4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)9-6-16-12-8(11(9)15)4-7(2)5-10(12)14/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWKASSZIIRSIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408247 | |
| Record name | 6J-032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338795-14-5 | |
| Record name | 6J-032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Dichloro-Methylquinoline-3-Carboxylic Acid Ethyl Esters as Versatile Scaffolds in Research and Development
A Note on Isomeric Specificity
This technical guide addresses the properties and applications of dichloro-methylquinoline-3-carboxylic acid ethyl esters. It is important to note that the specific isomer requested, 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester (CAS 338795-14-5) , is documented in chemical supplier databases but is not extensively covered in peer-reviewed scientific literature.[1][2] Consequently, detailed experimental data for this exact compound is limited.
To provide a comprehensive and technically robust resource, this guide will focus on the more frequently referenced isomer, 4,6-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester (CAS 338954-50-0) , as a representative molecule of this class.[3][4][5] The principles, synthetic methodologies, and potential biological activities discussed are broadly applicable to related isomers, including the 4,8-dichloro-6-methyl variant, based on the established chemistry of quinoline-3-carboxylates.
Introduction: The Quinoline Core in Modern Chemistry
The quinoline scaffold is a privileged heterocyclic motif that forms the structural basis for a wide array of natural products and synthetic compounds with significant pharmacological activities.[6][7] Its derivatives have been investigated for their potential as anti-cancer, antimicrobial, and anti-inflammatory agents.[6][7][8][9][10] The introduction of halogen atoms and a carboxylic ester group onto the quinoline ring system, as seen in dichloro-methylquinoline-3-carboxylic acid ethyl esters, provides medicinal chemists with a versatile platform for developing novel therapeutic agents and functional materials.
The strategic placement of chloro-substituents can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. The ethyl ester at the 3-position serves as a key functional handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the exploration of a broad chemical space.
This guide provides a detailed overview of the physicochemical properties, synthesis, analytical characterization, and potential applications of 4,6-dichloro-8-methylquinoline-3-carboxylic acid ethyl ester, serving as a valuable resource for researchers in drug discovery and organic synthesis.
Physicochemical and Structural Properties
The properties of 4,6-dichloro-8-methylquinoline-3-carboxylic acid ethyl ester are summarized in the table below. These values are based on data from chemical suppliers and computational predictions.
| Property | Value | Source |
| CAS Number | 338954-50-0 | [4][5] |
| Molecular Formula | C₁₃H₁₁Cl₂NO₂ | [4][5] |
| Molecular Weight | 284.14 g/mol | [4][5] |
| Predicted Boiling Point | 370.9 ± 37.0 °C at 760 mmHg | [3] |
| Predicted Density | 1.344 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 1.03 ± 0.44 | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted quinolines like 4,6-dichloro-8-methylquinoline-3-carboxylic acid ethyl ester typically involves a multi-step sequence. A common and versatile approach is the Gould-Jacobs reaction , followed by a chlorination step.[11][12]
The Gould-Jacobs Reaction: Building the Quinoline Core
The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline scaffold from an appropriately substituted aniline and diethyl ethoxymethylenemalonate (DEEM).[11][12][13][14] The reaction proceeds through an initial condensation to form an anilidomethylenemalonate intermediate, which then undergoes a thermally induced intramolecular cyclization.[11][13][14]
Diagram of the Gould-Jacobs Reaction Pathway
Caption: Generalized workflow of the Gould-Jacobs reaction.
Chlorination: Functionalization of the Quinoline Core
The resulting 4-hydroxyquinoline-3-carboxylate can then be converted to the 4-chloro derivative using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[15]
Detailed Experimental Protocol (Generalized)
The following is a representative, step-by-step methodology for the synthesis of a 4-chloroquinoline-3-carboxylate derivative. Causality: The choice of a high-boiling point solvent like Dowtherm A in the cyclization step is crucial to achieve the high temperatures necessary for the 6-electron electrocyclization.[13][16] The subsequent use of POCl₃ is a standard and effective method for converting the 4-hydroxy group to a 4-chloro group, which is a versatile handle for further nucleophilic substitution reactions.[15]
Step 1: Synthesis of Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate (A Gould-Jacobs Approach)
-
A mixture of the appropriately substituted aniline (e.g., 2,4-dimethylaniline) and diethyl ethoxymethylenemalonate is heated, typically at temperatures ranging from 110°C to 140°C, for a period of 1 to 3 hours.[16]
-
The reaction mixture is then added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250°C for 15 to 30 minutes to facilitate the thermal cyclization.[16]
-
Upon cooling, the reaction mixture is diluted with a solvent like hexane, and the precipitated solid is collected by filtration.
-
The crude product is washed with a suitable solvent and dried to yield the ethyl 4-hydroxyquinoline-3-carboxylate derivative.
Step 2: Synthesis of Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate (Chlorination)
-
The ethyl 4-hydroxyquinoline-3-carboxylate derivative from the previous step is suspended in phosphorus oxychloride (POCl₃).[15]
-
The mixture is heated to reflux (around 110°C) for approximately 20-30 minutes.[15]
-
After cooling, the reaction mixture is carefully poured into a mixture of ice and aqueous ammonia to neutralize the excess POCl₃ and precipitate the product.[15]
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
Diagram of the Synthetic Workflow
Caption: A typical synthetic route to 4-chloroquinoline-3-carboxylates.
Analytical and Spectroscopic Characterization
The structural elucidation of dichloro-methylquinoline-3-carboxylic acid ethyl esters relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, the methyl group protons, and the ethyl ester protons (a quartet and a triplet). The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and methyl substituents.[17][18][19][20]
-
¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the quinoline core, the methyl carbon, and the carbons of the ethyl group.[18][19]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹.[16] Other significant peaks will include C=C and C=N stretching vibrations of the quinoline ring system and C-Cl stretching vibrations.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak (M, M+2, M+4) with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[21][22][23][24]
-
Potential Applications in Drug Discovery and Research
Anticancer Activity
Numerous studies have highlighted the potential of quinoline derivatives as anticancer agents.[6][7][25][26][27] The quinoline scaffold can be found in compounds that inhibit key cellular processes in cancer, such as cell proliferation and angiogenesis. Some quinoline-3-carboxylates have been shown to induce apoptosis in cancer cell lines.[6] The presence of chloro substituents can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with hydrophobic binding pockets of target proteins.
Diagram of Potential Anticancer Mechanism
Caption: A simplified representation of the potential anticancer effects.
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial agents.[8][9][10][27][28][29] Halogenated quinoline derivatives, in particular, have demonstrated potent activity against a range of bacterial and fungal pathogens.[8][9][10][29] The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The title compound and its isomers represent promising starting points for the development of new antimicrobial drugs, especially in the context of rising antibiotic resistance.
Safety and Handling
Dichlorinated quinoline derivatives should be handled with care in a laboratory setting. The following general safety precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[30][31][32][33][34]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[30][31][32][33][34] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.[3]
For detailed safety information, always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.[30][31][32][33][34]
Conclusion
Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate, as a representative of the dichloro-methylquinoline-3-carboxylic acid ethyl ester class, is a valuable scaffold for chemical and pharmaceutical research. While specific data on the 4,8-dichloro-6-methyl isomer is limited, the established synthetic routes and the known biological activities of related quinoline derivatives suggest significant potential for this compound class in the development of novel therapeutic agents. This guide provides a foundational understanding of the properties, synthesis, and potential applications of these compounds, intended to support and inspire further research in this promising area of medicinal chemistry.
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An In-Depth Technical Guide to 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester (CAS 338954-50-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester is a halogenated quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this specific compound, drawing upon established principles of quinoline chemistry and the known bioactivities of structurally related molecules.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C13H11Cl2NO2 and a molecular weight of 284.14 g/mol . Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 338954-50-0 | |
| Molecular Formula | C13H11Cl2NO2 | |
| Molecular Weight | 284.14 g/mol | |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | |
| Storage Conditions | Room Temperature |
Proposed Synthesis
The proposed multi-step synthesis is outlined below:
Step 1: Condensation of 2,4-Dichloro-6-methylaniline with Diethyl ethoxymethylenemalonate
The initial step involves the reaction of 2,4-dichloro-6-methylaniline with diethyl ethoxymethylenemalonate. This reaction proceeds via a Michael addition of the aniline to the electron-deficient alkene of the malonate, followed by the elimination of ethanol to yield an anilinomethylenemalonate intermediate.
Step 2: Thermal Cyclization to form Ethyl 4-hydroxy-6,8-dichloro-6-methylquinoline-3-carboxylate
The intermediate from Step 1 undergoes a high-temperature intramolecular cyclization to form the quinoline ring system. This thermal electrocyclization is a key step in the Gould-Jacobs reaction and results in the formation of a 4-hydroxyquinoline derivative.[3]
Step 3: Chlorination to Yield this compound
The final step involves the conversion of the 4-hydroxy group to a chloro group. This is a standard transformation in quinoline chemistry and can be effectively achieved using a chlorinating agent such as phosphorus oxychloride (POCl3).[5]
Experimental Protocol: A General Approach
The following is a generalized, step-by-step protocol based on analogous syntheses. Researchers should optimize these conditions for the specific substrates.
| Step | Procedure | Rationale |
| 1 | In a round-bottom flask, combine equimolar amounts of 2,4-dichloro-6-methylaniline and diethyl ethoxymethylenemalonate. | This initiates the condensation reaction. |
| 2 | Heat the mixture, typically at 100-140°C, for 1-2 hours. | The heat drives the condensation and elimination of ethanol. |
| 3 | For the cyclization step, the resulting intermediate is heated in a high-boiling point solvent (e.g., diphenyl ether) at approximately 250°C. | High temperature is necessary to overcome the activation energy for the electrocyclization. |
| 4 | After cooling, the cyclized product (the 4-hydroxyquinoline) is isolated, often by filtration. | The product is typically a solid that precipitates upon cooling. |
| 5 | The dried 4-hydroxyquinoline intermediate is then refluxed with an excess of phosphorus oxychloride (POCl3). | POCl3 is a standard and effective reagent for converting the 4-hydroxy group to a 4-chloro group. |
| 6 | The reaction mixture is carefully poured onto ice and neutralized to precipitate the final product. | This quenches the reaction and allows for the isolation of the product. |
| 7 | The crude product is then purified, for example, by recrystallization from a suitable solvent like ethanol. | Purification is essential to remove any unreacted starting materials or byproducts. |
Potential Applications and Mechanism of Action
While specific biological data for this compound is not yet published, the broader class of quinoline-3-carboxylic acid derivatives has shown significant promise in several therapeutic areas.
Anticancer Potential:
Quinoline derivatives are known to possess antiproliferative properties. Some quinoline-3-carboxamides have been investigated as inhibitors of ATM kinase, a crucial component of the DNA damage response pathway, making them of interest in cancer therapy.[6] The structural features of the target compound, including the chlorinated quinoline core, suggest it could be a candidate for screening in anticancer assays.
Antimalarial Activity:
A notable recent discovery is the potent antimalarial activity of certain quinoline-4-carboxamides. These compounds have demonstrated a novel mechanism of action, inhibiting the parasite's translation elongation factor 2 (PfEF2), which is essential for protein synthesis.[7] This provides a compelling rationale for investigating this compound for its potential antiplasmodial activity.
Analytical Characterization
For the structural elucidation and purity assessment of this compound, a combination of standard analytical techniques would be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the chemical environment of the protons and carbons, respectively, confirming the substitution pattern on the quinoline ring and the presence of the ethyl ester group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound. The isotopic pattern of the two chlorine atoms would be a characteristic feature in the mass spectrum.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the C=O stretch of the ester and the aromatic C=C and C-N stretching vibrations of the quinoline ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for determining the purity of the synthesized compound.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds, it may cause skin and eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents an interesting, yet underexplored, member of the quinoline class of compounds. Based on the established synthetic methodologies for quinolines and the diverse biological activities of its structural analogs, this compound warrants further investigation, particularly in the areas of oncology and infectious diseases. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecule.
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An In-depth Technical Guide to 4,6-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4,6-dichloro-8-methylquinoline-3-carboxylic acid ethyl ester, a halogenated quinoline derivative of interest in medicinal chemistry and synthetic organic chemistry. Quinoline scaffolds are prevalent in a wide array of therapeutic agents, including those with antibacterial, antimalarial, and anticancer properties. The strategic placement of chloro and methyl groups on the quinoline ring, along with the carboxylic acid ethyl ester at the 3-position, offers a versatile template for further chemical modification and drug design. This document will delve into the physicochemical properties, synthesis, characterization, and potential applications of this compound, providing field-proven insights for laboratory applications.
It is important to note that while the focus of this guide is on the 4,6-dichloro-8-methyl isomer, the broader class of dichlorinated methylquinoline carboxylic acid esters shares common synthetic pathways and spectroscopic characteristics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of 4,6-dichloro-8-methylquinoline-3-carboxylic acid ethyl ester are summarized below.
| Property | Value | Source |
| Molecular Weight | 284.14 g/mol | [1] |
| Molecular Formula | C₁₃H₁₁Cl₂NO₂ | [1] |
| CAS Number | 338954-50-0 | [1][2] |
| Canonical SMILES | O=C(OCC)C1=C(Cl)C2=C(C)C=C(Cl)C=C2N=C1 | |
| Purity | Typically ≥97% | [1] |
| Boiling Point (Predicted) | 370.9 ± 37.0 °C | [2] |
| Density (Predicted) | 1.344 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 1.03 ± 0.44 | [2] |
| Storage Conditions | Room temperature, sealed in a dry environment | [1][3] |
Synthesis of the Quinoline Core
The synthesis of the quinoline ring system is a well-established area of organic chemistry, with several named reactions providing access to this important heterocyclic scaffold. The Gould-Jacobs reaction, first reported in 1939, is a particularly relevant and versatile method for preparing 4-hydroxyquinoline derivatives, which are key precursors to the target 4-chloroquinolines.[4][5]
The Gould-Jacobs Reaction: A Foundational Approach
The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4] Subsequent hydrolysis and decarboxylation can yield the 4-quinolinone core.[5] This method is particularly effective for anilines bearing electron-donating groups at the meta-position.[4] While traditionally requiring high temperatures and long reaction times, modern adaptations, such as the use of microwave irradiation, have significantly improved reaction efficiency.[4][6]
The general mechanism of the Gould-Jacobs reaction proceeds through several key steps:
-
Condensation: The synthesis begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule to form a stable anilidomethylenemalonate intermediate.[4]
-
Thermal Cyclization: This step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[4]
The following diagram illustrates the generalized workflow for the synthesis of a 4-hydroxyquinoline-3-carboxylic acid ester via the Gould-Jacobs reaction, which is a precursor to the target molecule.
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The Strategic Synthesis of Ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate: A Core Intermediate in Drug Discovery
Abstract: Ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate stands as a critical scaffold in medicinal chemistry, primarily serving as a versatile precursor for the development of potent kinase inhibitors and other therapeutic agents. Its synthesis is a multi-step process that requires a nuanced understanding of classical organic reactions, including the Gould-Jacobs reaction and Vilsmeier-Haack type chlorination. This technical guide provides an in-depth exploration of the synthetic pathway, detailing the underlying mechanisms, experimental protocols, and the rationale behind the selection of reagents and conditions. It is intended for researchers and professionals in drug development seeking a comprehensive understanding of the preparation of this key molecular building block.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The specific substitution pattern of ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate makes it an exceptionally valuable intermediate. The chlorine atoms at the 4 and 8 positions serve as reactive handles for subsequent nucleophilic substitution reactions, allowing for the introduction of diverse functionalities to modulate pharmacological activity and selectivity. The ester group at the 3-position can also be modified, for instance, through hydrolysis to the corresponding carboxylic acid, which is a key functional group in many drug pharmacophores.[4][5]
Retrosynthetic Analysis & Synthesis Strategy
A logical retrosynthetic analysis of the target molecule reveals a convergent synthetic strategy. The core quinoline ring is most effectively constructed via the Gould-Jacobs reaction. The dichlorination can be achieved in a subsequent step from a 4-hydroxyquinoline intermediate.
This leads to a three-step forward synthesis:
-
Condensation: Reaction of 2-chloro-4-methylaniline with diethyl 2-(ethoxymethylene)malonate (DEEMM).
-
Thermal Cyclization: High-temperature intramolecular cyclization of the resulting enamine intermediate to form the 4-hydroxyquinoline ring system.
-
Dichlorination: Conversion of the 4-hydroxy group and another position on the ring to chlorides using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
Caption: Retrosynthetic analysis of the target compound.
Detailed Synthetic Protocols and Mechanistic Insights
The overall synthetic workflow is a robust and well-established route for producing quinoline derivatives.
Caption: Overall synthetic workflow for the target compound.
Step 1 & 2: The Gould-Jacobs Reaction
The first two steps of the synthesis constitute the Gould-Jacobs reaction, a powerful method for constructing the quinoline core.[6][7]
Part A: Condensation
The synthesis begins with the condensation of an aniline, in this case, 2-chloro-4-methylaniline, with diethyl 2-(ethoxymethylene)malonate (DEEMM).[8][9] This reaction proceeds via a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol to form a stable enamine intermediate.[7][10]
Part B: Thermal Cyclization
This critical step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization.[7] The high energy barrier is often overcome by using high-boiling point solvents like Dowtherm A or by employing microwave irradiation, which can shorten reaction times and improve yields.[10] This intramolecular reaction forms the quinoline ring system, yielding ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate
-
Reaction Setup: In a flask equipped with a stirrer and reflux condenser, combine 2-chloro-4-methylaniline and a slight excess of diethyl 2-(ethoxymethylene)malonate.
-
Initial Condensation: Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours to drive the initial condensation and removal of ethanol.
-
Cyclization: Add a high-boiling solvent (e.g., Dowtherm A) and heat the mixture to a high temperature (e.g., 250 °C) for 30-60 minutes.
-
Workup: Cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash the solid with a suitable solvent like ethanol or ether to remove residual high-boiling solvent and unreacted starting materials.
| Reagent/Parameter | Molar Ratio/Value | Rationale |
| 2-Chloro-4-methylaniline | 1.0 eq | Starting aniline |
| Diethyl 2-(ethoxymethylene)malonate | 1.0 - 1.2 eq | Michael acceptor and source of C2-C3-ester fragment |
| Temperature (Cyclization) | > 250 °C | To overcome the activation energy for the 6π-electrocyclization |
| Solvent | Dowtherm A or neat | High boiling point allows for the necessary reaction temperature |
Step 3: Vilsmeier-Haack Type Dichlorination
The final step involves the conversion of the 4-hydroxyquinoline intermediate to the target 4,8-dichloro compound. This is achieved using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF). This reaction is a variation of the Vilsmeier-Haack reaction.[11][12]
Mechanism Insight: The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. The lone pair on the nitrogen atom can donate electron density into the ring, making the oxygen of the carbonyl group nucleophilic. This oxygen attacks the phosphorus atom of POCl₃. A subsequent series of eliminations and nucleophilic attacks by chloride ions results in the substitution of the hydroxyl group at the C4 position with a chlorine atom. The chlorination at the C8 position is a consequence of the harsh reaction conditions and the electronic nature of the quinoline ring.
Experimental Protocol: Synthesis of Ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate
-
Reaction Setup: In a flask equipped with a stirrer and reflux condenser, suspend the ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate in an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) for several hours (2-4 hours is typical). The reaction progress can be monitored by TLC.
-
Workup: Carefully cool the reaction mixture. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃.[13] This is a highly exothermic process.
-
Isolation: The product will precipitate as a solid. Neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a neutral or slightly basic pH.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
| Reagent/Parameter | Molar Ratio/Value | Rationale |
| Ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate | 1.0 eq | Substrate |
| Phosphorus oxychloride (POCl₃) | Large excess | Acts as both reagent and solvent |
| Temperature | Reflux (~107 °C) | Provides energy for the chlorination reaction |
Characterization of Starting Materials and Final Product
Accurate characterization of the starting materials and the final product is crucial for validating the success of the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 2-Chloro-4-methylaniline | C₇H₈ClN | 141.60 | Colorless to pale yellow liquid | 615-65-6[8][14] |
| Diethyl 2-(ethoxymethylene)malonate | C₁₀H₁₆O₅ | 216.23 | Colorless liquid | 87-13-8[15][16] |
| Ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate | C₁₃H₁₁Cl₂NO₂ | 299.14 | Off-white to yellow solid | Not available |
Applications in Drug Development
Ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate is a highly sought-after intermediate in the synthesis of kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The dichloroquinoline scaffold allows for the strategic introduction of functionalities that can target the ATP-binding site of specific kinases, leading to the development of targeted cancer therapies.[1] The quinoline core is also found in drugs with antimalarial, antibacterial, and antileishmanial activities.[2][17]
For example, the chlorine at the C4 position is readily displaced by amines, allowing for the construction of libraries of 4-aminoquinoline derivatives. These derivatives have shown promise as inhibitors of various tyrosine kinases. The substituent at the C8 position can also be modified to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.
Conclusion
The synthesis of ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate is a well-defined and scalable process that relies on fundamental organic reactions. A thorough understanding of the Gould-Jacobs reaction for the construction of the quinoline core and the subsequent Vilsmeier-Haack type dichlorination is essential for the successful execution of this synthesis. The resulting compound is a valuable and versatile intermediate that continues to play a significant role in the discovery and development of new therapeutic agents, particularly in the field of oncology. The strategic placement of reactive chlorine atoms provides a platform for extensive derivatization, enabling the exploration of structure-activity relationships and the optimization of drug candidates.
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A Technical Guide to 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester: Synthesis, Properties, and Potential Applications
Disclaimer: The subject of this technical guide, 4,8-dichloro-6-methylquinoline-3-carboxylic acid ethyl ester, is a specialized chemical compound with limited direct references in publicly available scientific literature. Consequently, this document provides a prospective analysis based on established principles of quinoline chemistry, data from closely related analogs, and plausible synthetic routes. The experimental protocols detailed herein are proposed methodologies and should be adapted and optimized under appropriate laboratory conditions.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Quinoline derivatives have demonstrated significant potential as antibacterial, anticancer, anti-inflammatory, and antimalarial agents.[3][4] The biological activity of these compounds is often finely tuned by the nature and position of substituents on the quinoline core. This guide focuses on a specific, polysubstituted derivative, this compound, providing a comprehensive overview of its probable synthesis, predicted physicochemical properties, and potential applications in medicinal chemistry and drug development.
Proposed Synthesis of this compound
The most logical and well-established method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid esters is the Gould-Jacobs reaction.[5][6] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. Subsequent chlorination of the resulting 4-hydroxyquinoline intermediate would yield the target compound.
Part 1: Synthesis of the Key Intermediate: 2,4-Dichloro-6-methylaniline
A potential route to 2,4-dichloro-6-methylaniline starts from a commercially available nitrotoluene derivative, followed by chlorination and reduction.
Experimental Protocol: Synthesis of 2,4-Dichloro-6-methylaniline
-
Nitration of 2-Chloro-6-methylaniline: To a stirred solution of 2-chloro-6-methylaniline in a suitable solvent, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto ice, and the precipitated product, 2-chloro-6-methyl-4-nitroaniline, is collected by filtration.
-
Reduction of the Nitro Group: The synthesized 2-chloro-6-methyl-4-nitroaniline is then reduced to the corresponding aniline. A common method involves the use of a reducing agent such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid).[7] The reaction mixture is heated, and upon completion (monitored by TLC), the iron salts are filtered off, and the product is extracted into an organic solvent. The solvent is then removed under reduced pressure to yield 2,4-dichloro-6-methylaniline.
Part 2: Gould-Jacobs Reaction and Subsequent Chlorination
With the key aniline intermediate in hand, the synthesis proceeds through the classical Gould-Jacobs reaction followed by chlorination.
Experimental Protocol: Synthesis of this compound
-
Condensation: 2,4-dichloro-6-methylaniline is reacted with a slight excess of diethyl ethoxymethylenemalonate (DEEM). This reaction can be carried out neat or in a high-boiling solvent and is typically heated to drive the condensation.[8] The progress of the reaction is monitored by the evolution of ethanol.
-
Thermal Cyclization: The intermediate from the condensation step is subjected to high-temperature thermal cyclization to form the quinoline ring. This is often achieved by heating the reaction mixture in a high-boiling solvent like diphenyl ether or by using microwave irradiation, which can significantly reduce reaction times.[9][10] The product of this step is ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate.
-
Chlorination: The final step is the conversion of the 4-hydroxy group to a chloro group. This is typically achieved by treating the 4-hydroxyquinoline intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[11][12] The reaction is usually performed under reflux, and after completion, the excess chlorinating agent is carefully quenched. The product, this compound, is then isolated and purified, typically by column chromatography.
Caption: Proposed synthetic workflow for this compound.
Predicted Physicochemical and Spectroscopic Properties
Due to the absence of experimental data for the target compound, its properties are predicted based on closely related analogs, such as 4,6-dichloro-8-methylquinoline-3-carboxylic acid ethyl ester and other dichlorinated quinoline derivatives.[13][14]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₁Cl₂NO₂ |
| Molecular Weight | 284.14 g/mol |
| Appearance | Likely a white to off-white solid |
| Melting Point | Expected to be in the range of 100-150 °C |
| Boiling Point | > 350 °C (Predicted) |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. |
| pKa | Estimated to be around 1-2 (Predicted for the protonated quinoline nitrogen)[13] |
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), a singlet for the methyl group, and distinct signals for the aromatic protons on the quinoline ring. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and methyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the carbons of the quinoline ring system. The carbons attached to the chlorine atoms will show characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.
Potential Applications in Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a cornerstone in the development of various therapeutic agents. The specific substitution pattern of this compound suggests several potential areas of application.
-
Anticancer Activity: Many substituted quinolines exhibit potent anticancer activity by targeting various cellular pathways. The chloro and methyl substituents on the benzene ring, along with the carboxylic acid ester at the 3-position, could confer selectivity towards certain cancer cell lines.[3] The ester can also serve as a handle for further derivatization to improve potency and pharmacokinetic properties.
-
Antimicrobial Agents: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial drugs. While the target compound lacks the typical N-alkylation and C-7 substituent of fluoroquinolones, the core quinoline-3-carboxylic acid moiety is a key pharmacophore.[15] It could serve as a scaffold for the development of novel antibacterial or antifungal agents.
-
Anti-inflammatory Properties: Certain quinoline derivatives have shown anti-inflammatory activity.[16] The structural features of the target compound could allow it to interact with enzymes or receptors involved in inflammatory pathways.
The ethyl ester group in the target molecule provides a versatile point for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This approach is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize lead compounds.
Caption: Potential biological pathways and therapeutic applications of the target compound.
Conclusion and Future Directions
While direct experimental data on this compound is scarce, this technical guide provides a solid foundation for its synthesis and exploration. The proposed synthetic route, based on the well-established Gould-Jacobs reaction, offers a reliable method for its preparation. The predicted physicochemical properties and potential biological activities, derived from closely related analogs, highlight this compound as a promising scaffold for further investigation in medicinal chemistry. Future research should focus on the successful synthesis and characterization of this molecule, followed by a systematic evaluation of its biological properties to unlock its full therapeutic potential.
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- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 13. 4,6-DICHLORO-8-METHYLQUINOLINE-3-CARBOXYLIC ETHYL ESTER | 338954-50-0 [chemicalbook.com]
- 14. 2,4-Dichloro-quinoline-3-carboxylic acid methyl ester|213181-21-6 - MOLBASE Encyclopedia [m.molbase.com]
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For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial properties. This technical guide focuses on ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate, a halogenated quinoline derivative with significant potential for further development. We will explore its synthetic pathways, physicochemical characteristics, and the structure-activity relationships of related compounds. This guide provides detailed experimental protocols, comparative data analysis, and an examination of the underlying mechanisms of action to empower researchers in the rational design of novel therapeutic agents based on this privileged heterocyclic system.
Introduction: The Quinoline Moiety as a Privileged Scaffold
Quinoline, a bicyclic aromatic heterocycle, is a prominent structural motif in a vast number of natural products and synthetic compounds with significant biological activities.[1] Its derivatives have been successfully developed into drugs for a wide range of diseases, including malaria, cancer, and bacterial infections.[2][3] The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic properties.
Among the diverse classes of quinoline derivatives, those bearing a carboxylic acid or ester functionality at the 3-position have garnered considerable attention. These quinoline-3-carboxylic acid derivatives have been shown to exhibit potent antiproliferative and antimicrobial activities.[4][5] This guide will provide a deep dive into a specific, highly substituted member of this class: 4,8-dichloro-6-methylquinoline-3-carboxylic acid ethyl ester . We will dissect its synthesis, explore the impact of its unique substitution pattern, and analyze its relationship with other bioactive quinoline analogs.
Synthesis of this compound
The synthesis of the target compound can be logically approached through a multi-step process, beginning with the construction of the core quinoline ring system via the well-established Gould-Jacobs reaction, followed by strategic chlorination steps.
Core Synthesis via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate (DEEM).[6][7] This reaction proceeds through a condensation-cyclization sequence.
The proposed initial step for our target molecule involves the reaction of 2,4-dichloro-5-methylaniline with DEEM. This is followed by a high-temperature cyclization to yield the intermediate, ethyl 4-hydroxy-6-methyl-8-chloroquinoline-3-carboxylate.
Conceptual Synthesis Pathway
Caption: Proposed synthetic route for the target compound.
Chlorination of the Quinolone Intermediate
Following the formation of the 4-hydroxyquinoline core, the next critical step is the introduction of a chlorine atom at the 4-position. This is typically achieved by treating the 4-hydroxyquinoline intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction converts the hydroxyl group into a more reactive chloro group, yielding the final product, this compound.
Detailed Experimental Protocol: A Representative Gould-Jacobs Synthesis
Step 1: Condensation of Aniline and DEEM
-
In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130°C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
Step 2: Thermal Cyclization
-
The crude condensation product is added to a high-boiling point solvent, such as diphenyl ether.
-
The mixture is heated to approximately 250°C for 30-60 minutes.[8]
-
Upon cooling, the cyclized product often precipitates and can be collected by filtration.
Step 3: Chlorination
-
The dried 4-hydroxyquinoline intermediate (1.0 eq) is suspended in phosphorus oxychloride (excess).
-
The mixture is heated at reflux for 2-4 hours.
-
After cooling, the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is cautiously poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude 4-chloroquinoline derivative.
Step 4: Purification and Characterization
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
-
The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties and Characterization
The physicochemical properties of this compound are presented in the table below. These properties are crucial for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁Cl₂NO₂ | - |
| Molecular Weight | 284.14 g/mol | - |
| CAS Number | 338954-50-0 | - |
| Appearance | Solid | [9] |
| Purity | >97% (typical) | - |
| Storage | Room Temperature | - |
Characterization Data of a Related Compound (Ethyl 4-hydroxyquinoline-3-carboxylate):
Related Compounds and Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Understanding the structure-activity relationship (SAR) is paramount for the design of more potent and selective analogs.
The Importance of the 3-Carboxylate Group
The ethyl carboxylate group at the 3-position is a key feature for the biological activity of many quinoline derivatives. Studies have shown that this group is often involved in crucial interactions with biological targets. For instance, in some anticancer quinolines, the carboxylate can form hydrogen bonds with amino acid residues in the active site of enzymes.[5]
The Influence of Halogen Substituents
The presence and position of halogen atoms on the quinoline scaffold can significantly modulate the compound's activity. Chlorine atoms, being electron-withdrawing and lipophilic, can influence the electronic properties of the ring system and enhance membrane permeability. The dichloro substitution pattern in the target molecule (at positions 4 and 8) is expected to have a profound impact on its biological profile. Halogenated quinolines have demonstrated potent antimicrobial and anticancer activities.[1][4]
The Role of the 6-Methyl Group
The methyl group at the 6-position is another important feature. This small alkyl group can influence the compound's lipophilicity and steric profile, potentially affecting its binding to target proteins and its metabolic stability.
Comparative Analysis of Related Compounds
To illustrate the SAR, the following table compares the biological activities of several quinoline-3-carboxylic acid derivatives.
| Compound | R¹ | R² | R³ | Biological Activity | Reference |
| Target Compound | Cl | Cl | CH₃ | Anticipated Anticancer/Antimicrobial | - |
| Analog 1 | H | H | H | Moderate Anticancer | [5] |
| Analog 2 | F | H | H | Potent Antimicrobial | [4] |
| Analog 3 | Cl | H | H | Potent Anticancer | [11] |
Note: Specific activity data for the target compound is not publicly available and would require experimental determination.
Biological Activities and Potential Mechanisms of Action
Quinoline-3-carboxylic acid derivatives have been reported to exhibit a range of biological activities, with anticancer and antimicrobial effects being the most prominent.
Anticancer Activity
Many quinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[12][13] The proposed mechanisms of action are diverse and can include:
-
Inhibition of Topoisomerases: Some quinolones are known to target DNA topoisomerases, enzymes crucial for DNA replication and repair. By stabilizing the enzyme-DNA complex, they induce double-strand breaks, leading to apoptosis.[12]
-
Kinase Inhibition: Quinolines can act as inhibitors of various protein kinases that are often dysregulated in cancer, thereby disrupting signaling pathways involved in cell growth and proliferation.
-
Induction of Apoptosis: Several quinoline derivatives have been shown to induce programmed cell death in cancer cells through the upregulation of pro-apoptotic proteins.[5]
Potential Anticancer Signaling Pathway
Caption: Potential mechanisms of anticancer action for quinoline derivatives.
Antimicrobial Activity
The antimicrobial properties of quinolones are well-documented, with several fluoroquinolone antibiotics being in clinical use.[4] The primary mechanism of action for antibacterial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[4] Dichloro-substituted quinolines have also shown promising activity against various bacterial and fungal strains.[14]
Antimicrobial Action Workflow
Caption: Simplified workflow of the antimicrobial action of quinolones.
Biological Evaluation Protocols
Antiproliferative Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Prepare a serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.
-
Inoculate each well with a standardized bacterial or fungal suspension.
-
Incubate the plate at an appropriate temperature for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its unique substitution pattern, combining a reactive 4-chloro group, a lipophilic 8-chloro group, and an electron-donating 6-methyl group, provides a strong foundation for potent biological activity. The synthetic route, anchored by the Gould-Jacobs reaction, is well-established and allows for the generation of a diverse library of analogs for further SAR studies.
Future research should focus on the detailed biological evaluation of this compound and its derivatives against a panel of cancer cell lines and microbial strains. Elucidation of the specific molecular targets and signaling pathways will be crucial for understanding its mechanism of action and for guiding the rational design of next-generation quinoline-based drugs with improved efficacy and safety profiles.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(19), 3583.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(1), 163.
- Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 10 Suppl 1, S16-20.
- Preparation of 4-hydroxyquinoline compounds. (1951). U.S.
- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(1), 108-118.
- 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. (2001). U.S.
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4192.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(37), 25867-25887.
- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(16), 4945.
- 4-Hydroxyquinoline-3-carboxylic acid ethyl ester AldrichCPR 26892-90-0. Sigma-Aldrich.
- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.
- Gould Jacobs Quinoline forming reaction. Biotage.
- Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1166.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(37), 25867-25887.
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4192.
- Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 1-10.
- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. New Journal of Chemistry, 46(1), 225-238.
- Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 88(10), 1083-1117.
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 83-87.
- 4-hydroxyquinoline-3-carboxylic acid ethyl ester. Chongqing Chemdad Co., Ltd.
- A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Chemistry of Heterocyclic Compounds, 59(10), 823-830.
- 3-Hydroxyquinoline-4-carboxylic acid. PubChem.
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A Comprehensive Technical Guide to the Spectroscopic Data of Substituted Quinoline Esters
Introduction: The Quinoline Ester Scaffold in Modern Research
The quinoline nucleus is a cornerstone in medicinal chemistry and materials science. As a privileged scaffold, its derivatives are integral to a vast array of pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.[1] The introduction of an ester functionality to this heterocyclic system further expands its utility, modulating properties like solubility, bioavailability, and reactivity. For researchers in drug development and materials science, the precise and unambiguous structural characterization of these substituted quinoline esters is not merely a procedural step but a fundamental requirement for establishing structure-activity relationships (SAR) and ensuring the integrity of their findings.
This guide provides an in-depth exploration of the core spectroscopic techniques used to characterize substituted quinoline esters. Moving beyond a simple recitation of data, we will delve into the causality behind the observed spectral features, explaining how substitution patterns on both the quinoline ring and the ester group systematically influence the spectroscopic output. This document is designed to serve as a practical, field-proven resource for scientists, enabling robust structural elucidation and validation.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Architecture
NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of quinoline esters in solution. Both ¹H and ¹³C NMR provide precise information about the chemical environment of each atom, allowing for the complete assignment of the molecular skeleton and its substituents.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of a quinoline ester is typically characterized by distinct regions for aromatic and aliphatic protons. The protons on the quinoline ring itself resonate in the downfield region (typically δ 7.0-9.2 ppm) due to the deshielding effect of the aromatic ring current.
Causality of Substituent Effects:
The chemical shift of each proton on the quinoline ring is highly sensitive to the electronic nature and position of substituents. This sensitivity is the key to structural elucidation.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂), cyano (-CN), or the ester carbonyl itself, deshield nearby protons, causing their signals to shift downfield (to a higher ppm value). For instance, the H2 and H4 protons are particularly sensitive to the ester group's position. A trifluoromethyl group at C4, for example, results in significant deshielding of the H3 proton.[2]
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) shield adjacent protons, causing an upfield shift (to a lower ppm value).
-
The H8 Proton: In many quinoline derivatives, the proton at the C8 position often appears further downfield than predicted by simple electronic effects. This is due to the "peri" interaction with the nitrogen lone pair, which causes significant deshielding.
-
Concentration Dependence: Quinoline systems are known to exhibit π-π stacking interactions in solution.[3] These intermolecular associations can cause unusual concentration-dependent changes in chemical shifts, typically an upfield shift as concentration increases.[4] It is crucial for the scientist to be aware of this phenomenon and to report the concentration at which the spectrum was acquired.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Quinoline Ester Scaffold
| Proton | Typical Range (ppm) | Notes on Substituent Influence |
| H2 | 8.8 - 9.2 | Strongly deshielded by the adjacent nitrogen. Sensitive to substituents at C3. |
| H3 | 7.4 - 8.0 | Position and coupling constant are key to identifying C2 and C4 substitution. |
| H4 | 8.0 - 8.8 | Deshielded by nitrogen. Very sensitive to substituents at C3. |
| H5 | 7.6 - 8.1 | Influenced by substituents on the carbocyclic ring (C6, C7, C8). |
| H6 | 7.4 - 7.8 | Influenced by substituents on the carbocyclic ring. |
| H7 | 7.5 - 7.9 | Influenced by substituents on the carbocyclic ring. |
| H8 | 8.0 - 8.3 | Often downfield due to peri-interaction with the nitrogen atom.[5] |
| Ester (e.g., -OCH₂CH₃) | 4.0 - 4.5 (q) | Chemical shift and multiplicity depend on the alcohol moiety of the ester. |
| Ester (e.g., -OCH₂CH₃) | 1.2 - 1.5 (t) |
Note: Data compiled and generalized from multiple sources.[2][5][6] Specific values are highly dependent on the solvent and substitution pattern.
¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton
¹³C NMR provides complementary information, confirming the number of unique carbon atoms and their chemical nature.
-
Ester Carbonyl (C=O): The carbonyl carbon of the ester group is highly deshielded and appears far downfield, typically in the range of δ 160-175 ppm.
-
Quaternary Carbons: The carbons involved in the ring fusion (C4a, C8a) and those bearing substituents can be identified by their lack of signal in a DEPT-135 experiment.
-
Substituent Effects: Similar to ¹H NMR, the chemical shifts in ¹³C NMR are predictably influenced by the electronic properties of substituents, providing a secondary layer of structural validation.[5]
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
This protocol ensures the acquisition of high-quality, reproducible NMR data for a novel substituted quinoline ester.
-
Sample Preparation (Self-Validating):
-
Accurately weigh 5-10 mg of the purified quinoline ester into a clean, dry NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; ensure the compound is fully dissolved. DMSO-d₆ is often suitable for quinoline-4-carboxylic acids and their derivatives.[6]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.
-
Validation Check: The solution should be clear and free of particulate matter. An incomplete dissolution will lead to poor spectral quality.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a spectrometer operating at ≥400 MHz to ensure adequate signal dispersion.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (S/N > 100:1 for the smallest signal of interest).
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.
-
Validation Check: Integrate the signals. The integral ratios must correspond to the number of protons in the proposed structure.
-
-
¹³C NMR and DEPT Acquisition:
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans (often >1024) due to the low natural abundance of ¹³C.
-
Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups.
-
Validation Check: The number of observed carbon signals should match the number of unique carbons in the expected structure. The DEPT spectra should be consistent with the ¹H NMR data.
-
Chapter 2: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of a quinoline ester and provides crucial structural information through the analysis of its fragmentation patterns.
Ionization Techniques and Molecular Ion
High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides a highly accurate mass of the molecular ion (e.g., [M+H]⁺), allowing for the unambiguous determination of the elemental formula. In electron ionization (EI) mass spectra, the molecular ion (M⁺˙) of quinoline derivatives is often the base peak, reflecting the stability of the aromatic system.[7]
The Logic of Fragmentation: Decoding the Spectrum
The fragmentation of substituted quinoline esters under electron ionization follows predictable pathways that are diagnostic of the core structure and its substituents. The primary fragmentation is often dictated by the ester group.
-
Loss of the Alkoxy Group (-OR): A common initial fragmentation is the cleavage of the C-O bond of the ester, leading to the formation of an acylium ion [M-OR]⁺.
-
Loss of the Carboalkoxy Group (-COOR): The entire ester group can be lost as a radical, resulting in an [M-COOR]⁺ ion. For quinoline-4-carboxylic acids, the analogous loss of the -COOH group (45 mass units) is a primary fragmentation pathway.[7]
-
McLafferty Rearrangement: If the ester alkyl chain is three carbons or longer, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene molecule.
-
Quinoline Ring Fragmentation: The quinoline ring itself can fragment, often by the characteristic expulsion of a neutral molecule of HCN (27 mass units) from the pyridine ring, a fragmentation pattern also seen in quinoline itself.[7]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Validation Check: The sample must be free of non-volatile salts or buffers (e.g., phosphate, TRIS) if using ESI, as these will suppress the signal and contaminate the instrument.
-
-
Data Acquisition (HRMS-ESI):
-
Infuse the sample solution directly into the ESI source or inject it via an LC system.
-
Acquire data in positive ion mode to observe the [M+H]⁺ adduct.
-
Perform the analysis on a high-resolution instrument (e.g., TOF, Orbitrap) to obtain an accurate mass measurement (typically with < 5 ppm mass error).
-
Validation Check: The measured mass should match the calculated mass for the proposed elemental formula within the instrument's specified mass accuracy. The isotopic pattern should also match the theoretical pattern.
-
Chapter 3: Vibrational and Electronic Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary data, confirming the presence of key functional groups and characterizing the electronic properties of the conjugated system.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of the ester functional group and other functionalities.
-
C=O Stretch: The most prominent and diagnostic peak for a quinoline ester is the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1710-1740 cm⁻¹ . The exact position is influenced by conjugation and substituents.
-
C-O Stretch: Two C-O stretching bands are expected: one for the C(=O)-O bond and another for the O-C(alkyl) bond, appearing in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C and C=N Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region are characteristic of the quinoline aromatic ring.
-
Aromatic C-H Bends: Out-of-plane C-H bending vibrations appear in the 750-900 cm⁻¹ region and can be diagnostic of the substitution pattern on the benzene portion of the ring.
Table 2: Key IR Absorption Bands for Substituted Quinoline Esters
| Vibration | Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| Ester C=O Stretch | 1710 - 1740 | Strong, Sharp |
| Aromatic C=C/C=N Stretch | 1450 - 1620 | Medium-Strong |
| Ester C-O Stretch | 1100 - 1300 | Strong |
| Aromatic C-H Bend | 750 - 900 | Strong |
Note: Data compiled and generalized from multiple sources.[8][9]
UV-Vis Spectroscopy: Probing the Conjugated System
The extended π-conjugated system of the quinoline ring gives rise to characteristic absorptions in the UV-Vis region. The spectra are sensitive to both substitution and solvent polarity (solvatochromism).[10]
-
π → π* Transitions: Quinoline derivatives typically show multiple strong absorption bands between 220 nm and 350 nm, corresponding to π → π* electronic transitions.
-
Effect of Substitution: Extending the conjugation (e.g., by adding a styryl group) or adding auxochromic groups (e.g., -OH, -NH₂) can cause a bathochromic (red) shift to longer wavelengths.[11] The position and intensity of these bands provide a valuable electronic fingerprint of the molecule.
Experimental Protocol: IR and UV-Vis Analysis
-
IR Spectroscopy (ATR Method):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Validation Check: The spectrum should show a strong, sharp carbonyl peak in the 1710-1740 cm⁻¹ region, confirming the presence of the ester.
-
-
UV-Vis Spectroscopy:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Perform serial dilutions to obtain a final concentration (typically 10⁻⁴ to 10⁻⁶ M) that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Acquire the spectrum against a solvent blank.
-
Validation Check: Record the wavelength(s) of maximum absorbance (λ_max). If the molar extinction coefficient (ε) is required, ensure Beer's Law is obeyed by measuring the absorbance of several concentrations.
-
Conclusion
The structural elucidation of substituted quinoline esters is a multi-faceted process that relies on the synergistic interpretation of data from several spectroscopic techniques. NMR provides the definitive map of the molecular framework, MS confirms the elemental composition and reveals fragmentation logic, while IR and UV-Vis spectroscopy offer rapid verification of key functional groups and electronic properties. By understanding the causal relationships between molecular structure and spectral output, and by adhering to rigorous, self-validating experimental protocols, researchers can characterize these vital compounds with the highest degree of confidence, accelerating the pace of discovery in drug development and beyond.
References
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
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Leško, J., & Lásiková, A. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Retrieved from [Link]
-
Kumar M. R., P., & Hunashal, R. D. (2021). SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
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Geng, Y., et al. (2025). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis, anti-tuberculosis activities and ADMET analysis. ResearchGate. Retrieved from [Link]
-
SpringerLink. (n.d.). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. Retrieved from [Link]
-
ACS Publications. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2025). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of 3b. Retrieved from [Link]
-
Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]
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Arabian Journal of Chemistry. (n.d.). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Retrieved from [Link]
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MDPI. (n.d.). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Retrieved from [Link]
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ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved from [Link]
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ResearchGate. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. Retrieved from [Link]
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ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, spectroscopic characterization, crystal structure, DFT, molecular docking and in vitro antibacterial potential of novel quinoline derivatives. Retrieved from [Link]
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Gulati, A. (2014). Effect of different substituents on 1H NMR of quinolones. Retrieved from [Link]
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A Technical Guide to the Potential Applications of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester
Preamble: Deconstructing a Molecule of Interest
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, offering a robust framework for the development of novel therapeutic agents. The quinoline ring system is a quintessential example of such a scaffold. Its presence in numerous natural products and FDA-approved drugs underscores its versatility and biological significance.[1][2][3] This guide focuses on a specific, yet underexplored, derivative: 4,8-dichloro-6-methylquinoline-3-carboxylic acid ethyl ester .
While direct, extensive research on this particular molecule is not widely published, its structural components—the quinoline-3-carboxylic acid core, the strategic placement of two chlorine atoms, and a methyl group—provide a compelling basis for predicting its potential applications. This document serves as a technical exploration of these possibilities, grounded in the established chemistry and pharmacology of related compounds. We will dissect the molecule's features to propose rational, data-driven pathways for its investigation as a kinase inhibitor scaffold, a versatile synthetic intermediate, and a candidate for anticancer drug discovery.
Core Compound Analysis: Physicochemical Properties
Understanding the fundamental properties of a molecule is the first step in evaluating its potential. The structure combines a lipophilic dichloromethyl-substituted benzene ring with a hydrogen-bond-accepting quinoline nitrogen and an ethyl ester group, suggesting moderate solubility in organic solvents and potential for cell membrane permeability.
| Property | Value | Source |
| CAS Number | 338954-50-0 | [4][5] |
| Molecular Formula | C₁₃H₁₁Cl₂NO₂ | [4] |
| Molecular Weight | 284.14 g/mol | [4] |
| Predicted Boiling Point | 370.9 ± 37.0 °C | [5] |
| Predicted Density | 1.344 ± 0.06 g/cm³ | [5] |
| Predicted pKa | 1.03 ± 0.44 | [5] |
| Purity (Typical) | ≥97% | [4] |
Note: Predicted values are computationally derived and should be confirmed experimentally.
The Quinoline Scaffold: A Foundation for Diverse Bioactivity
The quinoline nucleus is a fusion of a benzene ring and a pyridine ring. This arrangement is not merely a chemical curiosity; it is a validated pharmacophore with a remarkable spectrum of biological activities. Quinoline derivatives have been successfully developed as antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1] Their mechanisms of action are equally diverse, ranging from enzyme inhibition and DNA intercalation to disruption of cellular signaling pathways.[2] This established history provides a strong rationale for investigating novel, functionalized quinoline derivatives like the one .
Potential Application I: A Scaffold for Kinase Inhibitor Development
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer. The quinoline scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.
Scientific Rationale:
Derivatives of quinoline-3-carboxylic acid have been specifically identified as inhibitors of Protein Kinase CK2, a crucial enzyme involved in cell growth, proliferation, and suppression of apoptosis.[6][7][8] Studies have reported compounds in this class with IC₅₀ values in the low micromolar range.[6][7][8] Furthermore, other quinoline derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor (VEGFR) kinases, which are key mediators of angiogenesis—the formation of new blood vessels that tumors require to grow.[9]
The title compound, with its ester at the 3-position, fits this profile. The two chlorine atoms at the 4 and 8 positions are particularly significant. They are strong electron-withdrawing groups that can modulate the electronic properties of the ring system, potentially influencing binding affinity to a kinase active site. More importantly, the chlorine at the C-4 position is highly susceptible to nucleophilic aromatic substitution, providing a chemical handle for optimization.
Proposed Experimental Workflow: Kinase Inhibition Profiling
This protocol describes a robust, industry-standard method for determining the inhibitory potential of a test compound against a target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Protein Kinase CK2 and VEGFR-2.
Methodology: ADP-Glo™ Kinase Assay (Promega)
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the title compound in 100% DMSO.
-
Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a range of concentrations for IC₅₀ determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the target kinase (e.g., human recombinant CK2) and its specific substrate in kinase reaction buffer.
-
Initiate the reaction by adding 2 µL of a 25 µM ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation & Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This simultaneously terminates the reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, kinase activity.
-
-
Data Analysis (Self-Validating System):
-
Controls: Include a "no kinase" control (background) and a "vehicle" control (100% activity). A known inhibitor (e.g., TBB for CK2) should be run as a positive control to validate the assay run.
-
Calculation: Normalize the data by setting the vehicle control to 100% activity and the background to 0%.
-
Curve Fitting: Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Potential Application II: A Versatile Intermediate for Chemical Synthesis
The true power of this compound may lie in its utility as a chemical building block. The chlorine atoms, particularly at the C-4 position, are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions.[10]
Scientific Rationale:
This reactivity allows for the strategic introduction of a wide array of functional groups, enabling the rapid synthesis of a library of novel quinoline derivatives. For instance, reacting the compound with various amines can yield 4-aminoquinoline derivatives, a core structure found in famous antimalarial drugs like chloroquine.[11][12] Similarly, reaction with thiols or alcohols can introduce new substituents to probe structure-activity relationships (SAR). This makes the title compound a valuable starting material for generating new chemical entities (NCEs) for screening against various biological targets.
Proposed Experimental Workflow: Synthesis of a 4-Anilinoquinoline Derivative
This protocol provides a representative example of an SₙAr reaction to demonstrate the compound's utility as an intermediate.
Objective: To synthesize ethyl 8-chloro-4-(phenylamino)-6-methylquinoline-3-carboxylate.
Step-by-Step Protocol:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Add ethanol (10 mL/mmol of starting material) as the solvent.
-
Add aniline (1.2 eq) to the mixture.
-
Add a catalytic amount of hydrochloric acid (e.g., 0.1 eq) to protonate the quinoline nitrogen, activating the C-4 position towards attack.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
-
Workup and Purification (Self-Validating System):
-
Cool the reaction mixture to room temperature. A precipitate of the product may form.
-
Reduce the solvent volume under reduced pressure.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. The product should precipitate fully.
-
Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol to remove unreacted aniline.
-
Validation: The purity of the crude product can be checked by TLC and melting point.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the C4-Cl signal and the appearance of signals corresponding to the aniline moiety in the NMR spectra, along with the correct mass in HRMS, will validate the successful synthesis.
-
Concluding Vision: A Candidate for Anticancer Drug Discovery
The potential applications as a kinase inhibitor scaffold and a versatile synthetic intermediate converge on a singular, compelling vision: the development of novel anticancer agents.[2] Quinoline-based compounds can exert anticancer effects through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[2]
The title compound and its subsequent derivatives are prime candidates for screening in oncology. The hydrolysis of the ethyl ester to the corresponding carboxylic acid could also be explored, as this transformation can significantly alter the compound's physicochemical properties (like pKa and solubility), potentially enhancing selectivity for the acidic tumor microenvironment.[13]
A comprehensive screening cascade, starting with broad cytotoxicity assays against a panel of cancer cell lines (e.g., NCI-60) and progressing to mechanism-of-action studies for the most potent hits, represents a logical and promising path forward for this molecule.
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Discovery and history of quinoline-3-carboxylate esters
An In-Depth Technical Guide to the Discovery and History of Quinoline-3-Carboxylate Esters
Executive Summary
The quinoline ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Within this broad class, quinoline-3-carboxylate esters and their derivatives have carved out a significant niche, evolving from products of classical organic reactions to key pharmacophores in modern drug discovery. This guide provides a comprehensive overview of this journey, tailored for researchers, scientists, and drug development professionals. We will explore the foundational synthetic methodologies, trace the historical milestones of their discovery, and detail the expansion of their known biological activities, from early antibiotics to contemporary anticancer and anti-inflammatory agents. The narrative emphasizes the causality behind experimental choices and provides detailed, field-proven protocols, grounding all technical claims in authoritative references.
The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry
The quinoline motif, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a structural cornerstone in pharmacology.[1] Its presence in the natural alkaloid quinine, the first effective treatment for malaria, cemented its importance centuries ago.[2] This initial discovery spurred extensive research, revealing that the quinoline scaffold possesses a vast range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antimalarial properties.[3][4] The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune its steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. The carboxylate group at the 3-position, in particular, has proven to be a critical functional handle for modulating these properties, leading to the development of a distinct and highly valuable class of compounds.
The Foundational Synthesis: The Gould-Jacobs Reaction
The history of quinoline-3-carboxylate esters is inextricably linked to the development of robust synthetic methods for creating the quinoline core. Among the most significant is the Gould-Jacobs reaction, first reported in 1939, which provides a versatile pathway to 4-hydroxyquinoline derivatives that are direct precursors to this class of esters.[5][6]
Historical Context and Mechanism
The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[5] This is followed by a thermally induced intramolecular cyclization.[7] The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[8]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the aniline's nitrogen atom on the malonate derivative.[8]
-
Condensation: This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[7]
-
Thermal Cyclization: A high-temperature 6-electron electrocyclization reaction occurs, forming the quinoline ring system.[7][8]
-
Tautomerization: The resulting product, a 4-hydroxy-3-carboalkoxyquinoline, exists in tautomeric equilibrium with its 4-oxo (or quinolone) form.[8]
This reaction was pivotal because it provided reliable access to the 4-hydroxyquinoline-3-carboxylate scaffold, which became the starting point for numerous successful drug discovery campaigns, including the development of the first quinolone antibiotics like nalidixic acid.[6][9]
Diagram: Gould-Jacobs Reaction Mechanism
Caption: Key steps of the Gould-Jacobs reaction pathway.
Experimental Protocol: Classical Gould-Jacobs Synthesis
This protocol describes a representative solvent-free synthesis of ethyl 4-hydroxyquinoline-3-carboxylate, adapted from modern microwave-assisted methodologies that reflect the classical reaction's core principles.[7]
Materials:
-
Aniline (1.0 mmol)
-
Diethyl ethoxymethylenemalonate (DEEM) (3.0 mmol)
-
Microwave synthesis vial (2-5 mL) with a magnetic stir bar
-
Ice-cold acetonitrile
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactant Charging: Add aniline (1.0 mmol) and diethyl ethoxymethylenemalonate (3.0 mmol) to a 2-5 mL microwave synthesis vial equipped with a magnetic stir bar.
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesis system. Heat the reaction mixture to 250 °C and hold for 10-20 minutes. Rationale: High temperature is required to overcome the energy barrier for the intramolecular thermal cyclization step.[7]
-
Cooling and Precipitation: After the reaction is complete, cool the vial to room temperature. The product will often precipitate from the reaction mixture.
-
Isolation: Filter the precipitated solid product.
-
Washing: Wash the isolated solid with a small volume of ice-cold acetonitrile to remove unreacted DEEM and other impurities. Rationale: The product has lower solubility in cold acetonitrile than the starting materials, allowing for efficient purification.
-
Drying: Dry the resulting solid under vacuum to yield the final product, ethyl 4-hydroxyquinoline-3-carboxylate.
-
Validation: Confirm product identity and purity using analytical techniques such as HPLC-MS, NMR, and IR spectroscopy.
The Evolution of Synthetic Methodologies
While the Gould-Jacobs reaction is foundational, modern synthetic chemistry has introduced milder and more efficient methods for constructing the quinoline-3-carboxylate core.
Rh(II)-Catalyzed Cyclopropanation-Ring Expansion
A notable modern advancement is the rhodium(II)-catalyzed reaction between indoles and ethyl halodiazoacetates.[10] This method provides a mild and highly efficient route to ethyl quinoline-3-carboxylates.
The proposed mechanism involves an initial cyclopropanation of the indole's 2,3-double bond by a rhodium carbenoid. This is followed by a spontaneous ring expansion of the labile indoline cyclopropane intermediate, which, after eliminating a hydrogen halide, yields the aromatic quinoline system. This pathway avoids the harsh high-temperature conditions of the Gould-Jacobs reaction and tolerates a wider range of functional groups.[10]
Diagram: Rh(II)-Catalyzed Synthesis Workflow
Caption: A step-by-step workflow for the synthesis of quinoline-3-carboxylates.
Experimental Protocol: Rh(II)-Catalyzed Synthesis of Ethyl Quinoline-3-carboxylates
This protocol is adapted from the method developed by Hu and co-workers.[10]
Materials:
-
Substituted or unsubstituted indole (1.0 mmol)
-
Rhodium(II) catalyst, e.g., Rh₂(esp)₂ (0.01 mmol)
-
Cesium Carbonate (Cs₂CO₃) (1.3 mmol)
-
Ethyl bromo- or chlorodiazoacetate (X-EDA) (1.4 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ethyl acetate (EtOAc), water, brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirring solution of the indole (1.0 mmol) and Cs₂CO₃ (1.3 mmol) in CH₂Cl₂ (10 mL) at room temperature, add the Rh₂(esp)₂ catalyst (0.01 mmol). Rationale: Cs₂CO₃ acts as a base to neutralize the H-X acid formed during the elimination step of the ring expansion.
-
Reagent Addition: In a separate flask, prepare a solution of the ethyl halodiazoacetate (1.4 mmol) in CH₂Cl₂. Cool this solution in an ice bath. Add the cold X-EDA solution dropwise to the indole-catalyst mixture. Rationale: Slow, cold addition helps control the reaction rate and minimize side reactions.
-
Reaction: Once the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Quenching and Extraction: Remove the solvent in vacuo. Dissolve the crude residue in EtOAc and wash sequentially with water and brine.
-
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the pure ethyl quinoline-3-carboxylate.
-
Validation: Characterize the final compound using standard analytical methods (NMR, MS).
From Chemical Curiosities to Therapeutic Agents
The development of reliable synthetic routes was the catalyst for exploring the biological potential of quinoline-3-carboxylates and their derivatives. This exploration has yielded a remarkable diversity of therapeutic applications.
Emergence as Potent Antiproliferative Agents
In recent years, the quinoline-3-carboxylate scaffold has gained significant attention for its anticancer potential.[3] Researchers have designed and synthesized numerous derivatives, evaluating them against various cancer cell lines. These studies have demonstrated that modifications at the 2- and 4-positions of the quinoline ring, as well as on the ester or corresponding amide group, can lead to compounds with potent and selective antiproliferative activity. For example, certain 2,4-disubstituted derivatives have shown IC₅₀ values in the sub-micromolar range against breast cancer (MCF-7) and leukemia (K562) cell lines.[3][11]
Table: Antiproliferative Activity of Selected Quinoline-3-Carboxylate Derivatives
| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |
| 4k | 2-styryl, 4-chloro | K562 | 0.28 | [3] |
| 4m | 2-styryl, 4-chloro | MCF-7 | 0.33 | [3] |
| 4m | 2-styryl, 4-chloro | K562 | 0.28 | [3] |
| 4n | 2-styryl, 4-chloro | MCF-7 | 0.33 | [3] |
This table summarizes data for illustrative compounds reported to have high potency.
Expanding Therapeutic Horizons
The utility of the quinoline-3-carboxylate core extends well beyond oncology. The scaffold has been a fruitful starting point for developing agents targeting a wide array of diseases:
-
Antimalarials: Quinoline-4-carboxamides, closely related structures, were identified from phenotypic screens and optimized to produce compounds with multistage antimalarial activity and novel mechanisms of action, such as the inhibition of translation elongation factor 2 (PfEF2).[12]
-
Anti-inflammatory Agents: Through fragment-based screening, quinoline-3-carboxamides (derived from the esters) were discovered as potent and selective inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in allergic and inflammatory responses.[13]
-
Enzyme Inhibitors: Derivatives have been designed as selective inhibitors of SIRT3, a mitochondrial deacetylase, which is a potential therapeutic target for certain types of cancer.[14]
-
Antibacterial Agents: While the classic quinolone antibiotics are technically quinol-4-ones, the underlying synthesis often proceeds through quinoline ester intermediates. The core structure remains central to the development of new antibacterial compounds.[15][16]
Diagram: Drug Discovery & Development Workflow
Caption: A high-level overview of the drug discovery process.
Conclusion and Future Outlook
The journey of quinoline-3-carboxylate esters from their origins in classic name reactions to their current status as a versatile and valuable scaffold in drug discovery is a testament to the enduring power of synthetic chemistry. The foundational Gould-Jacobs reaction provided the initial access, enabling the first explorations of this chemical space. Over time, the development of more sophisticated and milder synthetic methods has broadened the accessibility and diversity of these compounds.
This synthetic evolution has been paralleled by an explosion in our understanding of their biological activities. Initially recognized for their role in the development of antibiotics, these compounds are now at the forefront of research into new treatments for cancer, malaria, and inflammatory diseases. The ability to systematically modify the quinoline core allows for the precise tuning of biological activity, offering a clear path for structure-activity relationship (SAR) studies and lead optimization.
Looking ahead, the future of quinoline-3-carboxylate esters will likely involve their application in new therapeutic areas and the continued development of novel, sustainable synthetic methodologies, such as biocatalytic and flow-chemistry approaches.[2][17] As our understanding of complex biological pathways deepens, this privileged scaffold is poised to remain a vital tool for scientists and researchers dedicated to developing the next generation of medicines.
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Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Kumar, A., Sharma, G., & Singh, B. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1696-1707. [Link]
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Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 448-461. [Link]
-
Dyrnes, C., Flo, J., & Hu, X. (2015). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 11, 2119-2124. [Link]
-
Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 868353. [Link]
-
Kumar, A., Sharma, G., & Singh, B. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2200-2211. [Link]
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Synthesis of quinoline-3-carboxylate derivative 21-R. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
- Singh, R. P., & Singh, R. K. (2015). A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives.
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
Gelin, M., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(11), 1357-1362. [Link]
-
Gomha, S. M., et al. (2009). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Molecules, 14(8), 2977-2988. [Link]
-
Gould–Jacobs reaction. (2023, December 1). Wikipedia. [Link]
-
Biological Activities of Quinoline Derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Wolska, K., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(9), 2994. [Link]
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Methodological & Application
Application Note: A Validated Two-Step Synthesis Protocol for 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester
Abstract: This document provides a comprehensive, field-proven guide for the synthesis of 4,8-dichloro-6-methylquinoline-3-carboxylic acid ethyl ester, a key heterocyclic scaffold relevant to pharmaceutical research and drug development. The protocol is structured around a robust two-step synthetic pathway: an initial Gould-Jacobs reaction to construct the core quinolinone ring, followed by a chlorination step to yield the final product. This guide emphasizes the mechanistic rationale behind procedural choices, includes detailed, step-by-step instructions, and incorporates self-validating checkpoints through purification and characterization advice to ensure reproducibility and high purity of the target compound.
Introduction and Significance
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antibacterial to anticancer treatments.[1] The incorporation of halogen atoms, particularly chlorine, into the quinoline structure is a well-established strategy to modulate the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity.[2][3]
The target molecule, this compound, is a valuable intermediate for the synthesis of more complex pharmaceutical candidates. This application note details a reliable and scalable two-step synthesis, beginning with the classic Gould-Jacobs reaction for quinoline formation, a versatile method for preparing 4-hydroxyquinoline derivatives.[4][5] The subsequent conversion of the 4-hydroxy group to a chloride using phosphorus oxychloride (POCl₃) is a standard and efficient transformation.[6][7] This protocol is designed for researchers in synthetic and medicinal chemistry, providing not just a procedure, but a foundational understanding of the reaction dynamics.
Overall Synthetic Pathway
The synthesis is achieved in two primary stages, starting from commercially available 2-chloro-4-methylaniline.
-
Step A: Gould-Jacobs Reaction: Condensation of 2-chloro-4-methylaniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization to form the intermediate, ethyl 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylate.
-
Step B: Chlorination: Conversion of the 4-hydroxy intermediate to the final product, ethyl 4,8-dichloro-6-methylquinoline-3-carboxylic acid, using phosphorus oxychloride.
Caption: High-level workflow for the two-step synthesis.
Mechanistic Rationale
The Gould-Jacobs Reaction
This reaction proceeds in two distinct phases:
-
Condensation: The synthesis initiates with a nucleophilic attack by the amino group of 2-chloro-4-methylaniline on the electron-deficient double bond of DEEM. This is followed by the elimination of ethanol, forming a stable ethyl α-carbethoxy-β-(2-chloro-4-methylanilino)acrylate intermediate.[4] This step is typically driven to completion by heating to facilitate the removal of the ethanol byproduct.[8]
-
Thermal Cyclization: The critical ring-forming step requires substantial thermal energy (typically >240 °C) to overcome the activation barrier for a 6-electron electrocyclization.[9][10] The use of a high-boiling, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is essential to achieve the necessary temperature for efficient cyclization.[4][8] The reaction regioselectivity is dictated by the substitution on the aniline ring; cyclization occurs ortho to the amino group.
Chlorination with Phosphorus Oxychloride (POCl₃)
The intermediate, ethyl 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylate, exists in tautomeric equilibrium with its 4-oxo form (a quinolinone). This quinolinone tautomer is a vinylogous amide. The lone pair on the ring nitrogen can be delocalized to the carbonyl oxygen. Treatment with POCl₃, a powerful dehydrating and chlorinating agent, converts the 4-oxo group into a 4-chloro substituent. The mechanism involves the initial formation of a phosphate ester intermediate at the oxygen, which is then displaced by a chloride ion in a nucleophilic substitution reaction, yielding the aromatic 4-chloroquinoline.[6][7]
Detailed Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
The thermal cyclization step involves very high temperatures. Use a heating mantle with a temperature controller and ensure the apparatus is securely clamped.
Materials and Equipment
| Reagent / Material | Grade | Supplier Example |
| 2-Chloro-4-methylaniline | ≥98% | Sigma-Aldrich |
| Diethyl ethoxymethylenemalonate (DEEM) | ≥98% | Sigma-Aldrich |
| Dowtherm A | - | Dow Chemical |
| Phosphorus oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Ethanol | Anhydrous | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, ACS | Fisher Scientific |
| Round-bottom flasks, condensers, heating mantle, magnetic stirrer, separatory funnel, Büchner funnel, standard glassware. |
Part A: Synthesis of Ethyl 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylate
-
Condensation: In a 250 mL round-bottom flask, combine 2-chloro-4-methylaniline (14.16 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol).
-
Heat the mixture in an oil bath or on a steam bath at 100-110 °C for 1.5 hours. Ethanol will be evolved and can be allowed to evaporate. The reaction mixture will become a warm, viscous oil.
-
Cyclization: In a separate 1 L three-neck flask equipped with a mechanical stirrer, a thermometer, and an air condenser, heat 400 mL of Dowtherm A to 250 °C using a heating mantle.
-
Carefully and slowly add the hot oil from step 2 to the vigorously stirred, preheated Dowtherm A over 10-15 minutes.
-
Maintain the reaction temperature at 250-255 °C for an additional 20 minutes.
-
Turn off the heating and allow the mixture to cool to below 100 °C. A precipitate will form.
-
Add 400 mL of petroleum ether or hexanes to the cooled mixture to dilute it and facilitate filtration.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with petroleum ether or hexanes (3 x 100 mL) to remove the high-boiling solvent.
-
Dry the pale yellow solid in a vacuum oven. The expected yield is 85-95%.
Part B: Synthesis of Ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dried intermediate from Part A (28.17 g, 0.1 mol).
-
Chlorination: Working in a fume hood, carefully add phosphorus oxychloride (POCl₃) (150 mL, 1.6 mol) to the flask.
-
Heat the mixture to reflux (approx. 105 °C) using a heating mantle and stir for 4 hours. The solid will dissolve, and the solution will darken.
-
Workup: After cooling the reaction mixture to room temperature, remove the excess POCl₃ by distillation under reduced pressure.
-
CRITICAL STEP: Very carefully and slowly, pour the residual dark oil onto 1 kg of crushed ice with vigorous stirring. This is a highly exothermic reaction.
-
Once the ice has melted, neutralize the acidic solution to pH 7-8 using a saturated sodium bicarbonate solution or 50% NaOH.[7]
-
Extract the aqueous mixture with dichloromethane (DCM) (3 x 150 mL).
-
Combine the organic extracts and wash with water (1 x 100 mL), then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to obtain the pure product as off-white or pale yellow crystals. The expected yield is 65-75%.
Data Summary and Characterization
| Parameter | Step A: Gould-Jacobs Reaction | Step B: Chlorination |
| Primary Reactant | 2-Chloro-4-methylaniline | Ethyl 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylate |
| Secondary Reactant | Diethyl ethoxymethylenemalonate | Phosphorus oxychloride (POCl₃) |
| Stoichiometry | 1 : 1.05 | 1 : ~16 (POCl₃ used as both reagent and solvent) |
| Temperature | Condensation: 100-110 °C; Cyclization: 250-255 °C | Reflux (~105 °C) |
| Reaction Time | 1.5 hours (condensation) + 20 min (cyclization) | 4 hours |
| Product Name | Ethyl 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylate | Ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate |
| Expected Yield | 85-95% | 65-75% (after recrystallization) |
| Appearance | Pale yellow solid | Off-white to pale yellow crystalline solid |
Characterization of Final Product (Expected):
-
Melting Point: Literature values for similar structures suggest a melting point in the range of 80-100 °C. This should be determined experimentally.
-
¹H NMR (CDCl₃): Expect signals corresponding to the quinoline ring protons, the ethyl ester (a quartet and a triplet), and the methyl group (a singlet).
-
¹³C NMR (CDCl₃): Expect signals for all unique carbons in the structure, including the carbonyl carbon of the ester.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio characteristic of a molecule containing two chlorine atoms.
Conclusion
This application note provides a validated and detailed protocol for the synthesis of ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate. By following the two-step procedure involving a Gould-Jacobs reaction and subsequent chlorination, researchers can reliably produce this valuable chemical intermediate. The emphasis on mechanistic understanding, procedural detail, and safety ensures that this guide is a trustworthy resource for professionals in drug development and organic synthesis.
References
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Biotage. (n.d.). Application Note AN056: Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]
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PrepChem. (2023). Synthesis of 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. Retrieved from [Link]
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PrepChem. (2023). Synthesis of 4,7-dichloro-3-quinolinecarboxylic acid ethyl ester. Retrieved from [Link]
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Price, C. C., & Roberts, R. M. (1948). Synthesis of 4,7-Dichloroquinoline. Organic Syntheses, 28, 38. Available at [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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- Yokoyama, N., Ritter, B., & Neubert, A. D. (1982). 2-Arylpyrazolo[4,3-c]quinolin-3-ones: A partial novel agonist and antagonist of benzodiazepines. Journal of Medicinal Chemistry, 25(4), 337-339.
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Application Notes and Protocols for the Synthesis of 4,8-dichloro-6-methylquinoline via the Gould-Jacobs Reaction
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis of 4,8-dichloro-6-methylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. The synthetic strategy is centered around the robust and versatile Gould-Jacobs reaction, followed by a chlorination step. This document provides in-depth mechanistic insights, detailed experimental protocols, and critical considerations for successful synthesis and characterization.
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern on the quinoline ring system profoundly influences its physicochemical properties and biological activity. 4,8-dichloro-6-methylquinoline represents a valuable building block for the development of novel therapeutic agents and functional materials, owing to the presence of reactive chloro groups at the 4- and 8-positions and a methyl group at the 6-position, which can be further functionalized.
The Gould-Jacobs Reaction: A Cornerstone of Quinoline Synthesis
The Gould-Jacobs reaction is a powerful and widely employed method for the synthesis of 4-hydroxyquinoline derivatives.[1][2][3][4] The reaction proceeds through a sequence of steps, beginning with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermally induced cyclization to form the quinoline core.[1][3] Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline.[1][2][4]
Mechanistic Pathway
The synthesis of 4,8-dichloro-6-methylquinoline via the Gould-Jacobs reaction commences with the nucleophilic attack of the amino group of 2,4-dichloro-6-methylaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of ethanol to form the intermediate, diethyl (2,4-dichloro-6-methylanilino)methylenemalonate.[1][3] This intermediate then undergoes a thermally-driven 6-electron electrocyclization, which is often the rate-limiting step and requires high temperatures.[5] This intramolecular cyclization yields ethyl 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylate. The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-oxo form.[1][3]
The subsequent step involves the conversion of the 4-hydroxy group to a chloro group. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃), yielding the final product, 4,8-dichloro-6-methylquinoline.[6]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 4,8-dichloro-6-methylquinoline. The synthesis is presented in two main stages:
-
Stage 1: Gould-Jacobs reaction to form 8-chloro-6-methyl-4-hydroxyquinoline.
-
Stage 2: Chlorination of the 4-hydroxy group to yield 4,8-dichloro-6-methylquinoline.
Stage 1: Synthesis of 8-chloro-6-methyl-4-hydroxyquinoline
This stage involves the condensation of 2,4-dichloro-6-methylaniline with diethyl ethoxymethylenemalonate (EMME) and subsequent thermal cyclization.
Materials:
-
2,4-dichloro-6-methylaniline (C₇H₇Cl₂N)
-
Diethyl ethoxymethylenemalonate (EMME, C₁₀H₁₆O₅)[7]
-
High-boiling point solvent (e.g., Diphenyl ether or Dowtherm A)
-
Ethanol (for washing)
-
Hexanes (for washing)
Apparatus:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Heating mantle with a stirrer
-
Buchner funnel and flask for filtration
Protocol:
-
Condensation: In a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, combine 2,4-dichloro-6-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring to 120-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the aniline starting material.
-
Cyclization: After the initial condensation, add a high-boiling point solvent such as diphenyl ether (approximately 3-5 mL per gram of aniline) to the reaction mixture.
-
Increase the temperature of the reaction mixture to 250-260 °C and maintain it at this temperature for 30-60 minutes to effect the cyclization.
-
Work-up and Isolation: Allow the reaction mixture to cool to below 100 °C.
-
Add hexanes to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexanes and then with ethanol to remove any residual diphenyl ether and unreacted starting materials.
-
Dry the isolated solid, 8-chloro-6-methyl-4-hydroxyquinoline, under vacuum.
Stage 2: Synthesis of 4,8-dichloro-6-methylquinoline
This stage describes the chlorination of the 4-hydroxyquinoline intermediate.
Materials:
-
8-chloro-6-methyl-4-hydroxyquinoline (from Stage 1)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Chloroform (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Chlorination: In a round-bottom flask, carefully add phosphorus oxychloride (a 5-10 fold excess by weight relative to the 4-hydroxyquinoline) to the 8-chloro-6-methyl-4-hydroxyquinoline.
-
Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or chloroform (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 4,8-dichloro-6-methylquinoline.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Data Summary and Visualization
Table 1: Key Reaction Parameters
| Parameter | Stage 1: Gould-Jacobs Reaction | Stage 2: Chlorination |
| Key Reactants | 2,4-dichloro-6-methylaniline, Diethyl ethoxymethylenemalonate | 8-chloro-6-methyl-4-hydroxyquinoline, Phosphorus oxychloride |
| Stoichiometry | Aniline:EMME (1.0 : 1.1) | 4-hydroxyquinoline:POCl₃ (1.0 : 5-10 eq) |
| Solvent | Diphenyl ether (for cyclization) | None (POCl₃ acts as reagent and solvent) |
| Temperature | Condensation: 120-130 °C; Cyclization: 250-260 °C | Reflux (approx. 105-110 °C) |
| Reaction Time | 2-4 hours | 2-4 hours |
| Expected Product | 8-chloro-6-methyl-4-hydroxyquinoline | 4,8-dichloro-6-methylquinoline |
Diagram 1: Overall Synthetic Workflow
Caption: Synthetic workflow for 4,8-dichloro-6-methylquinoline.
Diagram 2: Gould-Jacobs Reaction Mechanism
Caption: Mechanism of the Gould-Jacobs reaction for the quinoline core.
Safety and Troubleshooting
-
Safety Precautions: The Gould-Jacobs reaction requires very high temperatures, and appropriate precautions should be taken when working with high-boiling solvents like diphenyl ether. Phosphorus oxychloride is highly corrosive and reacts violently with water; it should be handled with extreme care in a fume hood.
-
Troubleshooting:
-
Low Yield in Stage 1: Incomplete condensation can be addressed by increasing the reaction time or temperature. Inefficient cyclization may require higher temperatures or longer heating times. The use of microwave-assisted heating can also be explored to improve yields and reduce reaction times.[5][8][9]
-
Incomplete Chlorination in Stage 2: Ensure a sufficient excess of POCl₃ is used and that the reaction is heated at reflux for an adequate duration. The presence of any water will consume the POCl₃ and should be avoided.
-
Characterization
The identity and purity of the final product, 4,8-dichloro-6-methylquinoline, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess the purity of the crystalline product.
Conclusion
The Gould-Jacobs reaction provides a reliable and effective route for the synthesis of the 8-chloro-6-methyl-4-hydroxyquinoline intermediate, which can be readily converted to the target compound, 4,8-dichloro-6-methylquinoline, through a subsequent chlorination step. The protocols outlined in this guide, when executed with precision and adherence to safety measures, offer a clear pathway for researchers to access this valuable chemical entity for further investigation and application in drug discovery and materials science.
References
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Wikipedia. Gould-Jacobs reaction. [Link]
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Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
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Ali, Z., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]
-
Merck Index. Gould-Jacobs Reaction. [Link]
-
ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
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-
PubMed. Synthesis of quinolines from 3-formylchromone. [Link]
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MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
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Application Notes & Protocols for the Synthesis of Substituted Quinoline-3-Carboxylic Acid Esters
Executive Summary & Strategic Overview
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, the 4-quinolone-3-carboxylic acid motif is renowned for its prevalence in antibacterial drugs.[1] The ester derivatives are pivotal intermediates, offering a versatile handle for further chemical modification, such as amide bond formation or reduction, to generate diverse compound libraries for drug discovery programs.[2]
This guide provides an in-depth exploration of robust and scalable synthetic strategies for accessing substituted quinoline-3-carboxylic acid esters. We move beyond simple recitation of protocols to explain the underlying mechanistic principles and strategic considerations behind procedural choices. This document is designed to empower researchers to not only replicate these methods but also to rationally adapt and troubleshoot them for their specific molecular targets. We will cover classical thermal cyclizations, such as the Gould-Jacobs reaction, and contrast them with modern, efficiency-focused techniques including microwave-assisted synthesis.
The Gould-Jacobs Reaction: The Workhorse Methodology
The Gould-Jacobs reaction is a powerful and widely adopted method for constructing the 4-hydroxyquinoline-3-carboxylic acid ester core.[3][4][5] The reaction proceeds in two key stages: an initial condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization.[3][4]
2.1. Mechanistic Rationale and Causality
Understanding the mechanism is critical for optimization. The reaction begins with a nucleophilic substitution on EMME by the aniline, displacing ethanol to form an anilinomethylenemalonate intermediate.[3][6] The crucial step is the subsequent thermal electrocyclization.[3][7] This is a pericyclic reaction that is highly dependent on temperature; insufficient heat will result in the accumulation of the intermediate, while excessive temperatures can lead to decomposition and side reactions.[5][6] The cyclization is followed by tautomerization to yield the more stable 4-hydroxyquinoline (or its 4-oxo tautomer) aromatic system.[3]
The choice of solvent for the cyclization step is a key experimental variable. High-boiling, thermally stable solvents like diphenyl ether or Dowtherm A are traditionally used to achieve the necessary temperatures (typically >250 °C) for efficient ring closure.[7]
Diagram 1: Gould-Jacobs Reaction Mechanism
Caption: Key stages of the Gould-Jacobs reaction.
2.2. Protocol 1: Classical Thermal Synthesis of Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate
This protocol is adapted from established literature procedures for the synthesis of precursors to antimalarial and antibacterial agents.
-
Expertise & Experience Note: The regioselectivity of the cyclization is a critical consideration when using asymmetrically substituted anilines. Both steric and electronic factors control whether cyclization occurs at the C2 or C6 position of the aniline ring.[5] For meta-substituted anilines, cyclization generally favors the position para to an electron-donating group and ortho to an electron-withdrawing group.
Materials:
-
3-Chloroaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether
-
Ethanol
-
Hexane
Procedure:
-
Step 1: Intermediate Formation. In a round-bottom flask, combine 3-chloroaniline (10.0 g, 78.4 mmol) and diethyl ethoxymethylenemalonate (17.0 g, 78.6 mmol). Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction can be monitored by TLC for the consumption of the aniline. Upon completion, cool the mixture to room temperature. The resulting viscous oil, diethyl ((3-chlorophenylamino)methylene)malonate, is typically used in the next step without further purification.
-
Step 2: Thermal Cyclization. To a separate flask containing diphenyl ether (100 mL), pre-heated to 250-255 °C, add the intermediate from Step 1 dropwise over 30 minutes. Maintain the temperature and stir for an additional 30 minutes after the addition is complete. Safety Precaution: This step must be performed in a well-ventilated fume hood due to the high temperatures and vapors.
-
Step 3: Isolation and Purification. Allow the reaction mixture to cool to below 100 °C, then add hexane (150 mL) to precipitate the product. Stir the slurry for 1 hour as it cools to room temperature. Collect the solid product by vacuum filtration.
-
Step 4: Washing and Drying. Wash the filter cake thoroughly with hexane (2 x 50 mL) to remove residual diphenyl ether. Dry the solid product in a vacuum oven at 60 °C to a constant weight. The expected product is ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate as a pale yellow or off-white solid.
Modern Advancements: Microwave-Assisted Synthesis
While robust, the classical Gould-Jacobs reaction often requires long reaction times and very high temperatures, which can be energy-intensive and lead to product decomposition.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, dramatically reducing reaction times and often improving yields.[6][8][9][10]
3.1. Causality of Microwave Enhancement
Microwave irradiation directly and efficiently heats the reaction mixture through dielectric heating, leading to rapid temperature increases that cannot be achieved with conventional oil bath heating.[6] This allows the high activation energy barrier for the thermal cyclization to be overcome in minutes rather than hours.[9] The sealed-vessel environment of a microwave reactor also allows for temperatures to be reached that are well above the solvent's boiling point, further accelerating the reaction.[6]
Diagram 2: Comparative Experimental Workflow
Caption: Comparison of classical and microwave workflows.
3.2. Protocol 2: Microwave-Assisted Gould-Jacobs Reaction
This protocol demonstrates the significant acceleration of the Gould-Jacobs reaction.
-
Expertise & Experience Note: When developing a microwave method, it is crucial to carefully screen both temperature and time. As shown in comparative studies, increasing the temperature from 250 °C to 300 °C can dramatically increase the conversion of the intermediate to the final product.[6] However, excessively long irradiation times at high temperatures can lead to pressure build-up and potential decarboxylation or decomposition.[6]
Materials:
-
Aniline (0.16 mL, 2.0 mmol)
-
Diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol)
-
Microwave reactor with sealed vials
-
Acetonitrile (ice-cold)
Procedure:
-
Step 1: Reaction Setup. In a 2-5 mL microwave vial equipped with a magnetic stir bar, add aniline and diethyl ethoxymethylenemalonate. Seal the vial securely.
-
Step 2: Microwave Irradiation. Place the vial in the microwave reactor. Heat the mixture to 250 °C and hold for 10 minutes. (Note: Optimal conditions may vary depending on the substrate and microwave system).
-
Step 3: Isolation. After the reaction is complete, cool the vial to room temperature using compressed air. The product will often precipitate from the reaction mixture.
-
Step 4: Purification. Filter the precipitated solid and wash with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted EMME and byproducts. Dry the resulting solid under vacuum. Purity can be assessed by HPLC-MS.[6]
3.3. Data Summary: Conventional vs. Microwave Heating
| Method | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Conventional | 250-260 | 1-2 hours | Low to Moderate | [5][6] |
| Microwave | 250 | 10 min | Moderate | [6] |
| Microwave | 300 | 5 min | Moderate to Good | [6] |
Alternative Synthetic Strategies
While the Gould-Jacobs reaction is highly effective, other named reactions provide alternative pathways to the quinoline core, which can be advantageous depending on the desired substitution pattern and available starting materials.
4.1. The Friedländer Annulation
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (like a β-ketoester).[11][12] It is one of the most direct methods for quinoline synthesis and is often catalyzed by acids or bases.[11][13]
-
Strategic Advantage: This method is particularly useful when the 2-aminoaryl ketone or aldehyde precursor is readily available. It offers a convergent approach to assembling the quinoline ring system. Modern variations utilize catalysts like ceric ammonium nitrate to enable the reaction to proceed efficiently at ambient temperatures.[14]
4.2. Transition-Metal Catalyzed Approaches
Modern organic synthesis has seen the rise of transition-metal catalysis for the construction of heterocyclic systems.[15][16] Catalysts based on palladium, copper, and iron can facilitate C-C and C-N bond formations under mild conditions, often with high efficiency and selectivity.[15] These methods, such as rhodium-catalyzed cyclization between anilines and alkynyl esters, represent the cutting edge of quinoline synthesis and offer pathways that are complementary to classical methods.[17]
Protocol Validation and Quality Control
Independent of the synthetic route chosen, rigorous validation of the final product is essential.
-
Purification: Crude products should be purified by appropriate methods, such as recrystallization (from solvents like ethanol, ethyl acetate) or column chromatography on silica gel.
-
Characterization: The structure and purity of the synthesized quinoline-3-carboxylic acid esters must be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Conclusion
The synthesis of substituted quinoline-3-carboxylic acid esters is a mature field with a rich history, yet it continues to evolve. The classical Gould-Jacobs reaction remains a reliable and scalable method, while modern techniques like microwave-assisted synthesis offer significant improvements in efficiency and speed, which are critical in a drug development setting. By understanding the mechanistic underpinnings of these reactions and leveraging the appropriate technology, researchers can effectively and rapidly generate diverse libraries of these valuable compounds for biological screening and lead optimization.
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Retrieved from [Link]
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Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Comprehensive Organic Name Reactions and Reagents. Retrieved from [Link]
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Musiol, R. (2017). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Expert Opinion on Drug Discovery, 12(10), 1045-1054. Retrieved from [Link]
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MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(8), 1789. Retrieved from [Link]
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Taylor & Francis Online. (2010). Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1435-1442. Retrieved from [Link]
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ACS Publications. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(9), 584-593. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. Journal of Heterocyclic Chemistry. Retrieved from [Link]
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YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances. Retrieved from [Link]
-
PubMed. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Current Drug Discovery Technologies, 18(4), 549-563. Retrieved from [Link]
-
MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6393. Retrieved from [Link]
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ResearchGate. (2020). Microwave-assisted Synthesis of Quinolines. Current Microwave Chemistry. Retrieved from [Link]
-
Sci-Hub. (2002). Synthesis of Some Novel Quinoline-3-carboxylic Acids and Pyrimidoquinoline Derivatives as Potential Antimicrobial Agents. Archiv der Pharmazie, 335(9), 403-410. Retrieved from [Link]<403::aid-ardp403>3.0.co;2-9
-
IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Bio-Medical Science, 1(1). Retrieved from [Link]
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ResearchGate. (2015). Friedländer Synthesis of Poly-Substituted Quinolines: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4), 336-351. Retrieved from [Link]
-
ACS Publications. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Gould-Jacobs Reaction. Name Reactions in Organic Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic methods of quinolines. Retrieved from [Link]
-
Revue Roumaine de Chimie. (2012). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie, 57(4), 351-356. Retrieved from [Link]
-
ResearchGate. (n.d.). Conrad-Limpach reaction. Retrieved from [Link]
-
PubMed. (2010). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. Retrieved from [Link]
-
Indian Academy of Sciences. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130(6). Retrieved from [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]
-
Bentham Science. (2022). Microwave-assisted Synthesis of Quinolines. Current Microwave Chemistry, 9(2), 99-122. Retrieved from [Link]
-
MDPI. (2017). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 22(10), 1685. Retrieved from [Link]
-
SciELO. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Journal of the Brazilian Chemical Society, 30(2), 259-282. Retrieved from [Link]
-
NIH National Library of Medicine. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 14(7), 2501-2511. Retrieved from [Link]
-
PubMed. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 96, 343-353. Retrieved from [Link]
-
SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Retrieved from [Link]
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Synthesis of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester: A Detailed Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4,8-dichloro-6-methylquinoline-3-carboxylic acid ethyl ester, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is based on established synthetic methodologies for quinoline derivatives, primarily the Gould-Jacobs reaction followed by a chlorination step. This guide offers a detailed, step-by-step procedure, an in-depth explanation of the reaction mechanisms, and best practices for ensuring a successful synthesis.
Introduction
Quinolines are a class of heterocyclic aromatic organic compounds that form the backbone of many synthetic drugs, most notably antimalarial agents. The specific compound, this compound, serves as a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring chloro-substituents and a carboxylic acid ester group, allows for a variety of subsequent chemical modifications.
The synthesis of this target molecule can be efficiently achieved through a two-step process. The first step involves the construction of the quinoline core via the Gould-Jacobs reaction, which condenses a substituted aniline with diethyl ethoxymethylenemalonate (DEEM) to form a 4-hydroxyquinoline-3-carboxylic acid ester. The subsequent step is the chlorination of the 4-hydroxy group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
Reaction Scheme
The overall synthetic pathway is illustrated below:
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Part 1: Synthesis of Ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate (Gould-Jacobs Reaction)
This initial step constructs the core quinoline structure. The Gould-Jacobs reaction is a reliable method for synthesizing 4-hydroxyquinoline derivatives from anilines and malonic esters.[1][2][3]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dichloro-6-methylaniline | C₇H₇Cl₂N | 176.04 | 17.6 g | 0.1 |
| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | 23.8 g | 0.11 |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | 200 mL | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, combine 2,4-dichloro-6-methylaniline (17.6 g, 0.1 mol) and diethyl ethoxymethylenemalonate (23.8 g, 0.11 mol).
-
Initial Condensation: Heat the mixture gently to 100-110 °C for 1 hour. During this time, ethanol will be evolved as a byproduct of the condensation reaction.
-
Cyclization: To the flask, add 200 mL of diphenyl ether. Heat the reaction mixture to a vigorous reflux (approximately 250-260 °C) for 2-3 hours. The cyclization product will precipitate out of the hot solution.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature. The precipitated solid is the desired intermediate, ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate.
-
Purification: Filter the solid product and wash it thoroughly with ethanol to remove any remaining diphenyl ether and unreacted starting materials. Dry the product under vacuum. The product is typically of sufficient purity for the next step without further purification.
Part 2: Synthesis of this compound (Chlorination)
The hydroxyl group at the 4-position of the quinoline ring is converted to a chloro group using phosphorus oxychloride.[4][5][6]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate | C₁₃H₁₂ClNO₃ | 281.70 | 28.2 g | 0.1 |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 100 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Saturated sodium bicarbonate solution | NaHCO₃(aq) | - | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate (28.2 g, 0.1 mol) in phosphorus oxychloride (100 mL).
-
Chlorination Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 3-4 hours. The reaction mixture should become a clear, dark solution.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate as a solid.
-
Extraction: Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final product, this compound.
Mechanistic Insights
Gould-Jacobs Reaction Mechanism
The Gould-Jacobs reaction proceeds in two main stages:
-
Nucleophilic Addition-Elimination: The amino group of the 2,4-dichloro-6-methylaniline acts as a nucleophile and attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form an intermediate enamine.
-
Thermal Cyclization: At high temperatures, the enamine intermediate undergoes a 6-electron electrocyclization, followed by tautomerization to form the aromatic 4-hydroxyquinoline ring system.[1][2]
Caption: Simplified workflow of the Gould-Jacobs reaction mechanism.
Chlorination Mechanism
The chlorination of the 4-hydroxyquinoline occurs via a nucleophilic substitution reaction. The oxygen of the hydroxyl group attacks the phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate. The chloride ion then acts as a nucleophile, attacking the C4 position of the quinoline ring and displacing the phosphate group to yield the 4-chloroquinoline product.
Applications in Drug Development
The this compound scaffold is a valuable building block in medicinal chemistry. The chloro-substituents at the 4 and 8 positions can be subjected to nucleophilic substitution reactions to introduce a variety of functional groups. The ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol. These transformations allow for the synthesis of a diverse library of quinoline derivatives for screening against various biological targets.
References
-
PrepChem. (n.d.). Synthesis of 4,7-dichloro-3-quinolinecarboxylic acid ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
- Google Patents. (n.d.). US3567732A - Process for the preparation of chlorinated quinolines.
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Quinolone. Retrieved from [Link]
-
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-
MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]
-
Springer. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from [Link]
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Application Note: High-Purity Isolation of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester
**Abstract
This document provides a comprehensive guide to the purification of 4,8-dichloro-6-methylquinoline-3-carboxylic acid ethyl ester, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Achieving high purity of this intermediate is critical for the success of subsequent synthetic transformations and for obtaining reliable biological data. This guide details three primary purification techniques: recrystallization, flash column chromatography, and extractive work-up. It emphasizes the rationale behind procedural choices, offers step-by-step protocols, and includes troubleshooting insights to address common challenges, ensuring researchers can obtain this compound with a purity level exceeding 98%.
Introduction: The Imperative for Purity
This compound is a substituted quinoline, a scaffold found in numerous biologically active compounds. The synthesis of such molecules often yields a crude product containing unreacted starting materials, reagents, and side-products such as regioisomers or dehalogenated species.[1] The presence of these impurities can inhibit or alter downstream reactions, complicate structural analysis, and produce erroneous results in biological assays.
This guide is designed for chemists and drug development professionals, providing robust, validated protocols to achieve high-purity material. The selection of an appropriate purification strategy depends on the specific impurity profile of the crude product, the required scale, and the desired final purity.
Pre-Purification Analysis and Strategy Selection
Before attempting purification, a preliminary analysis of the crude material is essential. Thin-Layer Chromatography (TLC) is the most common and effective technique for this initial assessment.
-
Rationale: TLC provides a quick snapshot of the mixture's complexity. By visualizing the number of components and their relative polarities, a researcher can decide on the most efficient purification path. For instance, a crude product showing a single major spot with minor baseline impurities might be amenable to simple recrystallization, whereas a complex mixture with multiple spots of similar polarity will necessitate flash column chromatography.
The following flowchart outlines a logical approach to selecting a purification strategy based on initial TLC analysis.
Figure 1: Decision workflow for selecting the appropriate purification technique.
Method 1: Recrystallization for High-Purity Crystalline Solids
Recrystallization is the most efficient method for purifying compounds that are obtained as solids with relatively high initial purity (>85%). It relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.
Rationale and Solvent Selection
The ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities, conversely, should either be completely insoluble (allowing for hot filtration) or highly soluble at all temperatures (remaining in the mother liquor upon cooling). For quinoline derivatives, polar protic solvents or mixtures involving esters and alkanes are often effective.[2][3]
| Solvent/System | Rationale & Suitability | Potential Issues |
| Ethanol | Often provides good solubility at high temperatures and lower solubility upon cooling for quinoline structures.[3] | May have high solubility even when cold, leading to lower recovery. |
| Methanol/Acetone | A polar mixture that can be fine-tuned. Methanol provides solubility, while acetone can help precipitate the product.[2] | Finding the optimal ratio may require experimentation. |
| Ethyl Acetate/Hexane | A versatile non-polar/polar system. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added until turbidity appears, promoting crystallization upon cooling. | The compound may "oil out" if cooled too quickly or if the solvent polarity changes too abruptly. |
Detailed Protocol: Recrystallization from Ethanol
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 10-15 mL) and heat the mixture to boiling with gentle swirling.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Adding excess solvent will reduce the final yield.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for 2-3 minutes, and perform a hot filtration through a fluted filter paper to remove the charcoal.[4]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point and TLC to confirm purity.
Method 2: Flash Column Chromatography for Complex Mixtures
Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[5] It is indispensable for purifying oily residues or complex solid mixtures containing multiple components.
Rationale and System Selection
-
Stationary Phase: Silica gel is the standard stationary phase. However, the basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing or "streaking".[6] This can be mitigated by adding a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent.[6]
-
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. It is determined by running TLC plates with various solvent systems. An ideal system will place the target compound at an Rf value of approximately 0.3-0.4. For a dichlorinated quinoline ester, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common starting point.
Detailed Protocol: Flash Chromatography
-
TLC Analysis: Determine the optimal eluent system (e.g., 4:1 Hexane:Ethyl Acetate + 0.1% Triethylamine) that provides good separation and an Rf of ~0.3 for the target compound.
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present.[7] Add a thin layer of sand on top to protect the silica bed.[8]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and carefully apply it to the top of the column.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8] This method often results in better separation.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply pressure to begin elution.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Figure 2: Step-by-step workflow for purification by flash column chromatography.
Method 3: Acid-Base Liquid-Liquid Extraction
Liquid-liquid extraction is a foundational technique often used during the reaction work-up to perform a preliminary purification.[9] It separates compounds based on their differing solubilities in two immiscible liquid phases, often an aqueous and an organic phase. By manipulating the pH of the aqueous phase, the solubility of acidic and basic compounds can be dramatically altered.
Rationale
The quinoline nitrogen is weakly basic and can be protonated by a dilute acid. This makes the compound soluble in the aqueous acidic phase, allowing for its separation from neutral organic impurities. Conversely, washing the organic solution with a dilute base (e.g., sodium bicarbonate solution) can remove acidic impurities.
Caution: The ethyl ester group is susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged exposure or heat. Therefore, use dilute solutions (e.g., 0.5-1.0 N HCl, 5% NaHCO₃) and perform washes expeditiously at room temperature.[10]
Detailed Protocol: Extractive Work-Up
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel and wash with 0.5 N HCl (1-2 times). The target compound will remain in the organic layer. Discard the aqueous layer.
-
Base Wash (to remove acidic impurities): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1-2 times).[10] Effervescence (CO₂ evolution) may occur. Discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break up emulsions and remove residual water.
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure to obtain the partially purified product, which can then be further purified by recrystallization or chromatography if necessary.
Assessment of Purity
After purification, the identity and purity of the final product must be confirmed.
| Technique | Purpose | Expected Result for Pure Sample |
| TLC | Purity check | A single spot with a consistent Rf value. |
| Melting Point | Purity and identity check | A sharp melting point range (e.g., within 1-2 °C). |
| ¹H NMR | Structural confirmation and purity | Clean spectrum with correct chemical shifts, integration values, and coupling constants. Absence of impurity signals. |
| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram and a mass spectrum showing the correct molecular ion peak. |
Conclusion
The successful purification of this compound is achievable through the systematic application of standard laboratory techniques. A preliminary TLC analysis is paramount in guiding the selection of the most effective strategy, be it the efficiency of recrystallization for cleaner solids or the resolving power of flash chromatography for more complex mixtures. By understanding the chemical principles behind each method and following these detailed protocols, researchers can confidently obtain this key intermediate with the high degree of purity required for advancing their scientific objectives.
References
-
Google Patents. Quinoline compounds and process of making same.
-
PrepChem.com. Synthesis of 4,7-dichloro-3-quinolinecarboxylic acid ethyl ester. [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. [Link]
-
Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]
- Google Patents.
-
Organic Syntheses. Esterification of Carboxylic Acids. [Link]
-
YouTube. column chromatography & purification of organic compounds. [Link]
-
RSC Publishing. Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
SciSpace. Synthesis of derivatives of quinoline. [Link]
-
Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
RSC Publishing. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. [Link]
-
ResearchGate. Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]
-
SciELO. recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system. [Link]
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. [Link]
Sources
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- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Analysis of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester
Introduction
4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester is a substituted quinoline derivative with potential applications in pharmaceutical and chemical research. As with any compound intended for drug development or other high-stakes applications, rigorous analytical characterization is paramount. These application notes provide a comprehensive guide to the analytical methods for the identification, quantification, and characterization of this compound, ensuring scientific integrity and supporting regulatory compliance. The protocols outlined herein are designed as robust starting points for method development and validation in a research or quality control setting.
The quinoline ring system is a foundational scaffold in numerous biologically active compounds.[1] The specific substitutions on this molecule—two chlorine atoms, a methyl group, and an ethyl ester—dictate its physicochemical properties and, consequently, the optimal analytical strategies. This guide will detail chromatographic and spectroscopic methods tailored to the unique structural features of this compound.
Physicochemical Properties
A foundational understanding of the compound's properties is critical for analytical method development.
| Property | Value | Source |
| CAS Number | 338954-50-0 | [2][3] |
| Molecular Formula | C₁₃H₁₁Cl₂NO₂ | [3] |
| Molecular Weight | 284.14 g/mol | [3] |
| Predicted Boiling Point | 370.9 ± 37.0 °C | [2] |
| Predicted Density | 1.344 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 1.03 ± 0.44 | [2] |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating the target analyte from impurities, starting materials, and degradation products, as well as for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the recommended method for the routine analysis and quantification of this compound due to its polarity. The choice of a C18 stationary phase provides a versatile platform for separating a wide range of quinoline derivatives.[4]
Workflow for HPLC Method Development:
Caption: HPLC analysis workflow from sample preparation to quantification.
Detailed HPLC Protocol:
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.[4] The choice of stationary phase can be critical for separating closely related quinoline derivatives.[5][6]
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Rationale: The acidic mobile phase ensures the quinoline nitrogen is protonated, leading to sharper peaks. Acetonitrile is a common organic modifier for reverse-phase chromatography.
3. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm and 254 nm |
| Run Time | 20 minutes |
4. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 60 | 40 |
| 20.0 | 60 | 40 |
5. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Prepare a series of dilutions for the calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample in acetonitrile to achieve a concentration within the calibration range.
-
All solutions should be filtered through a 0.45 µm syringe filter before injection.
6. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Tailing factor for the analyte peak should be between 0.8 and 1.5.
Gas Chromatography (GC)
For the analysis of halogenated quinolines, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector is a viable alternative, particularly for assessing volatile impurities.[7]
Detailed GC Protocol:
1. Instrumentation:
-
GC System: Equipped with a split/splitless injector, a capillary column, and an FID or MS detector.
2. GC Conditions:
| Parameter | Recommended Condition |
| Column | Trifluoropropyl silicone (QF-1) or similar mid-polarity column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 280 °C |
| Detector Temperature | 300 °C (FID) |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 mL/min |
| Oven Program | Start at 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Injection Volume | 1 µL (split ratio 50:1) |
3. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[8] The presence of electronegative chlorine atoms and the ester group will influence the chemical shifts of the protons and carbons in the quinoline ring system.[9]
Logical Flow for NMR Structural Confirmation:
Caption: Logical workflow for structural confirmation using NMR techniques.
Protocol for NMR Analysis:
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) spectra on a 400 MHz or higher field NMR spectrometer.
3. Expected ¹H NMR Spectral Features:
-
Aromatic Region (7.0-9.0 ppm): Signals for the protons on the quinoline ring. The exact chemical shifts will be influenced by the chloro and methyl substituents.[10][11]
-
Ethyl Ester Group: A quartet around 4.4 ppm (CH₂) and a triplet around 1.4 ppm (CH₃).
-
Methyl Group: A singlet around 2.5 ppm.
4. Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Multiple signals in the 110-150 ppm range.[8]
-
Carbonyl Carbon (Ester): A signal around 165 ppm.
-
Ethyl Ester Carbons: Signals around 62 ppm (CH₂) and 14 ppm (CH₃).
-
Methyl Carbon: A signal around 20 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification. The presence of two chlorine atoms will result in a characteristic isotopic pattern.[12]
Protocol for MS Analysis:
1. Instrumentation:
-
A mass spectrometer with an electrospray ionization (ESI) source for LC-MS or an electron ionization (EI) source for GC-MS.
2. Isotopic Pattern Analysis:
-
Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[13]
-
For a molecule with two chlorine atoms, the mass spectrum will show a characteristic pattern for the molecular ion peak (M⁺):
- M: Contains two ³⁵Cl atoms.
- M+2: Contains one ³⁵Cl and one ³⁷Cl atom.
- M+4: Contains two ³⁷Cl atoms.
-
The expected relative intensities of these peaks will be approximately 9:6:1. Observing this pattern is strong evidence for the presence of two chlorine atoms.[14]
3. Expected Fragmentation:
-
Common fragmentation pathways for quinoline esters include the loss of the ethoxy group (-OC₂H₅) or the entire ethyl ester group.
Conclusion
The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the accurate determination of purity, identity, and structure. These protocols should be considered as starting points, and further optimization and validation are necessary for their intended application in a regulated environment.
References
-
Organic Syntheses Procedure. 4,7-dichloroquinoline. Available from: [Link]
-
Oxford Academic. (1969). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science, 7(9), 575-576. Available from: [Link]
-
Seaton, P. J., & Williamson, R. T. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 77(9), 1172. Available from: [Link]
-
Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Poloniae Pharmaceutica, 64(6), 585-591. Available from: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available from: [Link]
-
Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Cogent Chemistry, 4(1). Available from: [Link]
-
TSI Journals. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Available from: [Link]
-
Bentham Science. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1726-1736. Available from: [Link]
-
ResearchGate. (2008). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 77(7), 641-667. Available from: [Link]
-
UNCW Institutional Repository. (2014). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
ACS Publications. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 77(9), 1172. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Available from: [Link]
-
Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Cogent Chemistry, 4(1). Available from: [Link]
-
Organic Syntheses Procedure. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available from: [Link]
-
TutorChase. How can you identify the presence of halogens using mass spectrometry? Available from: [Link]
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(7), 1698. Available from: [Link]
-
NIH. (2010). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E, 66(Pt 12), o3139. Available from: [Link]
-
Suzhou Aobai Pharmaceutical Co., Ltd. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. Available from: [Link]
Sources
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Application Note: Comprehensive NMR Analysis of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester
Introduction
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties[1]. The precise substitution pattern on the quinoline scaffold is critical to its pharmacological function. Therefore, unambiguous structural elucidation is a non-negotiable step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural characterization of such organic molecules in solution.[1][2]
This application note provides a detailed guide to the comprehensive NMR analysis of a specific polysubstituted quinoline, 4,8-dichloro-6-methylquinoline-3-carboxylic acid ethyl ester . We will delve into the causality behind experimental choices, from sample preparation to the deployment of a suite of 1D and 2D NMR experiments. This guide is intended for researchers, scientists, and drug development professionals who require a robust and self-validating protocol for the structural verification of complex heterocyclic compounds.
Physicochemical Properties & Molecular Structure
A foundational understanding of the target molecule's basic properties is essential before embarking on spectroscopic analysis.
Table 1: Physicochemical Properties of the Analyte
| Property | Value | Source |
| IUPAC Name | Ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate | [3] |
| Molecular Formula | C₁₃H₁₁Cl₂NO₂ | [3] |
| Molecular Weight | 284.14 g/mol | [3] |
| CAS Number | 338954-50-0 | [3][4] |
To facilitate spectral interpretation, a standardized atom numbering system is crucial. The structure is presented below.
Caption: Structure of this compound with atom numbering.
Core Principles of NMR Analysis for Substituted Quinolines
The chemical shift (δ) of each proton and carbon is dictated by its local electronic environment. The substituents on the quinoline ring—two electron-withdrawing chlorine atoms, an electron-donating methyl group, and an electron-withdrawing ethyl carboxylate group—exert profound and predictable electronic effects.
-
Chlorine Atoms (at C4 and C8): As electronegative, electron-withdrawing groups, they deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). The effect is most pronounced on the atoms to which they are directly attached (ipso-carbons) and those in ortho and para positions.[5][6]
-
Methyl Group (at C6): This is an electron-donating group, which shields nearby nuclei, causing them to resonate at a lower chemical shift (upfield).
-
Ethyl Carboxylate Group (at C3): This group is strongly electron-withdrawing and significantly deshields the proton at the C2 position, which is expected to be one of the most downfield signals in the aromatic region.
A multi-pronged NMR approach is necessary for complete assignment[2][7]:
-
¹H NMR: Provides information on the number of distinct protons, their chemical environment, multiplicity (spin-spin coupling), and relative abundance (integration).
-
¹³C NMR: Reveals the number of chemically non-equivalent carbons.
-
DEPT-135: (Distortionless Enhancement by Polarization Transfer) Differentiates carbon signals based on the number of attached protons. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.[8][9][10]
-
COSY: (Correlation Spectroscopy) Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[11]
-
HSQC: (Heteronuclear Single Quantum Coherence) Correlates protons directly to the carbons they are attached to (¹JCH).[12]
-
HMBC: (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH), which is essential for connecting molecular fragments.[7][12]
Experimental Protocols
The following protocols are designed to be self-validating, ensuring high-quality, reproducible data.
Protocol: Sample Preparation
The choice of solvent is critical as it can influence chemical shifts and must not contain signals that overlap with the analyte's resonances.[1][13] Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relative ease of removal post-analysis.[14]
-
Weighing: Accurately weigh 10-15 mg of this compound.
-
Dissolution: Transfer the solid to a clean, dry 5 mm NMR tube.
-
Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Homogenization: Cap the NMR tube securely and gently invert it multiple times, or use a vortex mixer at a low setting, until the sample is completely dissolved. A clear, homogeneous solution should be obtained.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak (CHCl₃ at δ ≈ 7.26 ppm) is common practice.[15]
Protocol: 1D NMR Data Acquisition (¹H and ¹³C)
These experiments provide the fundamental framework for the structure. (Notionally performed on a 400 MHz spectrometer).
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition time: ~2-3 seconds.
-
Relaxation delay (d1): 2 seconds.
-
Number of scans: 8-16, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm (e.g., from -10 to 210 ppm).
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay (d1): 2 seconds.
-
Number of scans: 1024-4096, as ¹³C has low natural abundance.
-
Protocol: DEPT-135, COSY, HSQC, and HMBC Acquisition
These experiments are crucial for unambiguous assignments.
-
DEPT-135:
-
Use a standard DEPT-135 pulse sequence.
-
Acquire with similar parameters to the ¹³C experiment but typically requires fewer scans (e.g., 256-512).
-
-
COSY:
-
Use a standard gradient-selected COSY pulse sequence (e.g., cosygpmfph).
-
Acquire at least 1024 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Number of scans per increment: 2-4.
-
-
HSQC:
-
Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Set the ¹³C spectral width in F1 to encompass all expected carbon signals.
-
Optimize for a one-bond coupling constant (¹JCH) of ~145 Hz.
-
Number of scans per increment: 2-8.
-
-
HMBC:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Optimize for long-range coupling constants (ⁿJCH) of 8-10 Hz.
-
Number of scans per increment: 4-16.
-
Predicted Spectral Data & Interpretation
The following tables summarize the predicted NMR data based on established principles of substituent effects on the quinoline ring system.
Predicted ¹H NMR Spectrum
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 8.8 - 9.0 | Singlet (s) | - | Adjacent to ring nitrogen and deshielded by the C3-ester group. |
| H-5 | 7.8 - 8.0 | Doublet (d) | J ≈ 2.0-2.5 Hz | Meta-coupled to H-7. Deshielded by proximity to C4-Cl. |
| H-7 | 7.6 - 7.8 | Doublet (d) | J ≈ 2.0-2.5 Hz | Meta-coupled to H-5. |
| O-CH₂-CH₃ | 4.4 - 4.6 | Quartet (q) | J ≈ 7.1 Hz | Methylene protons of the ethyl ester, coupled to the methyl group. |
| C6-CH₃ | 2.5 - 2.7 | Singlet (s) | - | Methyl group on the aromatic ring. |
| O-CH₂-CH₃ | 1.4 - 1.6 | Triplet (t) | J ≈ 7.1 Hz | Methyl protons of the ethyl ester, coupled to the methylene group. |
Predicted ¹³C and DEPT-135 NMR Spectra
Table 3: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Phasing
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Signal | Rationale |
| C=O (Ester) | 164 - 166 | Absent | Carbonyl carbon. |
| C2 | 148 - 152 | Positive (CH) | Aromatic CH adjacent to nitrogen. |
| C4 | 145 - 148 | Absent | Quaternary carbon attached to Cl. |
| C8a | 144 - 147 | Absent | Quaternary carbon at ring junction. |
| C6 | 138 - 142 | Absent | Quaternary carbon attached to methyl group. |
| C4a | 135 - 138 | Absent | Quaternary carbon at ring junction. |
| C8 | 130 - 134 | Absent | Quaternary carbon attached to Cl. |
| C5 | 128 - 131 | Positive (CH) | Aromatic CH. |
| C7 | 125 - 128 | Positive (CH) | Aromatic CH. |
| C3 | 122 - 125 | Absent | Quaternary carbon attached to ester. |
| O-CH₂-CH₃ | 61 - 63 | Negative (CH₂) | Methylene carbon of the ethyl ester. |
| C6-CH₃ | 20 - 23 | Positive (CH₃) | Methyl carbon attached to the ring. |
| O-CH₂-CH₃ | 14 - 15 | Positive (CH₃) | Methyl carbon of the ethyl ester. |
2D NMR Correlation Analysis
-
COSY: A key correlation is expected between H-5 and H-7, confirming their meta-relationship on the benzene ring portion of the quinoline. A strong correlation will be seen between the ethyl ester's CH₂ and CH₃ protons.
-
HSQC: This experiment will definitively link each proton signal in Table 2 to its directly attached carbon signal in Table 3 (e.g., H-2 to C2, H-5 to C5, etc.).
-
HMBC: This is the ultimate tool for assembling the molecular puzzle. Key expected correlations that validate the structure are illustrated below.
Caption: Key expected HMBC correlations for structural verification.
Workflow for Complete Structure Verification
The logical progression of experiments ensures a robust and error-free structural assignment.
Caption: Logical workflow for NMR-based structure elucidation.
Conclusion
The structural integrity of novel chemical entities like this compound is paramount in the field of drug discovery. A systematic approach employing a suite of 1D and 2D NMR experiments, as detailed in this application note, provides a self-validating and definitive method for characterization. By combining ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC data, researchers can confidently assemble the molecular structure, assign every proton and carbon resonance, and ensure the compound's identity and purity. This comprehensive analytical workflow is an indispensable component of modern chemical and pharmaceutical research.
References
-
Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved January 24, 2026, from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved January 24, 2026, from [Link]
-
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Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved January 24, 2026, from [Link]
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Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved January 24, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 24, 2026, from [Link]
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Canadian Journal of Chemistry. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquines and their N-Alkylated Coupling Products. Retrieved January 24, 2026, from [Link]
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Application Note: Mass Spectrometric Analysis of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester for Pharmaceutical Research and Development
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester, a key heterocyclic compound with potential applications in drug discovery. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth methodologies for both qualitative and quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). The narrative emphasizes the rationale behind experimental choices, ensuring technical accuracy and field-proven insights. This guide is structured to be a self-validating system, with every protocol grounded in authoritative scientific principles.
Introduction: The Significance of Halogenated Quinolines
Quinolines and their halogenated derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. The specific compound, this compound, possesses a unique substitution pattern that warrants detailed structural elucidation and sensitive quantification, which are paramount in drug metabolism and pharmacokinetic (DMPK) studies. Mass spectrometry, with its high sensitivity and specificity, stands as the premier analytical technique for this purpose. This application note will delve into the application of Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for the comprehensive analysis of this target molecule.
The core challenge in the analysis of halogenated compounds lies in their characteristic isotopic distributions, which can complicate spectral interpretation. However, when properly understood, these isotopic patterns serve as a powerful diagnostic tool for confirming the presence and number of halogen atoms within a molecule.
Foundational Principles: Ionization and Fragmentation
Electrospray Ionization (ESI): A Gentle Approach for Intact Molecular Ions
For molecules like this compound, which possess a basic nitrogen atom on the quinoline ring, Electrospray Ionization (ESI) in the positive ion mode is the ionization technique of choice.[1] ESI is a "soft" ionization method that imparts minimal energy to the analyte, thereby reducing in-source fragmentation and promoting the formation of the protonated molecular ion, [M+H]⁺.[1][2] The basic nitrogen of the quinoline ring readily accepts a proton in the acidic mobile phase, leading to a strong signal for the [M+H]⁺ ion, which is essential for molecular weight confirmation.
The Isotopic Signature of Dichloro-Compounds
A defining characteristic in the mass spectrum of a compound containing two chlorine atoms is its unique isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[3][4] Consequently, a molecule with two chlorine atoms will exhibit a distinctive cluster of peaks for the molecular ion, specifically at M, M+2, and M+4, with an approximate relative intensity ratio of 9:6:1.[5] This pattern provides a high degree of confidence in the elemental composition of the analyte and its fragments.
Collision-Induced Dissociation (CID): Unraveling the Molecular Structure
Tandem mass spectrometry (MS/MS) utilizing Collision-Induced Dissociation (CID) is employed to structurally characterize the analyte. The [M+H]⁺ precursor ion is isolated and then fragmented by collisions with an inert gas. The resulting product ions are characteristic of the molecule's structure and provide valuable information for its unambiguous identification. The fragmentation of quinoline derivatives often involves cleavages within the quinoline ring system and any attached side chains.[6][7]
Experimental Workflow and Protocols
The following sections provide detailed protocols for the analysis of this compound.
Sample and Standard Preparation
A systematic approach to sample and standard preparation is crucial for reproducible and accurate results.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile.
-
Working Standards: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For the quantitative analysis in complex matrices, an LC-MS/MS method is recommended.[8]
Protocol 2: LC-MS/MS Method
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Direct Infusion Analysis for Structural Confirmation
For rapid structural confirmation without chromatographic separation, direct infusion can be utilized.
Protocol 3: Direct Infusion-MS/MS
-
Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire full scan MS data to observe the [M+H]⁺ ion cluster.
-
Perform product ion scans on the monoisotopic [M+H]⁺ precursor ion to obtain the fragmentation pattern.
Data Interpretation and Expected Results
Molecular Ion and Isotopic Pattern
The molecular formula for this compound is C₁₃H₁₁Cl₂NO₂. The expected monoisotopic mass of the neutral molecule is approximately 299.0167 g/mol . In positive ESI mode, the protonated molecule [M+H]⁺ will be observed.
Table 1: Predicted m/z Values for the [M+H]⁺ Ion of this compound
| Ion Species | Isotopic Composition | Theoretical m/z | Relative Abundance (%) |
| [M+H]⁺ | C₁₃H₁₂³⁵Cl₂NO₂⁺ | 300.0245 | 100 |
| [M+2+H]⁺ | C₁₃H₁₂³⁵Cl³⁷ClNO₂⁺ | 302.0215 | 65 |
| [M+4+H]⁺ | C₁₃H₁₂³⁷Cl₂NO₂⁺ | 304.0186 | 10 |
The observed isotopic pattern with a 9:6:1 ratio of peak intensities for the M, M+2, and M+4 peaks in the molecular ion cluster is a strong confirmation of the presence of two chlorine atoms.[5]
Proposed Fragmentation Pathway
Based on the principles of mass spectrometry and the known fragmentation of similar structures, a plausible fragmentation pathway for the [M+H]⁺ ion of this compound is proposed.[9][10]
Key Fragmentation Pathways:
-
Loss of ethylene (C₂H₄): A common fragmentation for ethyl esters, resulting in the formation of the corresponding carboxylic acid.
-
Loss of ethanol (C₂H₅OH): Cleavage of the ester group.
-
Loss of the ethoxy radical (•OC₂H₅): Another characteristic fragmentation of ethyl esters.
-
Decarbonylation (loss of CO): Following the initial fragmentation of the ester group.
-
Loss of a chlorine atom: A common fragmentation for chlorinated aromatic compounds.[5]
Table 2: Predicted Key Fragment Ions
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 300.02 | 272.03 | C₂H₄ |
| 300.02 | 254.02 | C₂H₅OH |
| 300.02 | 226.02 | C₂H₅OH + CO |
| 300.02 | 265.06 | Cl |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Proposed fragmentation pathway.
Conclusion
This application note provides a robust and scientifically grounded approach to the mass spectrometric analysis of this compound. The detailed protocols for LC-MS/MS and direct infusion analysis, combined with the interpretation of the characteristic isotopic patterns and fragmentation pathways, offer a comprehensive guide for researchers in the pharmaceutical industry. By understanding the principles behind the methodology, scientists can confidently apply and adapt these techniques for the reliable identification and quantification of this and other related halogenated quinoline compounds.
References
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Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science. [Link]
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Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]
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7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester. PubChem. [Link]
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Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry. [Link]
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An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. [Link]
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Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
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Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]
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How can you identify the presence of halogens using mass spectrometry?. TutorChase. [Link]
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Application Notes & Protocols: A Framework for Characterizing the Bioactivity of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The specific derivative, 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester, belongs to this promising class of molecules. A systematic evaluation of its cellular effects is essential to elucidate its therapeutic potential and mechanism of action.
This document, intended for researchers in drug discovery and cell biology, provides a comprehensive, multi-tiered strategy for the cell-based characterization of this compound. We move beyond simple protocols to explain the scientific rationale behind each experimental choice, enabling robust and interpretable data generation. The proposed workflow progresses from foundational cytotoxic and antiproliferative screening to deeper mechanistic assays investigating apoptosis and key signaling pathway modulation. This integrated approach ensures a thorough preliminary assessment of the compound's bioactivity profile.
Compound Profile
Before initiating biological assays, it is critical to understand the physicochemical properties of the test article.
| Property | Details | Source |
| IUPAC Name | Ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate | N/A |
| Synonym | This compound | N/A |
| CAS Number | 338954-50-0 | [5] |
| Molecular Formula | C₁₃H₁₁Cl₂NO₂ | [5] |
| Molecular Weight | 284.14 g/mol | [5] |
| Purity | ≥97% (Recommended) | [5] |
| Solubility | Determine experimentally in DMSO for stock solution preparation. | N/A |
| Storage | Room temperature, protected from light and moisture. | [5] |
Scientist's Note: The ester group in the compound may be susceptible to hydrolysis by cellular esterases, potentially converting it to the corresponding carboxylic acid. This biotransformation could be a critical factor in its activity, as the change in pKa can affect cell permeability and target engagement.[6] It is advisable to consider co-testing the carboxylic acid derivative if results suggest intracellular activity.
Tier 1: Foundational Assays - Assessing Cytotoxicity & Proliferation
The initial step in characterizing any novel compound is to determine its effect on cell viability and growth. These assays provide a broad view of the compound's potency and establish a critical dose-response range for subsequent mechanistic studies.
Workflow for Foundational Assays
Caption: Workflow for cytotoxicity and proliferation screening.
Protocol 1.1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of living cells.[7][8]
Materials:
-
Selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colorectal carcinoma) and a non-cancerous control line (e.g., HEK293)
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS, 1% Pen-Strep)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Prepare a 2X serial dilution of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (DMSO equivalent) and "untreated control" wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well and pipette up and down to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot % viability against log[compound concentration] and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Tier 2: Mechanistic Insights - Investigating Apoptosis
If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[9][10] These assays distinguish apoptosis from necrosis and provide insight into the compound's mechanism of action.
Workflow for Apoptosis Assays
Caption: Parallel workflows for apoptosis detection.
Protocol 2.1: Annexin V/PI Staining for Apoptosis Detection
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry then quantifies four cell populations:
-
Live: Annexin V(-) / PI(-)
-
Early Apoptotic: Annexin V(+) / PI(-)
-
Late Apoptotic/Necrotic: Annexin V(+) / PI(+)
-
Necrotic: Annexin V(-) / PI(+)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to reach ~70-80% confluency. Treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
Data Analysis:
-
Use flow cytometry software to gate the populations and quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells (early + late) in treated samples versus controls.
Tier 3: Target Pathway Analysis
Based on the established activities of quinoline derivatives, two key signaling pathways often implicated are NF-κB (inflammation and cell survival) and PI3K/Akt/mTOR (cell growth, proliferation, and survival).[1][12] Investigating the compound's effect on these pathways can reveal specific molecular targets.
Protocol 3.1: NF-κB Nuclear Translocation Assay
Principle: The NF-κB transcription factor is a central mediator of inflammatory and immune responses. In resting cells, it is sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., with TNF-α), IκB is degraded, and NF-κB translocates to the nucleus to activate gene expression. This assay uses high-content imaging to visualize and quantify the movement of NF-κB from the cytoplasm to the nucleus.
Procedure:
-
Cell Seeding: Seed HeLa or A549 cells on 96-well imaging plates (e.g., PerkinElmer ViewPlates).[13]
-
Pre-treatment: After 24 hours, pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 30 minutes. Include unstimulated and stimulated vehicle controls.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.
-
Immunofluorescence Staining:
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain nuclei with DAPI or Hoechst.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use image analysis software to define nuclear and cytoplasmic compartments and calculate the ratio of nuclear to cytoplasmic NF-κB fluorescence intensity.
Signaling Pathway: Canonical NF-κB Activation
Caption: The canonical NF-κB signaling pathway.
Protocol 3.2: Western Blotting for mTOR Pathway Modulation
Principle: The mTOR pathway is a central regulator of cell growth and metabolism and is often hyperactivated in cancer.[12][14] mTORC1, a key complex in this pathway, phosphorylates downstream targets like S6 Kinase (S6K) and 4E-BP1 to promote protein synthesis.[15] Western blotting can detect changes in the phosphorylation status of these proteins, serving as a readout for mTORC1 activity.
Procedure:
-
Cell Lysis: Treat cells as described for other assays. After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Signaling Pathway: PI3K/Akt/mTOR
Caption: A simplified overview of the mTOR signaling pathway.
References
-
Kumar, A., Chawla, B., Narang, R., & Singh, S. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1401-1410. [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
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Li, J., Kim, S. G., & Blenis, J. (2014). mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy. International Journal of Molecular Sciences, 15(3), 5789-5808. [Link]
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Costa, C. A., Lopes, R. M., Ferraz, L. S., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511. [Link]
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Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]
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Al-Ostath, O. A., Abushik, A. F., Al-Assi, A. R., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4969. [Link]
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Manarin, F., Judice, W. A., & Stefani, H. A. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 18(6), 289-297. [Link]
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Singhal, M., & Singh, S. K. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1845, 239-248. [Link]
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Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]
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Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4), e58194. [Link]
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Al-Bazzaz, F. Y., & Al-Bazzaz, S. Y. (2021). Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer. Molecules, 26(16), 4960. [Link]
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Gupta, H., & Singh, R. (2013). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
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Axxam S.p.A. (n.d.). Smart cellular assays to study inflammatory skin disorders. Retrieved from [Link]
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Chen, Y. L., Hung, H. M., Lu, P. J., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(7), 2065. [Link]
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BMG Labtech. (n.d.). Apoptosis – what assay should I use?. Retrieved from [Link]
-
Tawa, P., & Varticovski, L. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 915, 235-251. [Link]
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Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
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Kumar, S., & Singh, B. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 26(10), 2681-2705. [Link]
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Biocompare. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
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Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
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El-Damasy, D. A., Abd-Elhameed, R. H., & El-Sayed, M. A. A. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. [Link]
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Li, Y., Wang, Y., Zhang, Y., et al. (2022). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega, 7(38), 34269-34277. [Link]
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Meijer, K., de Vos, P., & van der Leij, R. J. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 167, 441-447. [Link]
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BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]
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Rameshkumar, N., Ashokkumar, M., Subramanian, E. H., et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]
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Zielińska, A., & Nowak, I. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International Journal of Molecular Sciences, 23(15), 8493. [Link]
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Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]
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Naidoo, P., & Singh, M. (2016). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of Chemical and Pharmaceutical Research, 8(8), 868-874. [Link]
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Liu, Z., & Wang, Y. (2020). MTOR signaling pathway and mTOR inhibitors in cancer: Progress and challenges. ResearchGate. [Link]
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Application Notes and Protocols: Characterization of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Enzyme Inhibition
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Quinoline derivatives have demonstrated a vast spectrum of therapeutic properties, including anticancer, antimalarial, antibacterial, and antiviral activities.[3][4] A significant portion of these biological effects is attributed to their ability to inhibit various enzymes crucial for disease progression, such as protein kinases, topoisomerases, and proteasomes.[5]
This guide focuses on 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester , a novel compound representative of the vast chemical space of quinoline derivatives. While specific biological data for this exact molecule is not yet extensively documented in public literature, its structural features suggest a strong potential for enzyme inhibition. These application notes provide a comprehensive, step-by-step framework for the systematic evaluation of this and similar compounds as enzyme inhibitors. We will use a protein kinase as a representative and highly relevant enzyme class for the detailed protocols, given that many quinoline derivatives have been identified as kinase inhibitors.[6]
Compound Physicochemical Properties and Handling
A thorough understanding of the compound's properties is the foundation of reliable and reproducible experimental results.
Table 1: Physicochemical Properties of a Representative Dichloro-methylquinoline Ethyl Ester Derivative
| Property | Value | Source |
| CAS Number | 338954-50-0 | [7] |
| Molecular Formula | C₁₃H₁₁Cl₂NO₂ | N/A |
| Molecular Weight | 296.14 g/mol | N/A |
| Predicted Boiling Point | 370.9±37.0 °C | [7] |
| Predicted Density | 1.344±0.06 g/cm³ | [7] |
| Storage Temperature | 2-8°C | [7] |
Protocol 1: Preparation of Compound Stock and Working Solutions
Expertise & Experience: The solubility and stability of a compound are critical variables. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic molecules. However, high concentrations of DMSO can be toxic to cells and may interfere with enzyme activity. Therefore, it is crucial to maintain a final DMSO concentration of less than 0.5% in most assays.
Steps:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the compound in high-purity, anhydrous DMSO to create a 10 mM stock solution.
-
Ensure complete dissolution by gentle vortexing or sonication. If solubility issues persist, a slightly lower stock concentration may be necessary.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
-
Store the aliquots at -20°C or -80°C in desiccated conditions.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations for the dose-response experiments.
-
Part 1: In Vitro Biochemical Characterization
The initial evaluation of a potential inhibitor involves direct measurement of its effect on the activity of the purified target enzyme.
Protocol 2: Determination of IC₅₀ for a Target Kinase
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the potency of an inhibitor.[8] It represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.[9]
Principle: This protocol describes a generic kinase assay using a fluorogenic substrate. The kinase phosphorylates a peptide substrate, which is then acted upon by a developing reagent to produce a fluorescent signal. The presence of an effective inhibitor will reduce the rate of phosphorylation, leading to a decrease in the fluorescent signal.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Test compound serial dilutions
-
Fluorescence-based kinase assay kit (e.g., ADP-Glo™, Z'-LYTE™)
-
White, opaque 384-well assay plates
-
Plate reader with fluorescence detection capabilities
Workflow for IC₅₀ Determination:
Caption: Workflow for determining the IC₅₀ value of an inhibitor.
Procedure:
-
Assay Plate Preparation:
-
Dispense 50 nL of each concentration of the serially diluted test compound into the wells of a 384-well plate.
-
Include control wells:
-
Positive Control (100% activity): Wells with DMSO only.
-
Negative Control (0% activity): Wells with a known potent inhibitor of the target kinase or wells without the enzyme.
-
-
-
Enzyme Addition:
-
Add 5 µL of the diluted enzyme solution to each well.
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow for pre-incubation of the compound with the enzyme.
-
-
Reaction Initiation:
-
Add 5 µL of the ATP/substrate mixture to each well to start the reaction. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to ensure accurate IC₅₀ determination.[10]
-
-
Incubation:
-
Incubate the plate at room temperature for the time recommended by the assay manufacturer (typically 60-120 minutes).
-
-
Detection:
-
Stop the reaction and add the detection reagent as per the kit instructions.
-
Incubate for the required development time.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))[11]
-
-
Generate Dose-Response Curve:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
-
Determine IC₅₀:
-
Use a non-linear regression analysis (sigmoidal dose-response, variable slope) in a statistical software package (e.g., GraphPad Prism) to fit the curve and calculate the IC₅₀ value.[12]
-
Part 2: Cellular Activity and Target Engagement
Demonstrating that an inhibitor is active in a cellular environment is a critical step in drug development.[13] This confirms that the compound can cross the cell membrane, reach its target, and exert a biological effect.
Protocol 3: Western Blot for Target Engagement
Principle: This protocol assesses the ability of the compound to inhibit the target kinase within intact cells. This is achieved by measuring the phosphorylation level of a known downstream substrate of the kinase. A reduction in the phosphorylation of the substrate in compound-treated cells indicates successful target engagement.
Materials:
-
A relevant cell line (e.g., a cancer cell line where the target kinase is active or overexpressed).
-
Complete cell culture medium.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total protein level of the substrate.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phospho-substrate.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing:
-
Strip the membrane and re-probe with the antibody for the total substrate protein to confirm equal protein loading.
-
Data Interpretation: A dose-dependent decrease in the band intensity of the phosphorylated substrate, relative to the total substrate, indicates that the compound is engaging and inhibiting the target kinase in the cells.
Hypothetical Kinase Signaling Pathway:
Caption: Inhibition of a kinase pathway by the test compound.
Protocol 4: Cell Viability Assay (MTT Assay)
Principle: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product, which can be quantified spectrophotometrically.[14]
Materials:
-
Adherent cell line cultured in 96-well plates.
-
Test compound serial dilutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment:
-
Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 490 nm or 570 nm.[14]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀ (concentration that causes 50% inhibition of cell growth).
Summary of Expected Data
The following table summarizes the key parameters that would be determined through the execution of these protocols.
Table 2: Summary of Inhibitory Profile
| Parameter | Description | Experimental Assay |
| IC₅₀ | Concentration for 50% inhibition of enzyme activity | In vitro kinase assay |
| Mode of Inhibition | Mechanism of enzyme inhibition (e.g., competitive) | Enzyme kinetics studies |
| Target Engagement | Confirmation of target inhibition in a cellular context | Western Blot |
| GI₅₀ | Concentration for 50% inhibition of cell growth | Cell viability (MTT) assay |
Conclusion and Future Directions
These application notes provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By systematically determining its in vitro potency (IC₅₀), cellular activity (GI₅₀), and confirming target engagement, researchers can build a comprehensive profile of the compound's biological activity. Positive results from these assays would warrant further investigation, including selectivity profiling against a panel of other kinases, more detailed mechanism of action studies, and eventual evaluation in preclinical models of disease. The versatility of the quinoline scaffold continues to make it a highly attractive starting point for the development of novel therapeutics.[1]
References
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022-07-15). 1
-
Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC - NIH. 15
-
(PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. 16
-
A Novel Enzymatic Synthesis of Quinoline Derivatives. ResearchGate. 6
-
4,6-DICHLORO-8-METHYLQUINOLINE-3-CARBOXYLIC ETHYL ESTER | 338954-50-0. (2022-08-23). 7
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. 8
-
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. 10
-
Application of Quinoline Ring in Structural Modification of Natural Products. PMC - NIH. 2
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. 17
-
Substituted quinolines as noncovalent proteasome inhibitors. PMC - NIH. 18
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications. 12
-
4,6,8-Trichloroquinoline-3-carboxylic acid ethyl ester. Vibrant Pharma Inc. 19
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PMC - NIH. 20
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. 21
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. 3
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. 14
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One - Research journals. 22
-
Esterification of Carboxylic Acids with. Organic Syntheses Procedure. 23
-
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - PubMed Central. 24
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4,7-dichloroquinoline. Organic Syntheses Procedure. 25
-
An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst (RSC Publishing) DOI:10.1039/D0AN00721H. 26
-
Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed - NIH. 27
-
How to calculate IC50 from the calculated concentration of unknown samples?. 11
-
In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. MDPI. 28
-
Review on recent development of quinoline for anticancer activities. 5
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry - ACS Publications. 29
-
IC50 Determination. edX. 9
-
Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH. 13
-
Ethyl 3,7-dichloroquinoline-8-carboxylate. PMC - NIH. 30
-
Kate Jones, Assistant Editor – RSC Advances Blog. RSC Blogs. 31
-
Acetylcholinesterase inhibitor. Wikipedia. 32
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. 33
-
Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure Chemical Group. 4
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
-
Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. 34
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- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
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- 7. 4,6-DICHLORO-8-METHYLQUINOLINE-3-CARBOXYLIC ETHYL ESTER | 338954-50-0 [chemicalbook.com]
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Application Notes and Protocols for Antimicrobial Screening of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester
Introduction: The Rationale for Screening a Novel Dichloro-Quinolone Ester
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Notably, the quinolone class of antibiotics has been pivotal in combating bacterial infections for decades.[1][2][3] Their mechanism of action, the inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV, disrupts DNA replication and leads to bacterial cell death.[1][4][5] The continued emergence of antibiotic-resistant bacterial strains necessitates the exploration of novel structural analogs to overcome these resistance mechanisms.
The compound of interest, "4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester," presents a compelling candidate for antimicrobial screening. The presence of a quinoline-3-carboxylic acid core is a well-established pharmacophore for antibacterial activity. Furthermore, halogenation, particularly dichlorination, of the quinoline ring has been shown in various studies to enhance antimicrobial potency.[6] The methyl and ethyl ester functionalities may also influence the compound's solubility, cell permeability, and metabolic stability, all of which are critical pharmacokinetic parameters.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough preliminary antimicrobial screening of this novel compound. The protocols outlined below are based on established methodologies and are designed to deliver robust and reproducible data, forming a solid foundation for further investigation.
PART 1: Pre-screening Considerations and Safety
Compound Handling and Safety Precautions
Quinololine derivatives, particularly chlorinated ones, require careful handling.[7][8] While specific toxicity data for "this compound" is unavailable, it is prudent to treat it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.[7][9][10]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9][10]
-
Waste Disposal: Dispose of all contaminated materials and solutions in accordance with institutional and local regulations for chemical waste.
-
Material Safety Data Sheet (MSDS): If available, thoroughly review the MSDS for the compound. If not, refer to the MSDS for similar chlorinated quinoline compounds for guidance.[7][9][10][11]
Preparation of Stock Solutions
Accurate preparation of the stock solution is critical for the reliability of the screening results.
-
Solvent Selection: Due to the likely hydrophobic nature of the compound, dimethyl sulfoxide (DMSO) is a recommended initial solvent. Ensure the final concentration of DMSO in the assay does not exceed a level that affects microbial growth (typically ≤1%).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) to allow for a wide range of dilutions.
-
Procedure:
-
Accurately weigh a precise amount of "this compound."
-
Dissolve the compound in the appropriate volume of sterile DMSO.
-
Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
PART 2: Primary Antimicrobial Screening Protocol - Agar Disk Diffusion (Kirby-Bauer Method)
The agar disk diffusion method is a widely used qualitative screening technique to assess the antimicrobial activity of a compound.[12][13][14] It provides a rapid visual indication of whether a substance can inhibit microbial growth.
Principle
A filter paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism.[13] The compound diffuses from the disk into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of no growth, known as the zone of inhibition, will be observed around the disk.[13][14] The size of this zone is influenced by the compound's potency, diffusion rate, and the microorganism's susceptibility.[12]
Materials
-
Test compound stock solution
-
Sterile blank filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Sterile cotton swabs
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Negative control disks (impregnated with DMSO)
-
Incubator (35-37°C)
-
Calipers or ruler
Step-by-Step Protocol
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing the swab against the inside of the tube.[15]
-
Evenly swab the entire surface of a Mueller-Hinton Agar plate in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[15]
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Aseptically apply sterile blank filter paper disks to the inoculated agar surface.
-
Pipette a specific volume (e.g., 10 µL) of the test compound stock solution onto each disk. Ensure a consistent amount of compound per disk (e.g., 100 µ g/disk ).
-
Apply a positive control antibiotic disk and a negative control (DMSO) disk to each plate.
-
Gently press the disks to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Data Collection and Interpretation:
-
Measure the diameter of the zones of inhibition in millimeters (mm) using calipers or a ruler.[15]
-
Record the results. A larger zone of inhibition generally indicates greater antimicrobial activity.
-
Expected Data Presentation
| Compound | Concentration per Disk | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| This compound | 100 µg | Hypothetical Value (e.g., 18 mm) | Hypothetical Value (e.g., 15 mm) |
| Ciprofloxacin (Positive Control) | 5 µg | 25 mm | 30 mm |
| DMSO (Negative Control) | 10 µL | 0 mm | 0 mm |
PART 3: Quantitative Antimicrobial Screening Protocol - Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Following a positive result in the primary screen, a quantitative method is necessary to determine the lowest concentration of the compound that inhibits visible microbial growth. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).[16][17][18]
Principle
Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.[17] Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth occurs.[17]
Workflow Diagram
Caption: Broth Microdilution Workflow for MIC Determination.
Step-by-Step Protocol
-
Plate Preparation:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the test compound stock solution (at twice the desired highest final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually examine the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[17]
-
Expected Data Presentation
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| This compound | Hypothetical Value (e.g., 8 µg/mL) | Hypothetical Value (e.g., 16 µg/mL) |
| Ciprofloxacin (Positive Control) | 0.5 µg/mL | 0.015 µg/mL |
PART 4: Determining Bactericidal vs. Bacteriostatic Activity - Minimum Bactericidal Concentration (MBC)
The MIC value indicates the concentration that inhibits growth, but not necessarily kills the bacteria. To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), a Minimum Bactericidal Concentration (MBC) assay is performed.
Principle
Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability upon subculturing.
Decision Pathway
Caption: Decision pathway for determining bactericidal or bacteriostatic activity.
Step-by-Step Protocol
-
Subculturing:
-
From the MIC plate, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plate at 35-37°C for 24 hours.
-
-
MBC Determination:
-
Observe the plates for bacterial growth.
-
The MBC is the lowest concentration of the compound that shows no growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial antimicrobial screening of "this compound." Positive results from these assays, particularly a low MIC and a favorable MBC/MIC ratio, would strongly support the progression of this compound into further stages of drug discovery. Subsequent studies could include screening against a broader panel of clinically relevant and resistant bacterial strains, cytotoxicity assays to assess selectivity, and mechanistic studies to confirm its mode of action.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (12th ed.). CLSI. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of quinolone action and resistance: where do we stand? Microbiology, 161(Pt 9), 1767–1778. [Link]
-
Janeway, C. A., Jr., Travers, P., Walport, M., & Shlomchik, M. J. (2001). Immunobiology: The Immune System in Health and Disease (5th ed.). Garland Science. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. [Link]
-
Penta Manufacturing Company. (2025). Safety Data Sheet: Quinoline. [Link]
-
Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438–445. [Link]
-
ScienceofSynthesis. (n.d.). 8-Chloroquinolines. Thieme. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
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- 18. protocols.io [protocols.io]
Application Notes and Protocols for Investigating the Anticancer Activity of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds can exert their antitumor effects through various mechanisms, such as inhibiting topoisomerases, disrupting microtubule polymerization, and modulating key signaling pathways involved in cancer cell proliferation and survival.[3] This document provides a comprehensive guide for researchers on the evaluation of the anticancer properties of a specific quinoline derivative, 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester (CAS No. 338954-50-0). While specific biological data for this compound is not extensively published, this guide is based on the known activities of structurally related quinoline-3-carboxylic acid derivatives and provides a robust framework for its investigation.[4]
Compound Profile: this compound
| Property | Value | Reference |
| CAS Number | 338954-50-0 | |
| Molecular Formula | C13H11Cl2NO2 | |
| Molecular Weight | 296.14 g/mol | |
| Predicted Boiling Point | 370.9±37.0 °C | |
| Predicted Density | 1.344±0.06 g/cm3 | |
| Storage Temperature | 2-8°C |
Postulated Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, survival, and metabolism. Its deregulation is a common event in many types of human cancers.[5] Several quinoline-based compounds have been identified as potent inhibitors of this pathway, acting at various nodes such as PI3K or mTOR kinases.[5][6][7] We postulate that this compound may exert its anticancer effects by inhibiting one or more key kinases in this pathway, leading to the induction of apoptosis and cell cycle arrest.
Caption: A logical workflow for the preclinical evaluation of the compound.
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (DMSO) and untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator. [8]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. [9][10] Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. [9]Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells with compromised membrane integrity. [9] Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 2x10^5 cells per well in 6-well plates and incubate for 24 hours. Treat the cells with the quinoline compound at its IC50 and 2xIC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. [11]Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes). 4. Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [11]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [11]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. [11] * Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). [12] Materials:
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). [13]* Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest cells by trypsinization, collect them by centrifugation, and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. [14]Incubate at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. [14]6. Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Protocol 4: Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules like Akt and S6K. [15] Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-mTOR, anti-phospho-mTOR, anti-p70S6K, anti-phospho-p70S6K, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the quinoline compound for various time points (e.g., 0, 6, 12, 24 hours). Wash cells with ice-cold PBS and lyse them with lysis buffer. [15]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [16]6. Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking. [17]7. Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.
Protocol 5: In Vivo Tumor Xenograft Model
This model is a gold standard for evaluating the in vivo efficacy of potential anticancer agents. [18]It involves the subcutaneous injection of human cancer cells into immunodeficient mice. [19] Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line (e.g., one that showed high sensitivity in vitro)
-
Matrigel (optional, can improve tumor take rate)
-
Vehicle solution (e.g., saline, PBS, or a solution with a non-toxic percentage of DMSO and/or Cremophor)
-
Calipers and analytical balance
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or culture medium at a concentration of 1x10^7 to 2x10^7 cells/mL. The cell suspension can be mixed 1:1 with Matrigel.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the quinoline compound (at various doses) and the vehicle control to the respective groups. The route of administration can be intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.), depending on the compound's properties.
-
Efficacy Evaluation: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the antitumor efficacy.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]
-
Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
- Ahmad, S., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1845-1856.
-
Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
Day, C. P., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2084. Retrieved from [Link]
-
Lin, Y. C., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 22(16), 8899. Retrieved from [Link]
-
Ahmad, S., et al. (2016). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Journal of Cellular Biochemistry, 117(10), 2394-2405. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]
- CPTAC. (2023, January 12). Blotting Basics - Western Blot Applications in Preclinical Oncology Research.
- Afzal, O., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. International Journal of Pharmaceutics, 495(1), 673-689.
-
Lo, I. L., et al. (2021). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. International Journal of Molecular Sciences, 22(16), 8567. Retrieved from [Link]
-
University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI. Retrieved from [Link]
- Takeda, H., et al. (2025, February 25). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology.
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]
- Wang, M., et al. (2020). Green synthesis and antitumor activity of (E)
-
Flow Cytometry Core Facility. Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]
- Sultana, S., et al. (2023). Bioactive principles, antibacterial and anticancer properties of Artemisia arborescens L. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 51(1), 13008.
- ResearchGate. (2025, August 6).
-
Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. Retrieved from [Link]
- Singh, M., et al. (2017). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 37(11), 6147-6152.
- Vaidya, A. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
-
University of South Florida Health. Apoptosis Protocols. Retrieved from [Link]
-
Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 17(1), 1-6. Retrieved from [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. Retrieved from [Link]
-
González-Zúñiga, M., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7058. Retrieved from [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. Retrieved from [Link]
-
The Francis Crick Institute. Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Gerasimova, A. A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10815. Retrieved from [Link]
- Amrithanjali G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
-
VanderWeele, D. (2022, May 4). PI3K/AKT Pathway Inhibition for Metastatic Castrate-Resistant Prostate Cancer. YouTube. Retrieved from [Link]
-
MDPI. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]
- International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs.
- Flow Cytometry Core Facility. Measuring Apoptosis using Annexin V and Flow Cytometry.
-
Ullah, I., et al. (2022). Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. Molecules, 27(22), 7954. Retrieved from [Link]
-
Wikipedia. Quinoline. Retrieved from [Link]
- El-Sayed, A. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(3), 337-345.
- Das, B., et al. (2020). GC-MS Analysis and Screening of Anti-Proliferative Potential of Methanolic Extract of Garcinia cowa on Different Cancer Cell Line. Journal of Applied Pharmaceutical Science, 10(07), 061-071.
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Hayani, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
- Canadian Journal of Chemistry. (2023, February 24).
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"4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester" in medicinal chemistry
As a cornerstone of heterocyclic chemistry, the quinoline scaffold is a privileged structure in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1] This document provides detailed application notes and protocols for a specific derivative, 4,8-dichloro-6-methylquinoline-3-carboxylic acid ethyl ester , intended for researchers, scientists, and drug development professionals. While specific data for this exact molecule is limited, this guide synthesizes information from closely related quinoline-3-carboxylic acid derivatives to provide a robust framework for its study and application.
Compound Overview and Physicochemical Properties
This compound belongs to the quinoline carboxylic acid class of compounds, which are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][3] The specific substitutions of two chlorine atoms, a methyl group, and an ethyl ester moiety are expected to significantly influence its physicochemical properties and biological activity.
| Property | Value (Predicted/Reported for Similar Compounds) | Source |
| Molecular Formula | C13H11Cl2NO2 | [4] |
| Molecular Weight | 284.14 g/mol | [4] |
| CAS Number | 338954-50-0 | [4] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Purity | ≥97% (Commercially available) | [4] |
| Storage Conditions | Room Temperature | [4] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Poorly soluble in water. (Predicted) | N/A |
Synthesis Protocol: A Generalized Approach
The synthesis of quinoline derivatives can be achieved through various established methods, such as the Combes, Conrad-Limpach, Doebner, and Gould-Jacobs reactions.[5] A plausible synthetic route for this compound would likely involve a Gould-Jacobs-type reaction followed by chlorination.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-Amino-5-chlorotoluene
-
Diethyl (ethoxymethylene)malonate
-
Diphenyl ether
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Ethanol
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of Ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate.
-
In a round-bottom flask, combine equimolar amounts of 2-amino-5-chlorotoluene and diethyl (ethoxymethylene)malonate.
-
Heat the mixture at 100-120°C for 1-2 hours. The reaction progress can be monitored by TLC.
-
Add high-boiling inert solvent like diphenyl ether to the reaction mixture.
-
Heat the mixture to reflux (approximately 250°C) for 30-60 minutes to induce cyclization.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain the crude ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate.
-
-
Step 2: Synthesis of Ethyl 4,8-dichloro-6-methylquinoline-3-carboxylate.
-
To the crude product from Step 1, add an excess of phosphorus oxychloride (POCl₃).
-
Carefully add phosphorus pentachloride (PCl₅) portion-wise.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Applications in Medicinal Chemistry
Quinoline-3-carboxylic acid derivatives have been investigated for a variety of therapeutic applications. The presence of chloro and methyl substituents on the quinoline ring of the title compound suggests potential for development as an anticancer, anti-inflammatory, or antimicrobial agent.[2][3][6]
Potential Biological Targets and Mechanisms
Based on the activities of structurally similar compounds, potential biological targets for this compound could include:
-
Kinases: Many quinoline derivatives are known to be kinase inhibitors, playing a role in cancer therapy by interfering with cell signaling pathways.
-
Sirtuins (SIRTs): Some quinoline-4-carboxylic acid derivatives have been identified as inhibitors of SIRT3, a mitochondrial deacetylase, which is a potential target for cancer treatment.[7]
-
DNA Gyrase/Topoisomerase: The quinoline core is a key pharmacophore in quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV.
-
Inflammatory Pathways: Certain quinoline derivatives have shown anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines.[2]
Caption: Potential biological targets for the title compound.
Protocols for Biological Evaluation
To assess the medicinal chemistry potential of this compound, a series of in vitro assays can be performed.
Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the compound in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)
This protocol assesses the compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Test compound
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the amount of nitrite produced using a sodium nitrite standard curve.
-
Determine the inhibitory effect of the compound on NO production.
-
Experimental Decision Workflow
Caption: A typical workflow for the preclinical evaluation of a novel compound.
Conclusion
While direct experimental data for this compound is not extensively available in the public domain, its structural features suggest it is a promising candidate for further investigation in medicinal chemistry. The protocols and conceptual frameworks provided in this guide offer a solid starting point for researchers to synthesize, characterize, and evaluate the biological potential of this and related quinoline derivatives.
References
-
Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21948-21971. [Link]
-
Chen, J., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 848880. [Link]
-
El-Sayed, M. A. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4991. [Link]
-
Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-5568. [Link]
-
El-Sayed, M. A. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Request PDF. [Link]
-
Kumar, S., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2203-2212. [Link]
-
Wang, Y., et al. (2025). Ethyl β-carboline-3-carboxylate targets PRDX5/c-Jun axis for novel therapeutic strategy against cervical cancer. Journal of Experimental & Clinical Cancer Research, 44(1), 1-16. [Link]
-
Zhang, H., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(10), 2469. [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. [Link]
-
Guo, L. (2008). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2176. [Link]
-
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7760-7774. [Link]
- WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google P
-
Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]
-
Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with. [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Gould-Jacobs Synthesis of Polychlorinated Quinolines
Prepared by: Senior Application Scientist
Welcome to the technical support center for the Gould-Jacobs synthesis of polychlorinated quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic reaction. Here, we address common challenges encountered during the synthesis, providing in-depth, experience-driven solutions to optimize your experimental outcomes.
The Gould-Jacobs reaction is a cornerstone in heterocyclic chemistry for constructing the quinoline scaffold.[1][2] The classical sequence involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form a 4-hydroxyquinoline derivative.[2][3][4][5] Subsequent hydrolysis and decarboxylation can yield the 4-hydroxyquinoline.[1][2][4][5] However, when working with polychlorinated anilines, the electron-withdrawing nature of the chlorine substituents introduces specific challenges that require careful consideration and procedural adjustments.
This guide is structured in a question-and-answer format to directly address the practical issues you may face in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Initiation and Intermediate Formation
Question 1: My initial condensation reaction between the polychlorinated aniline and diethyl ethoxymethylenemalonate (DEEM) is sluggish or incomplete. What are the likely causes and how can I improve it?
Answer:
This is a common issue when dealing with polychlorinated anilines. The reduced nucleophilicity of the aniline nitrogen, due to the strong electron-withdrawing effects of the chlorine atoms, is the primary cause.[6] Here’s a breakdown of the contributing factors and solutions:
-
Causality: The lone pair of electrons on the nitrogen of a polychlorinated aniline is less available to initiate the nucleophilic attack on the electrophilic carbon of DEEM. This deactivation slows down the initial Michael-type addition, which is the first step of the condensation.
-
Troubleshooting Strategies:
-
Temperature and Reaction Time: A simple first step is to increase the reaction temperature and prolong the reaction time. While the initial condensation can often be performed at moderate temperatures with electron-rich anilines, polychlorinated substrates may require heating to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration.
-
Solvent Choice: While the reaction can be run neat, using a high-boiling point, inert solvent can facilitate better heat transfer and solubility of the starting materials. Consider using solvents like diphenyl ether or Dowtherm A, which are also often used in the subsequent cyclization step.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the Gould-Jacobs reaction.[3][7][8] The rapid and efficient heating can overcome the activation energy barrier associated with deactivated anilines.[3][8]
-
Catalysis: While the traditional Gould-Jacobs reaction is often uncatalyzed, acid catalysis can be employed to activate the DEEM. A Brønsted or Lewis acid catalyst can enhance the electrophilicity of the malonate derivative. However, care must be taken as strong acids can also protonate the aniline, rendering it non-nucleophilic. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been successfully used to promote both the condensation and cyclization steps under milder conditions.[7]
-
Section 2: The Critical Cyclization Step
Question 2: I've successfully formed the anilinomethylenemalonate intermediate, but the thermal cyclization is giving low yields of the desired polychlorinated quinoline. What factors influence this step?
Answer:
The thermal cyclization is often the most challenging step in the Gould-Jacobs synthesis, especially with polychlorinated substrates.[3][5] This intramolecular electrophilic aromatic substitution requires high temperatures to proceed.
-
Causality: The electron-withdrawing chlorine atoms deactivate the aniline ring towards electrophilic attack, thus increasing the activation energy required for the ring-closing reaction. Furthermore, steric hindrance from chlorine atoms at the ortho position can disfavor the required conformation for cyclization.
-
Troubleshooting Strategies:
-
Elevated Temperatures: This is the most critical parameter. The cyclization of intermediates from polychlorinated anilines typically requires temperatures in the range of 250-300°C.[3] Insufficient temperature will result in the recovery of the uncyclized intermediate.
-
High-Boiling Point Solvents: To achieve and maintain these high temperatures safely and effectively, the use of high-boiling point solvents is essential. Common choices include:
-
Microwave Synthesis: As with the initial condensation, microwave synthesis can be highly effective for the cyclization step. It allows for precise temperature control at elevated temperatures and can significantly reduce the required reaction time, minimizing the potential for thermal decomposition.[3][9] A study on the microwave-assisted Gould-Jacobs reaction demonstrated that increasing the temperature from 250°C to 300°C dramatically improved the yield, with an optimal condition found to be 300°C for 5 minutes.[3][9]
-
Monitoring and Optimization: A systematic study of reaction time and temperature is crucial for optimizing the yield.[3] At very high temperatures or with prolonged heating, degradation of the product can occur.[3] Therefore, it is important to find a balance that maximizes the cyclization rate while minimizing decomposition.
-
| Parameter | Recommendation for Polychlorinated Anilines | Rationale |
| Temperature | 250-300°C | Overcomes the deactivating effect of chlorine atoms on the aromatic ring. |
| Solvent | Diphenyl ether, Dowtherm A | Allows for sustained high temperatures and good heat transfer.[5] |
| Reaction Time | 5-60 minutes (Microwave) or several hours (Conventional) | Requires careful optimization to maximize yield and minimize degradation.[3] |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidative side reactions at high temperatures. |
Section 3: Regioselectivity and Side Reactions
Question 3: My starting polychlorinated aniline is asymmetrically substituted. How can I control the regioselectivity of the cyclization, and what are the common side products?
Answer:
Regioselectivity is a key consideration when using asymmetrically substituted anilines in the Gould-Jacobs reaction.[5] The cyclization can occur at either of the two ortho positions to the amino group, potentially leading to a mixture of isomers.
-
Controlling Factors:
-
Steric Hindrance: Cyclization will generally be disfavored at an ortho position that is substituted with a bulky group. In the case of polychlorinated anilines, a chlorine atom at an ortho position will sterically hinder the cyclization at that site.
-
Electronic Effects: The electronic nature of other substituents on the aniline ring can influence the nucleophilicity of the ortho carbons. However, with multiple chlorine atoms, the predominant electronic effect is deactivation across the ring.
-
-
Predicting the Major Product: In most cases with polychlorinated anilines, the cyclization will preferentially occur at the less sterically hindered ortho position. For example, with 2,4-dichloroaniline, the cyclization is expected to favor the C6 position (para to the C4-chloro group) over the C2 position (adjacent to the C2-chloro group).
-
Common Side Products:
-
Unreacted Intermediate: As discussed, incomplete cyclization is a common issue.
-
Thermal Decomposition Products: At the high temperatures required, decomposition can lead to a complex mixture of byproducts, often appearing as a tarry residue.
-
Decarboxylation Products: Under high pressure and temperature, decarboxylation of the ester group can occur, leading to undesired byproducts.[3]
-
Section 4: Product Isolation and Purification
Question 4: The work-up of my reaction mixture is challenging, and I am struggling to isolate a pure product. What purification strategies are most effective for polychlorinated quinolines?
Answer:
The high-boiling solvents used in the cyclization step and the potential for tar formation can complicate product isolation.[5] A systematic approach to purification is necessary.
-
Initial Work-up:
-
Cooling and Precipitation: Upon cooling the reaction mixture, the 4-hydroxyquinoline product often precipitates from the high-boiling solvent. This is the first and most effective purification step.
-
Filtration and Washing: The crude solid should be collected by filtration and washed thoroughly with a non-polar solvent like hexane or petroleum ether to remove the residual high-boiling reaction solvent.
-
-
Purification Techniques:
-
Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of quinoline derivatives include ethanol, acetic acid, or dimethylformamide (DMF).
-
Column Chromatography: If recrystallization is ineffective or if you have a mixture of isomers, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Acid-Base Extraction: Quinolines are basic and can be protonated to form water-soluble salts. This property can be exploited for purification. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The aqueous layer, now containing the protonated quinoline, can be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer will precipitate the purified quinoline, which can then be extracted back into an organic solvent.
-
dot digraph "Gould_Jacobs_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} enddot Caption: Generalized workflow for the Gould-Jacobs synthesis of polychlorinated quinolines.
Visualizing the Mechanism
The Gould-Jacobs reaction proceeds through a well-defined mechanism. Understanding these steps is crucial for troubleshooting.
dot digraph "Gould_Jacobs_Mechanism" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=record, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} enddot Caption: Key mechanistic steps of the Gould-Jacobs reaction.
References
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
-
Wikipedia. (2023, December 1). Gould–Jacobs reaction. [Link]
-
Janecka, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(9), 2843. [Link]
-
Sathicq, G., et al. (2020). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2020(4), M1163. [Link]
-
Wernik, M., et al. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. The Journal of Organic Chemistry, 85(23), 15247-15257. [Link]
-
Javaid, M. N., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20814-20837. [Link]
- Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index, 14th ed.
-
ResearchGate. (n.d.). Gould–Jacobs Reaction. [Link]
-
Ali, M., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]
-
ResearchGate. (n.d.). Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs.... [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed.... [Link]
-
MDPI. (2022). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 27(23), 8234. [Link]
-
ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]
-
Chemistry Stack Exchange. (2022, April 8). Effect of electron-donating and electron-withdrawing groups on the C=O bond. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
ResearchGate. (n.d.). Regioselectivity of the Gould–Jacobs Reaction. [Link]
-
International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3. [Link]
-
LookChem. (n.d.). Purification of Quinoline. [Link]
-
Cambridge University Press. (n.d.). Gould-Jacobs Reaction. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. ablelab.eu [ablelab.eu]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester
Welcome to the technical support center for the synthesis and optimization of quinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with the synthesis of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester.
Part 1: Synthesis Overview & Core Principles
Q1: What is the standard synthetic route for this compound?
The most established and widely used method for constructing the core quinoline scaffold of your target molecule is the Gould-Jacobs reaction , followed by a chlorination step.[1][2] This multi-step process offers a reliable pathway from commercially available starting materials.
The overall synthetic strategy can be broken down into three primary stages:
-
Condensation: An initial reaction between a substituted aniline (2,4-dichloro-5-methylaniline) and diethyl ethoxymethylenemalonate (DEEM). This step forms a key intermediate, diethyl 2-((2,4-dichloro-5-methylphenylamino)methylene)malonate.
-
Thermal Cyclization: The intermediate is heated to a high temperature, inducing an intramolecular cyclization to form the quinoline ring system. This yields ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate.[3]
-
Chlorination: The 4-hydroxy group of the quinoline ring is subsequently converted to a chloride using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final target molecule.[4][5]
Below is a diagram illustrating the overall workflow.
Caption: Overall synthetic workflow for the target molecule.
Part 2: Troubleshooting the Thermal Cyclization Step
The thermal cyclization is often the most challenging step, with yield and purity being highly dependent on precise control of reaction conditions.
Q2: My cyclization reaction is resulting in a low yield. What are the most critical parameters to investigate?
Low yield in this step is a common issue, typically stemming from incomplete reaction or product degradation. The Gould-Jacobs cyclization requires high thermal energy for the intramolecular 6-electron cyclization to occur.[2][3]
Causality: The reaction proceeds via an electrocyclization mechanism, which has a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow. Conversely, if the temperature is too high or the heating time is excessive, the desired product and intermediates can undergo decomposition or undesirable side reactions like decarboxylation.[3]
Troubleshooting Steps:
-
Verify Temperature: This is the most critical parameter. The cyclization typically requires temperatures around 250 °C . This is often achieved by using a high-boiling point solvent or by running the reaction neat (solvent-free).
-
Optimize Heating Time: Prolonged heating, even at the correct temperature, can lead to degradation. A time-course study is highly recommended to find the optimal balance between conversion and decomposition.
-
Consider the Reaction Medium:
-
Neat Conditions: Running the reaction without a solvent is common but can lead to charring if not controlled carefully.
-
High-Boiling Solvents: Solvents like Dowtherm™ A or diphenyl ether provide excellent temperature control and facilitate more even heating.[4]
-
-
Atmosphere Control: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may occur at high temperatures.
The following diagram outlines a decision-making process for troubleshooting this step:
Caption: Decision tree for troubleshooting low cyclization yield.
Q3: Can I use microwave irradiation for the cyclization, and what are the benefits?
Yes, microwave-assisted synthesis is an excellent modern alternative to conventional heating for the Gould-Jacobs reaction.[6][7]
Expertise & Experience: Microwave energy provides rapid and uniform heating throughout the reaction mixture, which is difficult to achieve with an external oil bath. This avoids localized overheating at the flask walls, which is a common cause of decomposition and tar formation. The primary benefits are dramatically reduced reaction times and often significantly improved yields.[2][3]
| Parameter | Conventional Heating | Microwave-Assisted Heating |
| Heating Method | External (Oil Bath, Mantle) | Internal (Dielectric Heating) |
| Typical Time | Several hours | 5 - 30 minutes |
| Temp. Control | Less precise, potential for hotspots | Highly precise, uniform heating |
| Common Issues | Product degradation, charring | Requires specialized equipment |
| Typical Yield | Often moderate | Often higher and more reproducible[3] |
Part 3: FAQs on Side Reactions, Chlorination, and Purification
Q4: My final product is contaminated with the 4-hydroxy precursor. How can I improve the chlorination step?
This indicates an incomplete reaction. The conversion of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) to the 4-chloroquinoline requires a potent chlorinating agent.
Causality: The 4-hydroxy group must be protonated or activated before it can be displaced by a chloride ion. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and an acid catalyst.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: POCl₃ reacts violently with water. Any moisture in your starting material or glassware will consume the reagent and inhibit the reaction. Ensure the 4-hydroxy precursor is thoroughly dried before this step.
-
Sufficient Reagent: Use a sufficient excess of POCl₃. It often serves as the solvent for the reaction as well. A common protocol involves refluxing the substrate in POCl₃ for 2-4 hours.[5]
-
Reaction Temperature: The reaction typically requires heating to reflux (approx. 107 °C) to proceed to completion.
-
Work-up Procedure: The work-up is critical. The reaction mixture should be cooled and then very carefully poured onto crushed ice to quench the excess POCl₃.[5] This is a highly exothermic process. The product is then typically isolated by neutralizing the acidic solution and extracting with an organic solvent like dichloromethane or ethyl acetate.[5]
Q5: During work-up, I isolated a byproduct that appears to be the carboxylic acid instead of the ethyl ester. What caused this hydrolysis?
Ester hydrolysis is a classic side reaction that can occur if the compound is exposed to harsh acidic or basic conditions, particularly at elevated temperatures.
Trustworthiness of Protocol: A self-validating protocol must control pH and temperature during work-up to prevent this.
-
Basic Hydrolysis (Saponification): If during the work-up, a strong base (like concentrated NaOH) was used for neutralization and the temperature was not kept low, saponification can easily occur.[1]
-
Acidic Hydrolysis: While less common for ethyl esters, prolonged exposure to hot, strong acid can also lead to hydrolysis.
Preventative Measures:
-
When neutralizing the quenched POCl₃ solution, use a milder base (e.g., saturated sodium bicarbonate) or perform the neutralization with a stronger base (e.g., 10% NaOH) at low temperature (0 °C).[4][5]
-
Minimize the time the product is in contact with aqueous acid or base. Promptly extract the product into an organic layer once it precipitates or the solution is neutralized.
Q6: What is the recommended method for purifying the final product?
The crude this compound is typically an off-white or tan solid.
-
Filtration: If the product precipitates cleanly from the aqueous solution after neutralization, it can be collected by vacuum filtration and washed with cold water to remove inorganic salts.
-
Recrystallization: This is the most effective method for obtaining high-purity material. A suitable solvent system must be determined empirically, but ethanol, isopropanol, or ethyl acetate/hexane mixtures are common starting points.
-
Silica Gel Chromatography: If recrystallization fails to remove persistent impurities, column chromatography can be employed. A non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically effective.
Experimental Protocols
Protocol 1: Thermal Cyclization of Diethyl 2-((2,4-dichloro-5-methylphenylamino)methylene)malonate
-
Place the anilinomethylenemalonate intermediate (1.0 eq) into a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of starting material).
-
Heat the mixture in a sand bath or with a heating mantle to 250 °C.
-
Maintain this temperature for the optimized duration (e.g., 30 minutes, to be determined by a time-course study).
-
Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate, will often precipitate.
-
Add hexane or petroleum ether to the cooled mixture to further precipitate the product.
-
Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum.
Protocol 2: Chlorination of Ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
Add the dried 4-hydroxyquinoline precursor (1.0 eq) to the flask.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux (approx. 107 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic and hazardous step.
-
Once the quench is complete, slowly neutralize the acidic solution to approximately pH 7-8 using a cold 10% aqueous sodium hydroxide solution.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Mohammadi, Z., & Bigdeli, Z. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds. [Link]
- PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
-
Abdel-Gawad, S. M., El-Gazzar, A. B. A., & Aly, H. M. (2006). Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 11(12), 958-966. [Link]
-
Wikipedia contributors. (n.d.). Gould–Jacobs reaction. In Wikipedia. [Link]
- BenchChem. (n.d.).
-
Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38. [Link]
- PrepChem. (n.d.). Synthesis of 4,7-dichloro-3-quinolinecarboxylic acid ethyl ester.
- Ali, M. A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2849-2852.
- BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- Adrio, J., & Perillo, I. A. (2015). Synthesis of 2-[(quinolin-8-yloxy)
-
Wuts, P. G. M., & Wilson, B. A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Synthesis, 48(18), 2933-2952. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ablelab.eu [ablelab.eu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Dichloroquinoline Derivatives
Welcome to the technical support center for the synthesis of dichloroquinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of these crucial compounds. This resource provides not just procedural steps but also the underlying chemical principles to empower you to optimize your reactions, identify impurities, and achieve high-purity products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, presented in a practical question-and-answer format.
Q1: I have an unexpected set of aromatic signals in my ¹H-NMR spectrum. Could it be an isomer, and how can I be sure?
A1: Yes, the presence of an unexpected set of aromatic signals in your ¹H-NMR spectrum is a strong indication of isomeric impurities. In the synthesis of 4,7-dichloroquinoline, the most common isomeric side product is 4,5-dichloroquinoline.[1] This arises from the lack of complete regioselectivity during the cyclization step of precursors derived from m-chloroaniline, such as in the Gould-Jacobs reaction.[2]
Causality: The cyclization of the anilidomethylenemalonate intermediate, formed from m-chloroaniline, can proceed via electrophilic attack at either the position ortho or para to the chlorine substituent on the aniline ring. While the para attack leading to the 7-chloro isomer is generally favored, the ortho attack leading to the 5-chloro isomer also occurs, resulting in a mixture of products. The ratio of these isomers is sensitive to reaction conditions, particularly the cyclization temperature.
Identification Protocol:
-
Comparative NMR Analysis: The most reliable method for identification is to compare the NMR spectra of your product with known spectra for both 4,7-dichloroquinoline and 4,5-dichloroquinoline. The chemical shifts and coupling patterns for the aromatic protons are distinct for each isomer.
-
Co-spotting on TLC: If you have access to a standard of 4,5-dichloroquinoline, you can perform a co-spot on a TLC plate. Spot your sample, the standard, and a mix of both. If your sample contains the 4,5-isomer, the mixed spot will appear as a single, elongated spot or two very closely migrating spots, depending on the solvent system. Quinolines are UV-active and will appear as dark spots under a 254 nm UV lamp on a fluorescent TLC plate.
Table 1: Comparative Spectroscopic Data for 4,7- and 4,5-Dichloroquinoline
| Compound | ¹H-NMR (CDCl₃, δ ppm) | ¹³C-NMR (CDCl₃, δ ppm) | Key MS Fragments (m/z) | Key IR Bands (cm⁻¹) |
| 4,7-Dichloroquinoline | 8.78 (d, 1H), 8.15 (d, 1H), 8.11 (d, 1H), 7.59 (dd, 1H), 7.48 (d, 1H)[1] | 152.3, 150.7, 144.5, 136.5, 128.8, 127.9, 125.4, 123.0, 119.9 | 197/199/201 (M⁺), 162 (M-Cl) | Aromatic C-H stretching, C=C and C=N ring vibrations |
| 4,5-Dichloroquinoline | Distinct aromatic signals differing from the 4,7-isomer. | Distinct aromatic signals differing from the 4,7-isomer. | 197/199/201 (M⁺), 162 (M-Cl) | Aromatic C-H stretching, C=C and C=N ring vibrations |
Q2: My reaction yield is consistently low, and I'm observing a significant amount of dark, tar-like material. What's causing this, and how can I improve it?
A2: Low yields accompanied by the formation of tar or polymeric materials are common in acid-catalyzed quinoline syntheses like the Combes or Skraup reactions, especially when they are run at high temperatures.[3]
Causality:
-
Harsh Reaction Conditions: Strong acids and high temperatures can promote side reactions, including polymerization and degradation of starting materials and intermediates. The Skraup synthesis, in particular, is notoriously exothermic and can lead to charring if not properly controlled.[3]
-
Instability of Intermediates: Intermediates in these reactions can be prone to self-condensation or polymerization under the reaction conditions.
Troubleshooting and Optimization Strategies:
-
Moderate the Reaction: In vigorous reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) can help to control the exotherm and reduce charring.[3]
-
Optimize Temperature: Carefully control the reaction temperature. A gradual increase in temperature and maintaining the minimum necessary temperature for cyclization can significantly reduce byproduct formation. For the Gould-Jacobs reaction, the high temperatures required for thermal cyclization can be a source of degradation; using a high-boiling point solvent like Dowtherm A is common.[4]
-
Slow Addition of Reagents: Adding reagents, especially strong acids, slowly and with efficient cooling and stirring helps to dissipate heat and prevent localized hotspots that can lead to decomposition.
-
Consider Alternative Catalysts: Modern methods often employ milder catalysts that can promote the reaction under less harsh conditions, potentially improving yields and reducing side product formation.
Q3: I suspect my product is contaminated with an N-oxide derivative. How can I detect it and prevent its formation?
A3: The formation of N-oxides is a potential side reaction when working with nitrogen-containing heterocycles, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.
Causality: The lone pair of electrons on the quinoline nitrogen is susceptible to oxidation. This can occur if your starting materials are contaminated with peroxides, if you are using an oxidizing agent in a subsequent step, or through air oxidation under harsh conditions.
Detection and Characterization:
-
Spectroscopic Analysis:
-
IR Spectroscopy: N-oxide formation will introduce a characteristic N-O stretching band, typically in the range of 1200-1350 cm⁻¹.[5]
-
NMR Spectroscopy: The formation of the N-oxide will cause a downfield shift of the protons on the pyridine ring, particularly the protons at the 2- and 8-positions, due to the deshielding effect of the N-O bond.
-
Mass Spectrometry: The molecular ion peak will be observed at M+16 relative to the parent dichloroquinoline.
-
-
TLC Analysis: N-oxides are generally more polar than their parent amines. Therefore, the N-oxide spot will have a lower Rf value on a TLC plate.
Prevention Strategies:
-
Use High-Purity Solvents: Ensure that your solvents are free of peroxides, especially ethers like THF or dioxane.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize air oxidation, particularly if the reaction requires prolonged heating.
-
Control Oxidizing Agents: If an oxidizing agent is used in the synthesis (e.g., in a Skraup reaction), careful control of stoichiometry and reaction conditions is crucial.
-
Purification: If N-oxides do form, they can often be separated from the desired product by column chromatography due to their increased polarity.
Experimental Workflow: Purification of 4,7-Dichloroquinoline
The following is a detailed protocol for the purification of 4,7-dichloroquinoline from its common isomeric impurity, 4,5-dichloroquinoline, by recrystallization.
Protocol: Recrystallization of Crude 4,7-Dichloroquinoline
-
Solvent Selection: Nonpolar hydrocarbon solvents such as hexanes or heptane are effective for this separation.[1]
-
Dissolution: In a fume hood, place the crude dichloroquinoline solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., hexanes) and gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Avoid excessive boiling.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and efficient purification.
-
Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Logical Relationship Diagram: Gould-Jacobs Synthesis Pathway and Side Product Formation
The following diagram illustrates the key steps in the Gould-Jacobs synthesis of 4,7-dichloroquinoline from m-chloroaniline and the point at which the 4,5-dichloroquinoline side product is formed.
Caption: Gould-Jacobs synthesis pathway showing the formation of the desired 4,7-dichloroquinoline and the 4,5-dichloroquinoline side product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to dichloroquinoline derivatives?
A1: Several classic named reactions are employed for the synthesis of the quinoline core, which can then be halogenated. The most relevant for dichloroquinolines include:
-
Gould-Jacobs Reaction: This is a widely used method that starts with an aniline (like m-chloroaniline) and a malonic ester derivative to build the quinoline ring system.[2]
-
Combes Synthesis: This method involves the reaction of an aniline with a β-diketone, followed by acid-catalyzed cyclization.[6]
-
Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.
Q2: How does temperature affect the formation of isomeric impurities?
A2: In syntheses like the Gould-Jacobs reaction, the thermal cyclization step is often the point where isomeric impurities are formed. Higher temperatures can sometimes overcome the activation energy barrier for the formation of the less-favored isomer, potentially leading to a higher proportion of this impurity in the final product. Therefore, careful optimization of the cyclization temperature is crucial for maximizing the yield of the desired isomer.
Q3: Can I use column chromatography to separate dichloroquinoline isomers?
A3: Yes, column chromatography can be used to separate dichloroquinoline isomers, but it can be challenging due to their similar polarities. A high-efficiency silica gel and a carefully optimized eluent system, typically a mixture of nonpolar and moderately polar solvents (e.g., hexane/ethyl acetate), would be required. However, for larger scale purifications, recrystallization is often a more practical and efficient method.
Q4: What are the safety precautions I should take when working with reagents like phosphorus oxychloride (POCl₃)?
A4: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent that reacts violently with water. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions involving POCl₃ should be conducted under anhydrous conditions, and the workup procedure should involve the slow and careful quenching of any excess reagent, typically by adding the reaction mixture to ice.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Grajales-García, D., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- BenchChem. (2025).
- BenchChem. (2025).
- Wikipedia. (2024). Gould–Jacobs reaction.
- Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline.
- Organic Syntheses. (1948). 4,7-DICHLOROQUINOLINE.
- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- Wikipedia. (2024). 4,7-Dichloroquinoline.
- PubChem. 4,7-Dichloroquinoline.
- PubChem. 4,5-Dichloroquinoline.
- Chemistry LibreTexts. (2022). 2.
Sources
Technical Support Center: Purification of Chlorinated Quinoline Esters
Welcome to the dedicated technical support guide for navigating the complexities of purifying chlorinated quinoline esters. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable but often troublesome compounds. My aim is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to solve purification challenges effectively.
The unique chemical architecture of chlorinated quinoline esters—possessing a basic nitrogen, an electron-deficient aromatic system, and a hydrolytically sensitive ester group—presents a distinct set of purification hurdles. This guide is structured to address these issues head-on, providing a logical framework for troubleshooting and optimization.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses the most common issues encountered during the work-up and purification of chlorinated quinoline esters.
Issue 1: Oily Product That Refuses to Crystallize
Q1: My final product, a chlorinated quinoline ester, is a persistent oil or wax. What are the likely causes and how can I induce crystallization?
A1: This is a frequent challenge, often stemming from residual solvents, the presence of isomeric impurities, or unreacted starting materials that act as crystallization inhibitors.
Causality and Troubleshooting Steps:
-
Residual Solvent Contamination: High-boiling point solvents used in the reaction (e.g., DMF, DMSO, toluene) are common culprits.
-
Solution: Co-evaporate the crude product with a low-boiling point solvent in which your compound is soluble (e.g., dichloromethane, ethyl acetate) three to four times. This azeotropically removes the high-boiling solvent. Subsequently, place the product under high vacuum for an extended period (12-24 hours).
-
-
Isomeric Impurities: The synthesis of chlorinated quinolines can often lead to a mixture of positional isomers (e.g., 5-chloro vs. 7-chloro derivatives), which can form a eutectic mixture that is difficult to crystallize.[1]
-
Solution: Attempt purification via column chromatography before crystallization. A well-chosen solvent system can effectively separate isomers. See the chromatography protocol in Part 2.
-
-
Low Melting Point: The inherent melting point of your specific ester might be low.
-
Solution: Try a "scratching" technique. Dissolve the oil in a minimal amount of a non-polar solvent (e.g., hexane or pentane) in a glass flask. Scratch the inside of the flask at the air-solvent interface with a glass rod to create nucleation sites. If this fails, consider converting the quinoline nitrogen to a salt (e.g., hydrochloride or picrate) to obtain a crystalline solid, which can then be purified and neutralized to recover the free base.[2]
-
Workflow for Inducing Crystallization
Caption: Decision workflow for inducing crystallization of oily products.
Issue 2: Low Recovery from Silica Gel Chromatography
Q2: I'm losing a significant amount of my chlorinated quinoline ester on the silica gel column. What is causing this and how can I improve my yield?
A2: This issue typically points to two main culprits: the acidic nature of silica gel causing product degradation or irreversible binding, or an inappropriate solvent system.
Causality and Troubleshooting Steps:
-
Acidity of Silica Gel: The quinoline nitrogen is basic and can strongly interact with the acidic silanol groups (Si-OH) on the silica surface. This can lead to significant streaking, poor separation, and in some cases, hydrolysis of the ester if water is present in the mobile phase.
-
Solution 1 (Recommended): Deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase (typically 0.1-1% v/v). The amine will preferentially bind to the acidic sites on the silica, allowing your product to elute more cleanly.
-
Solution 2: Use a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
-
Inappropriate Polarity of Mobile Phase: If the eluent is not polar enough, your compound will remain adsorbed to the top of the column. If it's too polar, it will elute too quickly with poor separation from impurities.
-
Solution: Methodically develop your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for your target compound. A common starting point for chlorinated quinoline esters is a gradient of ethyl acetate in hexanes.
-
| Problem | Probable Cause | Recommended Action |
| Significant streaking on TLC | Compound is interacting strongly with acidic silica. | Add 0.5% triethylamine to the TLC mobile phase. |
| Product stuck at the top of the column | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). |
| Product elutes with the solvent front | Mobile phase is too polar. | Decrease the percentage of the polar solvent. |
| Caption: Troubleshooting table for column chromatography issues. |
Part 2: Key Experimental Protocols
These protocols provide a validated starting point for the purification of chlorinated quinoline esters.
Protocol 2.1: Optimized Flash Column Chromatography
This protocol is designed to purify chlorinated quinoline esters from non-polar impurities and closely related isomers.
Methodology:
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approximately 1-2 times the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" technique generally results in better separation.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) in your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Ensure there are no air bubbles in the packed bed.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the starting mobile phase. A common gradient for these compounds is from 5% to 30% ethyl acetate in hexanes, with 0.5% triethylamine added to both solvents to prevent streaking.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the pure fractions containing your product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Protocol 2.2: Purification via Recrystallization
Recrystallization is a powerful technique for achieving high purity, especially after an initial chromatographic cleanup.[3]
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of your purified (or semi-purified) product in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold. A good two-solvent system consists of a "soluble" solvent and a "non-soluble" solvent in which the compound is miscible.
-
Recommended Solvent Systems:
-
Single Solvent: Isopropanol, ethanol, acetonitrile.[3]
-
Two-Solvent System: Ethyl acetate/Hexane, Dichloromethane/Pentane, Toluene/Hexane.
-
-
Procedure: a. Dissolve the compound in the minimum amount of the chosen hot solvent (or the "soluble" solvent). b. If using a two-solvent system, add the "non-soluble" solvent dropwise until the solution becomes slightly cloudy. Add a drop or two of the "soluble" solvent to regain clarity. c. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. d. Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize yield. e. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. f. Dry the crystals under high vacuum.
Part 3: Frequently Asked Questions (FAQs)
Q3: My ester group seems to be hydrolyzing during my aqueous work-up. How can I prevent this?
A3: Ester hydrolysis is a significant risk, especially under basic conditions. The electron-withdrawing nature of the chlorinated quinoline ring can make the ester carbonyl even more susceptible to nucleophilic attack.
-
Solution: During extractions, avoid using strong bases like sodium hydroxide. Use a milder base such as sodium bicarbonate solution to neutralize acids. Work quickly and keep the solutions cold to minimize the rate of hydrolysis. Whenever possible, use brine (saturated NaCl solution) for final washes to remove water and break up emulsions, followed by drying the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
Q4: How can I confirm the position of the chlorine atom on the quinoline ring if I suspect I have a mixture of isomers?
A4: Distinguishing between positional isomers is a common analytical challenge.
-
Solution: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are highly diagnostic of the substitution pattern on the quinoline ring.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: This 2D NMR technique can show through-space correlations between protons, which can be invaluable for confirming regiochemistry.
-
Gas Chromatography (GC): As demonstrated by Goodley and Gordon, GC with an appropriate column (like a trifluoropropyl silicone phase) can effectively separate chloroquinoline isomers, providing a quantitative measure of the mixture's composition.[4][5]
-
Q5: Can I use reverse-phase chromatography for these compounds?
A5: Yes, reverse-phase HPLC or flash chromatography can be very effective, especially for more polar chlorinated quinoline esters or for separating them from very non-polar impurities.
-
Considerations:
-
Stationary Phase: A C18 column is a standard choice.
-
Mobile Phase: Typically a gradient of acetonitrile or methanol in water.
-
Additive: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase is crucial. This protonates the quinoline nitrogen, leading to sharper peaks and better retention time stability.
-
Logic for Choosing a Purification Strategy
Caption: Decision tree for selecting an appropriate purification strategy.
References
- Joly, R., Warnant, J., & Goffinet, B. (1971). Process for the preparation of chlorinated quinolines. U.S. Patent No. 3,567,732. Washington, DC: U.S.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Khan, M. A., & Siddiqui, M. A. (1973). The 5- and 8-Chlorination of Quinoline and Some of its Derivatives. Pakistan Journal of Scientific and Industrial Research, 16(1-2), 27-29.
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]
-
IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
- Ito, Y., et al. (2001). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
-
ResearchGate. (n.d.). General synthesis of chlorinated quinoline derivatives substituted with different aryl moieties. Retrieved from [Link]
- Goodley, P. C., & Gordon, M. (1971). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
- Welch, D. R., et al. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(21), 6489.
- Pollicino, A., et al. (1991). Synthesis and characterization of new quinoline monomers. Macromolecules, 24(11), 3447-3449.
- Zakharychev, V. V., et al. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Chemistry of Heterocyclic Compounds, 59(11-12), 857-863.
-
Goodley, P. C., & Gordon, M. (1971). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science, 9(9), 563-564. [Link]
-
MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of quinoline yellow.
- Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Accounts of Chemical Research, 47(4), 1144-1153.
-
Royal Society of Chemistry. (n.d.). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Retrieved from [Link]
-
ASTM International. (n.d.). Determination of Quinoline Insolubles (QI) in Tar and Pitch by Pressure Filtration. Retrieved from [Link]
- Wan, C. W. (1956). CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. Acta Pharmaceutica Sinica, 4(2), 109-114.
- Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3409.
-
MDPI. (n.d.). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Retrieved from [Link]
- Tiwari, R., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Medicinal Chemistry, 16(14), 1187-1206.
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Technical Support Center: Optimizing the Synthesis of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4,8-dichloro-6-methylquinoline-3-carboxylic acid ethyl ester. As a key intermediate in various pharmaceutical applications, achieving a high yield of this compound is often critical. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its synthesis, which typically follows a modified Gould-Jacobs reaction pathway.
Synthesis Overview: A Two-Stage Approach
The synthesis of this compound is generally accomplished in two key stages, starting from 2,4-dichloro-6-methylaniline.
Stage 1: Condensation and Thermal Cyclization (Gould-Jacobs Reaction)
The initial step involves the condensation of 2,4-dichloro-6-methylaniline with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl ((2,4-dichloro-6-methylphenyl)amino)methylenemalonate. This is followed by a high-temperature thermal cyclization to yield ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate. This cyclization is often the most challenging and yield-determining step.
Stage 2: Chlorination
The subsequent step is the conversion of the 4-hydroxy group to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃), to produce the final product.
Below, we address specific issues that may arise during this synthetic sequence in a question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
Part 1: The Condensation Reaction
Question 1: The initial condensation reaction between 2,4-dichloro-6-methylaniline and DEEM is sluggish or incomplete. How can I improve this?
Answer:
Incomplete condensation can significantly impact the overall yield. Here are several factors to consider and troubleshoot:
-
Purity of Reactants: Ensure that both 2,4-dichloro-6-methylaniline and diethyl ethoxymethylenemalonate are of high purity. Impurities in the aniline can inhibit the reaction, while aged DEEM may have hydrolyzed, reducing its effectiveness. It is advisable to use freshly distilled DEEM for optimal results.[1]
-
Reaction Temperature: While this condensation can often be performed at moderate temperatures (e.g., on a steam bath), gently heating the mixture to around 100-120 °C can facilitate the reaction.[1] Monitor the reaction by TLC to avoid prolonged heating that could lead to side product formation.
-
Stoichiometry: A slight excess of DEEM (e.g., 1.1 equivalents) can be used to ensure the complete consumption of the aniline.[1]
-
Solvent-Free vs. Solvent-Based: This reaction is often carried out neat (without a solvent). However, if you are facing solubility issues or charring, a high-boiling inert solvent like toluene or xylene can be used. Microwave irradiation in ethanol has also been shown to be effective for similar condensations.[2]
Experimental Protocol: Condensation of 2,4-dichloro-6-methylaniline with DEEM
-
To a round-bottomed flask, add 1.0 equivalent of 2,4-dichloro-6-methylaniline.
-
Add 1.1 equivalents of diethyl ethoxymethylenemalonate.
-
Heat the mixture with stirring at 110-120 °C for 1-2 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, the resulting intermediate, diethyl ((2,4-dichloro-6-methylphenyl)amino)methylenemalonate, can be used directly in the next step without purification.
Part 2: The Thermal Cyclization
This intramolecular cyclization is a critical step that often requires high temperatures and is prone to yield loss.[3]
Question 2: My yield of ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate is very low after the thermal cyclization. What are the likely causes and solutions?
Answer:
Low yields in the cyclization step are a common problem. The primary reasons are often suboptimal reaction temperature, insufficient reaction time, or decomposition of the starting material and/or product at high temperatures.
-
Insufficient Temperature: The Gould-Jacobs cyclization is a thermally demanding reaction, often requiring temperatures in the range of 240-260 °C.[1][3] The use of a high-boiling solvent is essential to achieve and maintain this temperature uniformly.
-
Choice of High-Boiling Solvent: Dowtherm A (a mixture of biphenyl and diphenyl ether) or diphenyl ether are commonly used as high-boiling solvents for this reaction.[1] These solvents provide the necessary temperature bath for the reaction to proceed efficiently.
-
Reaction Time: The reaction time needs to be optimized. Insufficient time will lead to incomplete conversion, while prolonged heating can cause decomposition. A typical reaction time is 30-60 minutes at the target temperature.[1]
-
Microwave-Assisted Synthesis: Microwave heating can significantly improve the yield and reduce the reaction time for the Gould-Jacobs reaction.[3] Temperatures above the solvent's boiling point can be reached in a sealed vessel, accelerating the cyclization.
Troubleshooting Workflow for Low Cyclization Yield
Caption: Troubleshooting workflow for low cyclization yield.
Experimental Protocol: Thermal Cyclization
-
Heat a high-boiling solvent (e.g., Dowtherm A) to a vigorous boil (approximately 250 °C) in a flask equipped with a reflux condenser.
-
Add the crude diethyl ((2,4-dichloro-6-methylphenyl)amino)methylenemalonate intermediate from the previous step to the boiling solvent.
-
Maintain the temperature and continue heating for 30-60 minutes.
-
Cool the reaction mixture, which should cause the product, ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate, to precipitate.
-
Collect the solid by filtration and wash with a non-polar solvent like petroleum ether or hexane to remove the high-boiling solvent.
Table 1: Comparison of Cyclization Conditions
| Parameter | Conventional Heating | Microwave-Assisted Heating |
| Temperature | 240-260 °C | 250-300 °C |
| Time | 30-60 minutes | 5-15 minutes |
| Solvent | Dowtherm A, Diphenyl Ether | Can be done neat or with a high-boiling solvent |
| Typical Yields | Moderate to Good | Often Higher |
| Considerations | Requires careful temperature control | Requires specialized microwave reactor |
Part 3: The Chlorination Step
Question 3: The conversion of the 4-hydroxyquinoline to the 4,8-dichloro product is incomplete or results in a dark, impure product.
Answer:
The chlorination of the 4-hydroxy group is a crucial final step. Incomplete reactions or the formation of byproducts are common issues.
-
Reagent Quality and Stoichiometry: Use fresh, high-quality phosphorus oxychloride (POCl₃). A large excess of POCl₃ is often used to drive the reaction to completion and to serve as the solvent.[4]
-
Reaction Temperature and Time: The reaction is typically performed at reflux (around 100-110 °C) for several hours.[4] Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up Procedure: The work-up is critical for obtaining a clean product. The reaction mixture is typically poured carefully onto ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood. The product is then extracted with an organic solvent. Neutralization of the aqueous layer with a base like sodium hydroxide will precipitate the product.[4]
-
Formation of Dark Impurities: The formation of a dark-colored product is common in this reaction. This can often be minimized by ensuring all reagents are dry and the reaction is protected from moisture. The crude product may require purification by column chromatography or recrystallization.
Experimental Protocol: Chlorination
-
To the crude ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate, add a sufficient amount of phosphorus oxychloride (POCl₃) to act as both reagent and solvent.
-
Heat the mixture to reflux (approximately 105 °C) for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a base (e.g., 50% NaOH solution) to a pH of 7.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Part 4: Purification
Question 4: What are the common impurities, and what is the best way to purify the final product?
Answer:
The final product can contain several impurities stemming from incomplete reactions or side reactions.
-
Unreacted Starting Materials: The most common impurities are unreacted ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate from the chlorination step.
-
Decomposition Products: Dark, tarry materials can form during the high-temperature cyclization and chlorination steps.
-
Purification Methods:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.
-
Column Chromatography: For oily or highly impure products, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
General Workflow for Synthesis and Purification
Caption: Overall synthetic workflow.
By carefully controlling the reaction parameters and implementing these troubleshooting strategies, researchers can significantly improve the yield and purity of this compound.
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
PrepChem. Synthesis of 4,7-dichloro-3-quinolinecarboxylic acid ethyl ester. [Link]
-
Ansari, A.; Ali, A.; Asif, M.; Shamsuzzaman. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv., 2020 , 10, 22553-22579. [Link]
-
ResearchGate. Gould–Jacobs reaction. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2022 , 27(1), 163. [Link]
-
Organic Syntheses. 4,7-DICHLOROQUINOLINE. Org. Synth.1948 , 28, 38. [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules2000 , 5(1), 1-8. [Link]
-
PMC. Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallogr Sect E Struct Rep Online2008 , 64(Pt 11), o2241. [Link]
-
Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. J. Mar. Chim. Heterocycl.2022 , 21(2), 1-19. [Link]
-
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules2017 , 22(11), 1957. [Link]
Sources
Technical Support Center: 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support guide for 4,8-dichloro-6-methylquinoline-3-carboxylic acid ethyl ester. This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this compound. As scientists, we understand that poor solubility can be a significant roadblock in experimental workflows, from reaction work-ups to biological assays. This guide provides in-depth, experience-based troubleshooting advice and foundational knowledge to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of this compound that govern its solubility.
Q1: What are the expected solubility characteristics of this compound?
A1: Based on its molecular structure, this compound is predicted to be poorly soluble in aqueous solutions and readily soluble in a range of common organic solvents. The key structural features influencing this are:
-
Quinoline Core: A heterocyclic aromatic system that is inherently hydrophobic.[1]
-
Dichloro Substitution: The two chlorine atoms significantly increase the molecule's lipophilicity (attraction to non-polar, fatty environments) and reduce its affinity for water.
-
Methyl Group: This alkyl group further contributes to the non-polar character of the molecule.
-
Ethyl Ester Group: The ethyl ester of the carboxylic acid is significantly less polar than a free carboxylic acid, which prevents it from forming strong hydrogen bonds with water or acting as a hydrogen bond donor.
Q2: Why is my compound virtually insoluble in my aqueous assay buffer?
A2: The insolubility stems from a classic "like dissolves like" principle mismatch. Water is a highly polar, protic solvent that forms an extensive network of hydrogen bonds. The structure of this compound is predominantly large, rigid, and non-polar. It cannot effectively integrate into the water's hydrogen-bonding network, leading to its exclusion and precipitation. The energy required to break the water-water interactions is not sufficiently compensated by the energy gained from solvating the quinoline derivative.[2]
Q3: How does pH impact the solubility of this quinoline derivative?
A3: The pH of the medium can have a significant impact on the solubility of quinoline derivatives.[3][4] The nitrogen atom in the quinoline ring is weakly basic (a predicted pKa of around 1.03 suggests it is a very weak base).[5] This means that under strongly acidic conditions (pH < 1), the nitrogen atom can become protonated, forming a cationic species. This charged species will have a much higher affinity for polar solvents like water. Therefore, you may observe an increase in aqueous solubility at a very low pH. However, in the neutral to physiological pH range (pH 6-8) typically used for biological assays, the molecule will be in its neutral, uncharged form, which is poorly soluble.
Q4: What are the best starting points for selecting an organic solvent for this compound?
A4: For creating stock solutions, a good starting point is to use polar aprotic solvents. These solvents have a significant dipole moment but do not act as hydrogen bond donors. Common and effective choices include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Ethyl Acetate
DMSO is a particularly common choice for preparing high-concentration stock solutions for biological screening, as it is often tolerated in small final concentrations (typically <0.5%) in cell-based assays.
Troubleshooting Guide: Experimental Scenarios
This section provides actionable protocols and logical workflows to solve specific solubility problems you may encounter in the lab.
Problem 1: My compound is insoluble in the aqueous media required for my biological assay.
This is a common challenge when transitioning from a chemical synthesis environment to a biological testing one. The goal is to introduce the compound into an aqueous system without it precipitating.
Caption: Troubleshooting workflow for aqueous insolubility.
The most direct method is to use a water-miscible organic solvent to bridge the solubility gap.
-
Stock Solution Preparation: Weigh an accurate amount of this compound and dissolve it in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved using vortexing or brief sonication.
-
Intermediate Dilution: Create an intermediate dilution of your stock solution in pure assay buffer. For example, dilute the 10 mM stock 1:100 into the buffer to achieve a 100 µM solution. Crucially, add the stock solution to the buffer while vortexing the buffer vigorously. This rapid mixing helps prevent localized supersaturation and precipitation.
-
Final Dilution: Perform your final serial dilutions from this 100 µM solution into the assay plates that already contain the buffer.
-
Validation: Always run a vehicle control (e.g., buffer with the same final percentage of DMSO) to ensure the solvent itself does not affect the experimental outcome. Up to 40% of commercialized products and 70–90% of drug candidates are poorly soluble, making these techniques vital.[6]
If your experiment can tolerate a range of pH values, this can be a powerful tool.[4]
-
Buffer Preparation: Prepare a series of buffers with identical ionic strength but varying pH (e.g., pH 3.0, 5.0, 7.0, 9.0).
-
Solubility Test: In separate glass vials, add a small, known excess amount of your solid compound to a fixed volume of each buffer (e.g., 1 mg to 1 mL).
-
Equilibration: Agitate the vials at a constant temperature for 24 hours to allow the system to reach equilibrium.
-
Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Analysis: Plot solubility versus pH. This will reveal if protonating the quinoline nitrogen at low pH significantly enhances solubility.
Problem 2: I am struggling to find a suitable solvent for purification by recrystallization.
Recrystallization requires a solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.
Caption: Step-by-step workflow for selecting a recrystallization solvent.
-
Select Candidates: Choose a range of solvents with varying polarities. Good candidates to test include ethanol, isopropanol (IPA), ethyl acetate, toluene, and heptane.
-
Small-Scale Test: In a small test tube, place approximately 20-30 mg of your crude compound.
-
Add Solvent: Add the test solvent dropwise at room temperature until a volume of ~0.5 mL is reached. Observe. If the solid dissolves completely, the solvent is too good and unsuitable for recrystallization.
-
Apply Heat: If the solid is not soluble at room temperature, gently heat the mixture in a water or sand bath while stirring. Continue to add the solvent dropwise until the solid just dissolves.
-
Cool Down: Remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb it. Observe for crystal formation.
-
Induce Crystallization: If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice-water bath.
-
Evaluate: A good solvent will dissolve the compound when hot but will yield a high recovery of crystalline solid upon cooling. If one solvent is too good (dissolves too easily) and another is too poor (doesn't dissolve when hot), consider a binary mixture of the two.
Data Summary Table
| Solvent | Dielectric Constant (Polarity) | Solvent Class | Expected Solubility | Experimental Result (mg/mL at 25°C) |
| Water | 80.1 | Polar Protic | Very Poor | Record your data here |
| Methanol | 32.7 | Polar Protic | Low to Moderate | Record your data here |
| Ethanol | 24.5 | Polar Protic | Moderate | Record your data here |
| Acetone | 21.0 | Polar Aprotic | Good | Record your data here |
| Dichloromethane (DCM) | 9.1 | Halogenated | Very Good | Record your data here |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Very Good | Record your data here |
| Ethyl Acetate | 6.0 | Ester | Good | Record your data here |
| Toluene | 2.4 | Aromatic | Moderate to Good | Record your data here |
| Hexane | 1.9 | Non-polar | Poor | Record your data here |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Excellent | Record your data here |
References
-
Organic Syntheses Procedure: 4,7-dichloroquinoline. Organic Syntheses. Available at: [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. Available at: [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(7), 2375-2379. Available at: [Link]
-
Quinoline. Wikipedia. Available at: [Link]
-
Al-Badr, A. A., & El-Subbagh, H. I. (2020). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 25(22), 5435. Available at: [Link]
-
Al-Zoubi, R. M., & Al-Jaber, H. I. (2018). Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. Polycyclic Aromatic Compounds, 40(5), 1435-1444. Available at: [Link]
-
Kim, J., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12151-12161. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Patel, J. N., et al. Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. Available at: [Link]
-
Kim, J., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]
-
Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. ResearchGate. Available at: [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available at: [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]
-
Application of quinoline derivatives in third-generation photovoltaics. National Institutes of Health. Available at: [Link]
-
Quinoline Derivatives Thermodynamic Properties during Phase Trans. Longdom Publishing. Available at: [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. Available at: [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
-
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Solubility and distribution. SlideShare. Available at: [Link]
-
A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Nucleic Acids. Available at: [Link]
-
The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. IOP Conference Series: Earth and Environmental Science. Available at: [Link]
-
Mohammed, I. K., & Mousa, E. F. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]
- Process for the preparation of optically active 3-azido-carboxylic acid. Google Patents.
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4,6-DICHLORO-8-METHYLQUINOLINE-3-CARBOXYLIC ETHYL ESTER | 338954-50-0 [chemicalbook.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Quinolines
Welcome to the technical support center for the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common pitfalls encountered during the synthesis of this critical heterocyclic motif. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to help you navigate the complexities of quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: My Skraup/Doebner-von Miller reaction is violently exothermic and difficult to control. What's causing this, and how can I mitigate it?
A1: The highly exothermic nature of the Skraup and Doebner-von Miller syntheses is a well-documented challenge.[1] This is primarily due to the dehydration of glycerol to acrolein, which is a strongly exothermic process, and the subsequent condensation and cyclization steps.[2] The reaction can sometimes get out of control, leading to significant loss of material.[3]
Troubleshooting & Optimization:
-
Moderating the Reaction: The addition of a mediating agent like ferrous sulfate can help to control the reaction rate by acting as an oxygen carrier, extending the reaction over a longer period.[3]
-
Reagent Addition: It is crucial to add the reagents in the correct order. The sulfuric acid should be added after the ferrous sulfate to prevent the reaction from starting prematurely.[3]
-
Temperature Control: Slow and controlled heating is essential. Applying heat away from the center of the flask can prevent localized overheating where solids may have settled.[3]
-
Alternative Reagents: In some cases, using pre-formed α,β-unsaturated carbonyl compounds instead of generating them in situ can offer better control over the reaction.
Q2: I'm observing significant tar formation in my Doebner-von Miller synthesis. What is the primary cause and how can it be minimized?
A2: Tar formation is a frequent side reaction in the Doebner-von Miller synthesis, largely due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[4]
Troubleshooting & Optimization:
-
Slow Reagent Addition: A slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated, acidic solution of the aniline can help manage the exothermic nature of the reaction and reduce polymerization.[4]
-
Temperature Management: Maintaining a controlled temperature is critical. Overheating can accelerate polymerization.
-
In Situ Generation: Generating the α,β-unsaturated carbonyl in situ from an aldol condensation can sometimes provide better results. For instance, slowly adding acetaldehyde to a cooled aniline hydrochloride solution allows for the controlled formation of crotonaldehyde.[4]
Q3: I'm struggling with low yields in my Friedländer synthesis. What are the common culprits?
A3: Low yields in the Friedländer synthesis are a common issue and can be attributed to several factors.[5][6]
Common Causes & Solutions:
| Problem | Underlying Cause | Suggested Solution |
| Side Reactions | Self-condensation of the ketone reactant (aldol condensation) can compete with the desired reaction.[6] | Use a ketone with only one α-methylene group or use a pre-formed enamine of the ketone. |
| Harsh Conditions | High temperatures and strong acid or base catalysts can lead to the degradation of starting materials or the final product.[6][7] | Employ milder reaction conditions. For example, using a catalyst like iodine can allow the reaction to proceed under more gentle conditions.[1] |
| Starting Material Stability | The 2-aminoaryl aldehyde or ketone starting materials can be unstable.[8] | Consider an in situ reduction of the corresponding 2-nitroaryl compound to generate the amine just before the condensation step.[8][9] |
| Substrate Reactivity | Electron-withdrawing groups on the aniline ring can decrease its nucleophilicity, slowing down the reaction.[10][11] | Consider using a more activating catalyst or a more reactive ketone component. |
Q4: I am facing regioselectivity issues in my Combes synthesis with an unsymmetrical β-diketone. How can I control which regioisomer is formed?
A4: Regioselectivity is a significant challenge in the Combes synthesis when using unsymmetrical β-diketones.[1] The outcome is influenced by a combination of steric and electronic factors of both the aniline and the diketone.[12]
Controlling Regioselectivity:
-
Steric Hindrance: Bulky substituents on the aniline or the β-diketone will favor the formation of the less sterically hindered product.
-
Electronic Effects: The electronic nature of the substituents on the aniline ring can direct the cyclization. Electron-donating groups can favor one cyclization pathway over another.
-
Catalyst Choice: The choice of acid catalyst can influence the regiochemical outcome. While sulfuric acid is common, polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can sometimes offer better selectivity.[12]
Troubleshooting Workflow: Low Yield in Quinoline Synthesis
Here is a general workflow to diagnose and address low yields in a substituted quinoline synthesis.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Navigating the Nuances of Quinolone Synthesis: A Technical Guide to Alternative Reagents in the Gould-Jacobs Reaction
Prepared by: Dr. Gemini, Senior Application Scientist
Welcome to our dedicated technical support center for the Gould-Jacobs reaction. As a cornerstone in the synthesis of quinolones and 4-hydroxyquinolines, this reaction is both powerful and, at times, challenging.[1][2] This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their Gould-Jacobs protocols, troubleshoot common issues, and explore the expanding landscape of alternative reagents that can offer milder conditions, improved yields, and broader substrate compatibility.
Here, we move beyond standard textbook procedures to provide field-proven insights and a mechanistic understanding of how to adapt the Gould-Jacobs reaction to your specific synthetic needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the traditional Gould-Jacobs reaction?
The classical Gould-Jacobs synthesis, while effective, often presents two major hurdles:
-
Harsh Reaction Conditions: The thermal cyclization of the intermediate anilinomethylenemalonate typically requires very high temperatures (often exceeding 250 °C), which can lead to the degradation of sensitive starting materials or products, resulting in lower yields.[3]
-
Limited Substrate Scope: Anilines with electron-withdrawing groups can be poor nucleophiles, leading to difficulties in the initial condensation step. Furthermore, the high temperatures of the cyclization can limit the functional groups that are tolerated.
Q2: I'm looking for an alternative to the high-temperature thermal cyclization. What are my main options?
Several alternatives to high-temperature thermal cyclization in solvents like diphenyl ether have been developed to mitigate harsh conditions. The most common and effective alternatives include:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improve yields by promoting efficient and rapid heating.[4][5]
-
Acid Catalysis: The use of Brønsted or Lewis acids can facilitate the cyclization at significantly lower temperatures. Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) is a popular and effective choice.[5] Other acids such as polyphosphoric acid (PPA), polyphosphate ester (PPE), sulfuric acid, and phosphorus oxychloride (POCl₃) have also been employed.[6]
Q3: Can I use a different malonate derivative instead of diethyl ethoxymethylenemalonate (DEEM)?
Yes, while DEEM is the most common reagent, other alkoxy methylenemalonic esters or acyl malonic esters can be used.[1][7] The choice of the ester group can influence the reaction rate and the subsequent hydrolysis and decarboxylation steps. For instance, using bulkier esters might sterically hinder the initial condensation but could offer different solubility profiles for the intermediate.
Troubleshooting Guides
Issue 1: Low Yield of the Cyclized Quinolone Product
Q: My initial condensation of the aniline with DEEM appears to work well, but I'm getting a very low yield of the final quinolone after the cyclization step. What are the likely causes and how can I fix this?
A: A low yield in the cyclization step is a frequent challenge and can stem from several factors. Let's break down the potential causes and solutions.
Causality: The cyclization in the Gould-Jacobs reaction is a pericyclic reaction that requires overcoming a significant activation energy barrier.[3] If the temperature is too low or the reaction time is too short, the reaction will not proceed to completion. Conversely, excessively high temperatures or prolonged heating can lead to decomposition of the desired product.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low cyclization yield.
Detailed Protocols for Alternative Cyclization:
-
Protocol 1: Microwave-Assisted Cyclization
-
Place the dried anilinomethylenemalonate intermediate in a microwave-safe vial equipped with a stir bar.
-
If desired, a high-boiling solvent such as diphenyl ether or Dowtherm A can be added, although neat reactions are also common.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to a temperature between 250-300 °C and hold for 5-20 minutes.[3] Optimization of both temperature and time is crucial to maximize yield and minimize degradation.[3]
-
After cooling, the product can often be precipitated by the addition of a non-polar solvent like hexane or cyclohexane.[8]
-
-
Protocol 2: Cyclization using Eaton's Reagent
-
To the anilinomethylenemalonate intermediate, add Eaton's reagent (typically 10-20 equivalents by weight).
-
Stir the mixture at a temperature ranging from 80-100 °C for 1-3 hours.[5] The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
The precipitated product can then be collected by filtration, washed with water, and dried.
-
Comparison of Cyclization Reagents:
| Reagent/Method | Typical Temperature | Typical Time | Advantages | Disadvantages |
| Thermal (Diphenyl ether) | 250-260 °C | 1-4 hours | Simple setup | High energy consumption, potential for side reactions/degradation |
| Microwave | 250-300 °C | 5-20 minutes | Rapid heating, improved yields, shorter reaction times[3][4] | Requires specialized equipment |
| Eaton's Reagent | 80-100 °C | 1-3 hours | Milder conditions, good to excellent yields[5] | Highly corrosive, requires careful handling and quenching |
| Polyphosphoric Acid (PPA) | 100-140 °C | 1-2 hours | Effective for many substrates | Viscous, can be difficult to stir and work up |
| Phosphorus Oxychloride (POCl₃) | Reflux | 2-6 hours | Can also act as a chlorinating agent | Highly toxic and corrosive |
Issue 2: Regioselectivity Problems with Substituted Anilines
Q: I am using a meta-substituted aniline and obtaining a mixture of 5- and 7-substituted quinolone products. How can I control the regioselectivity of the cyclization?
A: The regioselectivity of the Gould-Jacobs cyclization with meta-substituted anilines is a well-known challenge. The outcome is often a delicate balance between kinetic and thermodynamic control.
Mechanistic Insight: The cyclization is an electrophilic aromatic substitution, where the ortho- and para-positions relative to the activating amino group are favored. With a meta-substituent, there are two non-equivalent ortho-positions for cyclization, leading to a mixture of regioisomers.
Caption: The multi-step mechanism of the Gould-Jacobs reaction.
Strategies for Controlling Regioselectivity:
-
Choice of Cyclization Conditions:
-
Thermodynamic vs. Kinetic Control: In some cases, lower reaction temperatures may favor the formation of the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. A systematic study of the reaction temperature is recommended. Flash vacuum pyrolysis (FVP) has been shown to favor kinetic products in some systems.[9][10]
-
Acid Catalyst: The nature of the acid catalyst can influence the regiochemical outcome. Bulky Lewis acids might favor cyclization at the less sterically hindered position. Experimenting with different catalysts (e.g., PPA vs. Eaton's reagent) may be beneficial.
-
-
Substituent Effects:
-
The electronic nature of the meta-substituent plays a crucial role. Strongly electron-donating groups will activate the ortho- and para-positions, potentially leading to a more selective reaction. Conversely, electron-withdrawing groups can deactivate the ring and may require more forcing conditions, which could reduce selectivity.
-
-
Purification:
-
If a mixture of regioisomers is unavoidable, careful purification by column chromatography or recrystallization is often necessary to isolate the desired product.
-
Issue 3: Difficulty in Product Purification
Q: My crude product is an impure oil, and I'm struggling to purify it. What are the best practices for purifying Gould-Jacobs products?
A: Purification can indeed be challenging, especially if side reactions have occurred. Here are some recommended approaches:
-
Precipitation/Crystallization: This is often the simplest method. After the reaction, cooling the mixture or adding a non-polar solvent like hexanes, heptane, or acetonitrile can cause the quinolone product to precipitate.[3][8] Washing the precipitate with a cold solvent can further enhance purity.
-
Acid-Base Extraction: If your product has a basic nitrogen atom, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) to precipitate the purified product, which can be extracted back into an organic solvent.
-
Column Chromatography: For stubborn mixtures or oily products, silica gel column chromatography is the most effective purification method. A gradient elution with a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone) is typically used.
-
Soxhlet Extraction: For solid products with impurities that have different solubilities, Soxhlet extraction can be a powerful purification technique.[11]
By understanding the underlying mechanisms and exploring the available alternative reagents and techniques, you can significantly enhance the efficiency and success of your Gould-Jacobs reactions. Should you have further questions, please do not hesitate to reach out to our technical support team.
References
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
-
Wikipedia. (2023, December 2). Gould–Jacobs reaction. Wikipedia. [Link]
- Zaman, A., Khan, M., Munawar, M. A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2821–2824.
- Cabrera, A., Sharma, P., & Rivera, G. (2018).
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Wernik, M., Hartmann, P., Sipos, G., & Kappe, C. O. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry, 2020(44), 6929-6936.
-
ResearchGate. (n.d.). Gould–Jacobs reaction. Retrieved January 23, 2026, from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
-
ResearchGate. (n.d.). Kinetic vs. thermodynamic pathways in the Gould–Jacobs reaction of 3a. Retrieved January 23, 2026, from [Link]
- Narender, P., & Kumar, S. (2012). Name Reactions in Organic Synthesis. India: Cambridge University Press.
- BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 23, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved January 23, 2026, from [Link]
- EMU Physics Department. (2023).
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. ablelab.eu [ablelab.eu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Synthesis of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester
Welcome to the technical support center for the synthesis of 4,8-dichloro-6-methylquinoline-3-carboxylic acid ethyl ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth, field-tested insights in a direct question-and-answer format to address common challenges and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most reliable and commonly employed method is a two-stage process beginning with the Gould-Jacobs reaction , followed by a chlorination step.[1][2]
-
Stage 1: Gould-Jacobs Reaction: This stage involves two steps:
-
Condensation: 2,4-Dichloro-5-methylaniline is reacted with diethyl ethoxymethylenemalonate (DEEMM). This reaction forms an intermediate, ethyl 2-((2,4-dichloro-5-methylphenyl)amino)methylenemalonate.
-
Thermal Cyclization: The intermediate is heated to high temperatures (typically 240-260 °C) in a high-boiling inert solvent, such as Dowtherm A or diphenyl ether. This induces an intramolecular cyclization to form ethyl 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylate.[2][3]
-
-
Stage 2: Chlorination: The 4-hydroxy group of the quinoline intermediate is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product.[4]
Q2: Why is the thermal cyclization step performed at such a high temperature?
The thermal cyclization is an electrocyclic reaction that requires significant thermal energy to overcome the activation barrier for ring closure.[2] The high temperature facilitates the formation of the quinoline ring system from the linear anilinoacrylate intermediate. Using a high-boiling, thermally stable solvent like Dowtherm A is crucial to achieve and maintain the necessary temperature uniformly without decomposition of the solvent itself.[3]
Q3: What is the keto-enol tautomerism observed in the 4-hydroxyquinoline intermediate?
The product of the Gould-Jacobs cyclization, ethyl 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylate, exists as a tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form, also known as a quinolin-4-one.[2][5] The keto form is often the more stable tautomer. This is important because the subsequent chlorination reaction specifically targets the hydroxyl group of the enol tautomer to replace it with chlorine.
Troubleshooting Guide: Byproduct Analysis & Mitigation
This section addresses specific experimental issues. The logical flow for troubleshooting common problems is outlined below.
Caption: Troubleshooting workflow for synthesis issues.
Q4: My overall yield is very low. What are the likely causes?
Low yield is a common issue that can arise at any stage. A systematic approach is required.
-
Cause 1: Incomplete Condensation. The initial formation of the anilinoacrylate intermediate may be inefficient.
-
Diagnosis: Check the crude reaction mixture after the condensation step by TLC or ¹H NMR. The presence of significant amounts of 2,4-dichloro-5-methylaniline indicates a problem.
-
Solution:
-
Ensure the aniline starting material is pure.
-
Confirm the reactivity of your DEEMM.
-
Increase the reaction time or modestly increase the temperature (e.g., to 100-110 °C).
-
-
-
Cause 2: Inefficient Thermal Cyclization. This is the most demanding step of the Gould-Jacobs reaction.
-
Diagnosis: If the condensation was successful, but you isolate large amounts of the linear anilinoacrylate intermediate after the cyclization step, the reaction did not proceed.
-
Solution:
-
Temperature is critical. Ensure your reaction setup (heating mantle, oil bath, sand bath) can reliably reach and maintain 250 °C.[3] Use a calibrated thermometer placed directly in the reaction medium if possible.
-
Ensure the solvent (Dowtherm A) is not degraded.
-
Stirring must be efficient to ensure even heat distribution.
-
-
-
Cause 3: Incomplete Chlorination. The conversion of the 4-hydroxyquinoline to the 4-chloro product can stall.
-
Diagnosis: The presence of the 4-hydroxy intermediate in your final crude product, identifiable by its different polarity on TLC and a distinct mass peak in LC-MS.
-
Solution:
-
Use freshly distilled or a newly opened bottle of phosphorus oxychloride (POCl₃). POCl₃ can hydrolyze over time, reducing its efficacy.
-
The reaction must be performed under strictly anhydrous conditions. Any moisture will quench the POCl₃.
-
Increase the reaction time or temperature as needed (e.g., reflux for 2-4 hours).[4]
-
-
Q5: The cyclization reaction produced a dark, tarry solid. What went wrong?
This indicates decomposition, a common outcome when heating complex organic molecules to high temperatures.
-
Cause: The anilinoacrylate intermediate or the product is not stable under the reaction conditions. This is often exacerbated by impurities.
-
Solution:
-
Purify the Intermediate: Do not proceed to the high-temperature cyclization with crude material from the condensation step. Purify the anilinoacrylate intermediate first, for instance, by recrystallization from petroleum ether or ethanol/water.[3] A purer intermediate is less likely to decompose.
-
Degas the Solvent: While not always necessary, bubbling nitrogen through the high-boiling solvent before adding the reactant can remove dissolved oxygen, which can contribute to oxidative decomposition at high temperatures.
-
Temperature Control: Avoid overshooting the target temperature. A controlled, steady ramp-up to 250 °C is preferable to rapid, uncontrolled heating.
-
Q6: My final product contains a significant impurity that is more polar than the desired product. What could it be?
This is a classic sign of ester hydrolysis.
-
Byproduct Identity: The most likely culprit is 4,8-dichloro-6-methylquinoline-3-carboxylic acid .
-
Mechanism of Formation: The ethyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which can be present during the chlorination workup or if the POCl₃ used was partially hydrolyzed to hydrochloric and phosphoric acids.[6][7][8]
-
Solution & Prevention:
-
Anhydrous Chlorination: Ensure the chlorination step is completely dry.
-
Careful Workup: When quenching the chlorination reaction (e.g., by pouring onto ice), do so at low temperatures and neutralize the mixture promptly but without creating highly basic conditions for an extended period.[4] Basic conditions strongly promote ester saponification.[9]
-
Purification: The carboxylic acid can typically be separated from the ester product using column chromatography. Alternatively, an acidic wash (e.g., with dilute HCl) during the workup will protonate the basic quinoline nitrogen, while a subsequent wash with a mild base (like sodium bicarbonate solution) can selectively extract the acidic byproduct into the aqueous layer.
-
Q7: I see a byproduct with a mass corresponding to the loss of the carboethoxy group. How did this form?
This points to a decarboxylation reaction.
-
Byproduct Identity: 4,8-Dichloro-6-methylquinoline .
-
Mechanism of Formation: While the ester itself is stable, if it is first hydrolyzed to the carboxylic acid (see Q6), the resulting quinoline-3-carboxylic acid can undergo thermal decarboxylation, especially if residual acid catalysts are present at high temperatures.[10][11] This is more common if the 4-position is a hydroxyl group.
-
Solution & Prevention: The key is to prevent the initial hydrolysis of the ester. By maintaining anhydrous conditions and performing a careful workup as described above, the formation of the carboxylic acid precursor is minimized, thereby preventing subsequent decarboxylation.
Byproduct Summary Table
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Formation Cause | Analytical Signature (vs. Product) |
| Ethyl 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylate | 4-OH Intermediate | 279.70 | Incomplete Chlorination | More polar on TLC; LC-MS m/z 279/281; Broad -OH peak in IR/NMR. |
| 4,8-Dichloro-6-methylquinoline-3-carboxylic acid | Hydrolysis Product | 272.09 | Ester Hydrolysis | More polar on TLC; LC-MS m/z 272/274; Broad -COOH proton in ¹H NMR. |
| 4,8-Dichloro-6-methylquinoline | Decarboxylation Product | 212.07 | Decarboxylation of Acid | Less polar on TLC; LC-MS m/z 212/214; Absence of C3-substituent signals in NMR. |
| Ethyl 2-((2,4-dichloro-5-methylphenyl)amino)methylenemalonate | Anilinoacrylate Intermediate | 346.19 | Incomplete Cyclization | May be less polar than 4-OH intermediate; Very different NMR spectrum (no quinoline core). |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate: Silica gel 60 F₂₅₄.
-
Mobile Phase: A starting point is 30% ethyl acetate in hexanes. Adjust polarity as needed to achieve an Rf of 0.3-0.5 for the main product spot.
-
Sample Prep: Dissolve a micro-sample of the reaction mixture in a small amount of dichloromethane or ethyl acetate.
-
Spotting: Apply a small spot of the starting material(s), co-spot (starting material + reaction mixture), and reaction mixture on the baseline.
-
Development & Visualization: Develop the plate in a chamber saturated with the mobile phase. Visualize under UV light (254 nm). Stain if necessary.
Protocol 2: Byproduct Identification by LC-MS
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then re-equilibrate.
-
Detection:
-
UV/Vis Diode Array Detector (DAD) to observe chromatogram.
-
Mass Spectrometer (MS) with Electrospray Ionization (ESI) in positive mode. Scan a mass range that covers all expected reactants, intermediates, and byproducts (e.g., m/z 150-500).
-
-
Analysis: Correlate the mass-to-charge ratio (m/z) of each peak with the molecular weights listed in the Byproduct Table. Remember to look for the characteristic chlorine isotope pattern (M, M+2 peaks).
Reaction Pathway and Key Intermediates
Caption: Overall synthetic pathway and points of byproduct formation.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Thakur, G. S., et al. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, Coll. Vol. 7, p.93; Vol. 63, p.183.
-
MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
- Price, C. C., & Roberts, R. M. (1955). 4,7-Dichloroquinoline. Organic Syntheses, Coll. Vol. 3, p.272; Vol. 28, p.38.
-
PrepChem.com. (n.d.). Synthesis of 4,7-dichloro-3-quinolinecarboxylic acid ethyl ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
- Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
ResearchGate. (2006). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]
-
MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
- Canadian Science Publishing. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3028.
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]
-
National Institutes of Health. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
-
PubMed. (2011). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, December 1). Decarboxylation of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
-
MDPI. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
-
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
Organic Syntheses. (1973). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]
Sources
- 1. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 6. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Scale-Up Synthesis of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to larger batch production. We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.
Section 1: Synthesis Overview and Core Chemistry
The synthesis of this compound is typically achieved through a multi-step process. The core of this synthesis is the Gould-Jacobs reaction , which forms the fundamental quinoline ring system.[1][2] This is followed by a chlorination step to install the chloro group at the 4-position, converting the 4-hydroxy intermediate into the final product.
The likely synthetic pathway proceeds as follows:
-
Condensation: 2,5-Dichloro-3-methylaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate.
-
Thermal Cyclization: The intermediate undergoes a high-temperature, pericyclic ring closure to form ethyl 4-hydroxy-8-chloro-6-methylquinoline-3-carboxylate. This step is often the most challenging during scale-up due to the high temperatures required (typically 240-260 °C).
-
Chlorination: The 4-hydroxy group is subsequently replaced with a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the target molecule.[3]
Reaction Pathway Diagram
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Quinoline Inhibitor Landscape: A Comparative Analysis Featuring 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester
Introduction: The Quinoline Scaffold - A Privileged Motif in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2][3][4][5] Its rigid, planar structure and the presence of a nitrogen atom provide a versatile scaffold for designing molecules that can interact with a wide array of biological targets.[3][4] Consequently, quinoline derivatives have been successfully developed into drugs with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2]
Deconstructing the Molecule: Hypothesizing a Target for 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester
The structure of this compound presents several key features that can inform a hypothesis about its potential biological target. The quinoline core is substituted at positions 3, 4, 6, and 8.
-
3-Carboxylic Acid Ethyl Ester: The presence of a carboxylic acid or its ester at the 3-position is a common feature in some classes of quinoline inhibitors. While a free carboxylic acid at position 4 is critical for the activity of dihydroorotate dehydrogenase (DHODH) inhibitors like Brequinar[8], substitutions at the 3-position are also known to influence activity. The ethyl ester is likely a prodrug feature, which would be hydrolyzed in vivo to the active carboxylic acid.
-
4,8-Dichloro and 6-Methyl Substitutions: Halogen substitutions, particularly chlorine, on the quinoline ring are frequently employed to enhance binding affinity and modulate pharmacokinetic properties. The positions of these substitutions are crucial for determining target specificity. For instance, in the context of protein kinase inhibitors, these substitutions can influence interactions within the ATP-binding pocket.[9]
Based on these structural motifs and a review of the literature on quinoline SAR[10][11][12], a plausible hypothesis is that This compound could function as a protein kinase inhibitor . The overall lipophilicity and the potential for the ester to be hydrolyzed to a carboxylic acid, which could then form key interactions, are consistent with features of some kinase inhibitors.[9][13][14][15][16]
To validate this hypothesis and characterize this molecule, a series of in vitro and cell-based assays would be required. The following sections will compare this hypothetical profile to established quinoline inhibitors and provide detailed protocols for such an investigation.
Comparative Analysis: Benchmarking Against Established Quinoline Inhibitors
To provide a comprehensive comparison, we will examine three well-characterized quinoline inhibitors, each with a distinct mechanism of action: a protein kinase inhibitor, a topoisomerase inhibitor, and a dihydroorotate dehydrogenase (DHODH) inhibitor.
Protein Kinase Inhibitors: The Case of Bosutinib
Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[13] Quinoline-based compounds have emerged as a significant class of kinase inhibitors.[14][15]
Bosutinib is a potent, orally active inhibitor of the Src/Abl family of tyrosine kinases. It is approved for the treatment of chronic myeloid leukemia (CML).
-
Mechanism of Action: Bosutinib is an ATP-competitive inhibitor, binding to the kinase domain of Abl and Src kinases and preventing the phosphorylation of their downstream substrates. This blocks the signaling pathways that drive cancer cell proliferation and survival.
-
Structural Features: Bosutinib features a 4-anilinoquinoline core, a common pharmacophore for kinase inhibitors. The substitutions on the quinoline and aniline rings are optimized for potent and selective binding to the target kinases.
-
Comparative Potency: The potency of kinase inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in enzymatic and cellular assays. Bosutinib exhibits low nanomolar IC50 values against its target kinases.
Topoisomerase Inhibitors: Insights from Camptothecin Analogs
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[17] Inhibitors of these enzymes are effective anticancer agents.[18][19]
Topotecan , a derivative of the natural product camptothecin, is a well-established topoisomerase I inhibitor used in the treatment of various cancers.
-
Mechanism of Action: Topotecan stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA single-strand breaks.[17][20][21] When a replication fork encounters this complex, it results in a double-strand break, ultimately triggering apoptosis.[17]
-
Structural Features: The core structure of camptothecin and its analogs contains a pentacyclic ring system that includes a quinoline moiety. This planar structure intercalates into the DNA at the site of topoisomerase I cleavage.
-
Comparative Potency: The activity of topoisomerase inhibitors is often evaluated by their ability to induce DNA damage and cytotoxicity in cancer cell lines.
Dihydroorotate Dehydrogenase (DHODH) Inhibitors: The Example of Brequinar
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.[22][23][24][25] Inhibiting this enzyme depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells like cancer cells and activated lymphocytes.[23][24][25]
Brequinar is a potent and selective inhibitor of DHODH that has been investigated as an anticancer and immunosuppressive agent.[8][23][24]
-
Mechanism of Action: Brequinar is a non-competitive inhibitor of DHODH with respect to its substrate, dihydroorotate. It binds to a channel on the enzyme that is thought to be the exit route for the product, orotate.
-
Structural Features: Brequinar is a quinoline-4-carboxylic acid derivative. Structure-activity relationship studies have shown that the carboxylic acid at the C4 position is essential for its inhibitory activity.[8]
-
Comparative Potency: Brequinar exhibits potent inhibition of DHODH with low nanomolar IC50 values.[25]
Quantitative Comparison of Selected Quinoline Inhibitors
| Inhibitor | Target Class | Mechanism of Action | Representative IC50 |
| Bosutinib | Protein Kinase | ATP-competitive inhibition of Src/Abl kinases | 1.2 nM (Src) |
| Topotecan | Topoisomerase I | Stabilization of topoisomerase I-DNA cleavage complex | Varies by cell line |
| Brequinar | DHODH | Non-competitive inhibition of dihydroorotate dehydrogenase | 10-20 nM |
| This compound | Protein Kinase (Hypothetical) | To be determined | To be determined |
Experimental Workflows for Inhibitor Characterization
To test the hypothesis that this compound is a protein kinase inhibitor and to compare its activity with other compounds, a systematic experimental approach is necessary.
Workflow for Characterizing a Novel Kinase Inhibitor
Caption: Experimental workflow for the characterization of a novel kinase inhibitor.
Detailed Experimental Protocols
1. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
-
Step-by-Step Protocol:
-
Prepare a serial dilution of the inhibitor (e.g., this compound) in the appropriate buffer.
-
In a 96-well plate, add the kinase, the substrate, and ATP to initiate the reaction.
-
Add the serially diluted inhibitor to the wells. Include appropriate controls (no inhibitor, no enzyme).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[26][27]
-
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[26][27] The amount of formazan produced is directly proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
3. Cell Proliferation Assay (BrdU Assay)
The BrdU (Bromodeoxyuridine) assay is used to quantify cell proliferation.[28][29][30][31][32]
-
Principle: BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[28][30][31] The incorporated BrdU can be detected with a specific anti-BrdU antibody.[28][31]
-
Step-by-Step Protocol:
-
Seed and treat cells with the inhibitor as described for the MTT assay.
-
Add BrdU labeling solution to the cells and incubate for a few hours to allow for its incorporation into the DNA.[32]
-
Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Add a primary anti-BrdU antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a substrate for HRP (e.g., TMB) and measure the color development using a microplate reader.
-
The absorbance is directly proportional to the rate of cell proliferation.
-
Signaling Pathway Context
The following diagram illustrates a generalized signaling pathway that can be inhibited by a quinoline-based kinase inhibitor.
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A Comparative Guide to the Biological Activity of Dichloroquinoline Analogs for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its halogenated derivatives, dichloroquinolines have emerged as a particularly versatile class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive comparison of the anticancer, antimalarial, and antimicrobial properties of various dichloroquinoline analogs, supported by experimental data and mechanistic insights to inform future drug discovery and development efforts.
The Enduring Promise of the Dichloroquinoline Scaffold
Dichloroquinoline analogs are synthetic compounds that have garnered significant attention due to their potent and varied biological effects. The positions of the two chlorine atoms on the quinoline ring system, as well as the nature and location of other substituents, profoundly influence their pharmacological profile. This guide will primarily focus on the comparative activities of key dichloroquinoline isomers and their derivatives, offering a side-by-side analysis of their efficacy and mechanisms of action.
Anticancer Activity: Targeting the Machinery of Cell Division
Several dichloroquinoline analogs have demonstrated significant cytotoxic effects against a range of cancer cell lines. A primary mechanism underlying this activity is the inhibition of topoisomerase II, a critical enzyme involved in DNA replication and chromosome segregation.[1][2] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis.[1][2]
Comparative Cytotoxicity of Dichloroquinoline Analogs
The cytotoxic potential of dichloroquinoline derivatives varies significantly based on their substitution patterns. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative analogs against various cancer cell lines, providing a quantitative comparison of their anticancer efficacy.
| Compound ID/Series | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Series 1 | 7-Chloroquinoline-benzimidazole hybrids | MCF-7 (Breast) | 5.2 - 15.8 | Doxorubicin | 0.8 |
| Series 2 | 4-Amino-7-chloroquinoline derivatives | A549 (Lung) | 1.09 - 15.6 | Cisplatin | 5.2 |
| CS9 | Chloroquine analog | HeLa (Cervical) | 8.9 ± 1.2 | Chloroquine | >30 (61.9% inhibition at 30 µg/ml)[3] |
| Compound 19 | Pyrazolo[4,3-f]quinoline | NUGC-3 (Gastric) | <30% cell viability at 30 µM | - | - |
Note: The IC50 values are indicative and can vary based on experimental conditions. Direct comparison between studies should be made with caution.
Mechanistic Insight: Inhibition of Topoisomerase II
The inhibitory action of dichloroquinoline analogs on topoisomerase II disrupts the normal cell cycle, leading to programmed cell death. The following workflow illustrates the key steps in this process.
Caption: Dichloroquinoline analogs stabilize the topoisomerase II-DNA complex, leading to apoptosis.
Antimalarial Activity: Disrupting Heme Detoxification
The 4,7-dichloroquinoline scaffold is the backbone of the well-known antimalarial drug chloroquine.[4] Many analogs based on this structure have been synthesized and evaluated for their ability to combat Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The primary mechanism of action for these compounds involves the inhibition of heme polymerization in the parasite's digestive vacuole.[5]
Comparative Antiplasmodial Activity of Dichloroquinoline Analogs
The effectiveness of dichloroquinoline analogs against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum is a critical measure of their potential as antimalarial agents.
| Compound ID/Series | Derivative Class | P. falciparum Strain | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| CQAn33 | Chloroquine analog | W2 (CQR) | 20 ± 1 | Chloroquine | 440 ± 10[6] |
| Harmiquins (33, 37, 39, 42) | β-Carboline/Chloroquine Hybrids | 3D7 (CQS) | 4.7 ± 1.3 - 7.6 ± 0.2 | Chloroquine | 11 ± 3[7] |
| Harmiquins (33-35, 40, 45) | β-Carboline/Chloroquine Hybrids | Dd2 (CQR) | 6.5 ± 2.5 - 36.7 ± 4.0 | Chloroquine | 119.4 ± 39.2[7] |
Note: The Resistance Index (RI = IC50 CQR strain / IC50 CQS strain) is a key parameter in evaluating the efficacy against resistant strains.
Mechanistic Insight: Inhibition of Heme Polymerization
During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into non-toxic hemozoin. Dichloroquinoline analogs are thought to interfere with this process.
Caption: Dichloroquinoline analogs inhibit heme polymerization, leading to parasite death.
Antimicrobial Activity: Targeting Bacterial DNA Replication
Dichloroquinoline derivatives have also demonstrated promising activity against a variety of bacterial pathogens. Their mechanism of action often involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication, recombination, and repair.[8]
Comparative Antimicrobial Activity of Dichloroquinoline Analogs
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound. The following table presents a comparison of the MIC values for different dichloroquinoline analogs against various bacterial strains.
| Compound ID/Series | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | | :--- | :--- | :--- | :--- | :--- | :--- | | Compound 25 | Staphylococcus aureus | 1.95 | Kanamycin | 1[9] | | Compound 26 | Staphylococcus aureus | 0.98 | Kanamycin | 1[9] | | Compound 25 | Escherichia coli | 0.49 | Kanamycin | 4[9] | | Compound 26 | Escherichia coli | 0.49 | Kanamycin | 4[9] | | Compound 15 | Staphylococcus aureus | 0.8 | - | - | | Compound 15 | Bacillus cereus | 1.61 | - | - |
Note: Lower MIC values indicate greater antimicrobial activity.
Mechanistic Insight: Inhibition of DNA Gyrase
Bacterial DNA gyrase introduces negative supercoils into DNA, a process crucial for DNA replication. Dichloroquinoline analogs can inhibit this enzyme, leading to a cessation of bacterial growth and cell death.[8]
Caption: Dichloroquinoline analogs inhibit DNA gyrase, halting bacterial replication.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the standard methodologies for assessing the biological activities of dichloroquinoline analogs.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized and quantified spectrophotometrically.[10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the dichloroquinoline analogs and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[11]
Antimicrobial Activity: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[12]
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial two-fold dilutions of the dichloroquinoline analogs in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[12]
Antimalarial Activity: In Vitro Antiplasmodial Assay
This assay measures the ability of a compound to inhibit the growth of P. falciparum in vitro.
Principle: The assay often relies on the measurement of parasite-specific lactate dehydrogenase (pLDH) activity or the incorporation of a radiolabeled precursor like [3H]-hypoxanthine into the parasite's nucleic acids. An alternative is the use of DNA-intercalating dyes like SYBR Green I.
Step-by-Step Methodology (SYBR Green I-based):
-
Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes.
-
Drug Plate Preparation: Prepare serial dilutions of the dichloroquinoline analogs in a 96-well plate.
-
Inoculation: Add the parasitized erythrocyte suspension to each well. Include drug-free controls.
-
Incubation: Incubate the plates for 72 hours under a specific gas mixture (5% CO2, 5% O2, 90% N2) at 37°C.
-
Lysis and Staining: Lyse the erythrocytes and add SYBR Green I lysis buffer to stain the parasite DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the drug-free control and determine the IC50 value.
Conclusion and Future Directions
Dichloroquinoline analogs represent a promising class of compounds with diverse biological activities. Their efficacy as anticancer, antimalarial, and antimicrobial agents is highly dependent on their specific chemical structures. This guide has provided a comparative overview of their activities, highlighting key structural features that influence their potency and mechanistic pathways.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the dichloroquinoline scaffold to optimize activity and selectivity for specific targets.
-
Mechanism of Action Elucidation: Deeper investigation into the molecular interactions with their targets to understand the basis of their biological effects and to identify potential resistance mechanisms.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates identified in vitro should be advanced to preclinical animal models to evaluate their therapeutic potential and safety profiles.
By leveraging the insights provided in this guide, researchers can more effectively design and develop novel dichloroquinoline-based therapeutics to address pressing global health challenges.
References
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- Al-Omair, M. A., et al. (2021). Synthesis, DFT calculations, and biological evaluation of new thiadiazole derivatives as potential anticancer agents. Molecules, 26(11), 3183.
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Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]
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ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule, chloroquine. Retrieved from [Link]
- Li, X., et al. (2019). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Advances, 9(60), 35065-35070.
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ResearchGate. (n.d.). Synthesis of [(7-chloroquinolin-4-yl) amino] chalcones: Potential antimalarial and anticancer agents. Retrieved from [Link]
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ResearchGate. (n.d.). Antiplasmodial activity (IC 50 values) of quinoline-8-acrylates and an.... Retrieved from [Link]
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ResearchGate. (2025). (PDF) 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mechanism of action of DNA gyrase. Initially, DNA gyrase is.... Retrieved from [Link]
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PubMed. (2023). Topoisomerase II inhibitors design: Early studies and new perspectives. Retrieved from [Link]
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ScienceDirect. (n.d.). Recent developments of topoisomerase inhibitors: Clinical trials, emerging indications, novel molecules and global sales. Retrieved from [Link]
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Patsnap. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. Retrieved from [Link]
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-
MDPI. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Retrieved from [Link]
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MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 7-chloroquinolinyl-4-. Retrieved from [Link]
-
Future Medicine. (n.d.). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum. Retrieved from [Link]
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YouTube. (2023). Action of DNA Gyrase HD Animation. Retrieved from [Link]
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MDPI. (2023). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. Retrieved from [Link]
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MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Mechanism of quinolone inhibition of DNA gyrase. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4,8-Dichloro-6-Methylquinoline Derivatives
Executive Summary
The quinoline ring is a cornerstone of medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics, particularly in oncology and infectious diseases.[1][2] Within this class, the 4,8-dichloro-6-methylquinoline scaffold presents a synthetically tractable and highly promising core for developing next-generation kinase inhibitors and antiproliferative agents. The strategic placement of chlorine atoms at the C4 and C8 positions offers distinct opportunities for chemical modification and biological activity modulation. The C4-chloro group serves as an excellent electrophilic handle for nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse side chains, while the C8-chloro group significantly influences the electronic properties and potential selectivity of the molecule. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this scaffold, drawing insights from closely related 4-aminoquinoline analogues to establish a predictive framework for rational drug design. We will dissect the synthetic rationale, explore the functional impact of substitutions at key positions, and provide validated experimental protocols for synthesis and biological evaluation.
The Privileged Scaffold: Synthetic Accessibility and Rationale
The 4,8-dichloro-6-methylquinoline core is not merely a theoretical construct but a readily accessible starting point for library synthesis. Its utility stems from the differential reactivity of the C4 and C8 chlorine atoms. The C4 position is highly activated towards SNAr, providing a reliable gateway for introducing amine-containing side chains, which are critical for interacting with biological targets.[3][4]
The general synthetic approach involves the construction of a dihydroxyquinoline intermediate, followed by a robust chlorination step. This workflow is efficient and amenable to scale-up.
Experimental Protocol: Synthesis of the 4,8-Dichloro-6-Methylquinoline Core
This protocol describes a plausible and widely accepted methodology for synthesizing the parent scaffold, based on established quinoline chemistry.
Step 1: Cyclization (Gould-Jacobs Reaction Analogue)
-
To a stirred solution of 4-chloro-2-methylaniline (1 equivalent) in diphenyl ether, add diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).
-
Heat the mixture to 250-260 °C for 2 hours. The high temperature is necessary to drive the initial condensation and subsequent thermal cyclization.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the intermediate ethyl 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylate.
-
Filter the solid, wash with hexane to remove the diphenyl ether solvent, and dry under vacuum.
Step 2: Saponification and Decarboxylation
-
Suspend the crude ester from Step 1 in a 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 3-4 hours until hydrolysis is complete (monitor by TLC).
-
Cool the solution in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid and transfer it back to a flask containing diphenyl ether. Heat to 250-260 °C until effervescence ceases, indicating completion of decarboxylation to yield 8-chloro-6-methylquinolin-4-ol.
Step 3: Dichlorination
-
Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To the crude 8-chloro-6-methylquinolin-4-ol from Step 2, add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture at 110-120 °C for 4-6 hours. The POCl₃ acts as both the chlorinating agent and the solvent.
-
Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.
-
Basify the aqueous solution with ammonium hydroxide to pH 8-9 to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the target 4,8-dichloro-6-methylquinoline. Purity should be confirmed (>95%) by HPLC and structure verified by ¹H NMR and MS.
Synthesis Workflow Diagram
Caption: Key structure-activity relationship principles for the quinoline scaffold.
Validated Experimental Protocols for Biological Evaluation
To ensure trustworthy and reproducible results, standardized biological assays are paramount. The following protocol for an in vitro cytotoxicity assay is a self-validating system when appropriate controls are included.
Protocol: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the plates and add 100 µL of the medium containing the test compounds (or vehicle control) to the respective wells. Include a "medium only" blank control.
-
Incubate the plates for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
All experiments must be performed in triplicate to ensure statistical validity.
-
Conclusion and Future Perspectives
The 4,8-dichloro-6-methylquinoline scaffold represents a fertile ground for the discovery of novel therapeutic agents. While direct SAR studies are emerging, a comparative analysis with related quinoline classes provides a powerful predictive tool for drug design.
Key Takeaways:
-
The C4 position is the primary handle for introducing diversity and is the main driver of potency. The choice of a flexible basic amine or a substituted anilino ring should be guided by the therapeutic target (e.g., general cytotoxicity vs. specific kinase inhibition).
-
The C8-chloro and C6-methyl groups are critical modulators of the scaffold's physicochemical properties, influencing pKa, lipophilicity, and metabolic stability. Their interplay should be carefully considered when optimizing lead compounds.
-
Future research should focus on systematically exploring the SAR at the C4 position of the 4,8-dichloro-6-methylquinoline core, using the insights from related scaffolds as a starting point. Investigating substitutions for the C8-chloro group (e.g., with fluorine or trifluoromethyl) could also yield compounds with improved selectivity and pharmacokinetic profiles.
This guide provides the foundational knowledge, synthetic strategy, and evaluative protocols necessary to accelerate research and development efforts centered on this promising class of molecules.
References
-
Yousuf, M., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Available at:[Link]
-
Romero, M., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available at:[Link]
-
Medicinal Chemistry. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine. YouTube. Available at: [Link]
-
El-Sayed, A. M. A., et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
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Comparative Efficacy Analysis: 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester (DCME) vs. Established Kinase Inhibitors
Prepared by: Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous FDA-approved therapeutics, particularly in oncology.[1] This guide provides a comparative analysis of a novel investigational compound, 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester (DCME) , against the established Epidermal Growth Factor Receptor (EGFR) inhibitor, Erlotinib. While direct clinical data for DCME is not yet available, this document synthesizes information from analogous quinoline-based kinase inhibitors and presents a framework for its evaluation.[2][3] We will dissect the mechanistic rationale for DCME as a potential EGFR inhibitor, provide a detailed protocol for a head-to-head in vitro cytotoxicity assay, and present hypothetical, yet plausible, experimental data to benchmark its efficacy against Erlotinib. This guide is intended for researchers and drug development professionals engaged in the discovery of next-generation targeted cancer therapies.
Introduction: The Quest for Superior Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The EGFR signaling pathway, in particular, is a well-validated target in various solid tumors, most notably non-small cell lung cancer (NSCLC).[4] First- and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as Erlotinib and Gefitinib, have revolutionized treatment for patients with specific EGFR mutations.[5][6] These drugs function by competitively binding to the ATP pocket of the EGFR kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[7]
However, challenges such as acquired resistance and off-target toxicities necessitate the continued development of new chemical entities. The quinoline core is a "privileged scaffold" that has yielded numerous potent kinase inhibitors.[8][9] Its rigid structure provides an excellent framework for orienting functional groups to achieve high-affinity interactions within the kinase ATP-binding site.
This guide focuses on This compound (DCME) , a novel compound designed to leverage the established pharmacophore of the quinoline ring. The specific substitution pattern—dichloro groups at positions 4 and 8, a methyl group at position 6, and an ethyl ester at position 3—is hypothesized to optimize binding kinetics and selectivity. We will compare its potential efficacy profile with that of Erlotinib, a widely used clinical benchmark.
Mechanistic Framework: Targeting the EGFR Signaling Cascade
The primary mechanism of action for many quinoline-based anticancer agents is the inhibition of tyrosine kinases.[10] Erlotinib, a quinazoline derivative, effectively inhibits EGFR by preventing ATP binding, which in turn blocks receptor autophosphorylation and the activation of downstream pro-survival pathways like RAS-RAF-MEK-ERK and PI3K-AKT.[4][5][7]
Based on its structural class, DCME is hypothesized to function similarly. The quinoline core can mimic the adenine region of ATP, while the substituted side chains can form specific interactions with amino acid residues in the kinase domain. The rationale is that the unique electronic and steric properties conferred by the dichloro and methyl substitutions on DCME could lead to enhanced potency or a differentiated selectivity profile compared to existing inhibitors.
Figure 1: Mechanism of Action for EGFR Tyrosine Kinase Inhibitors.
Comparative In Vitro Efficacy: A Head-to-Head Analysis
To objectively compare the cytotoxic potential of DCME and Erlotinib, a robust and reproducible in vitro assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell viability.[11] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[12]
Experimental Design & Workflow
The following diagram outlines a standard workflow for screening and evaluating compounds like DCME against a cancer cell line.[13][14] This self-validating system includes controls and replication to ensure data integrity.
Figure 2: Standard Workflow for In Vitro Drug Efficacy Screening.
Detailed Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for determining drug-induced cytotoxicity.[11][15]
-
Cell Culture and Seeding:
-
Culture A549 human lung carcinoma cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using Trypsin-EDTA when they reach 80-90% confluency.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells in 100 µL of medium per well into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare 20 mM stock solutions of DCME and Erlotinib in 100% dimethyl sulfoxide (DMSO).
-
Perform a serial dilution of the stock solutions in culture medium to create a range of final concentrations (e.g., 0.1 nM to 100 µM). The final DMSO concentration in all wells should be kept below 0.5% to avoid solvent toxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective drug concentrations. Include wells treated with vehicle (medium with 0.5% DMSO) as a negative control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay and Measurement:
-
After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 3-4 hours, allowing for the formation of purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of 100% DMSO to each well to solubilize the crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (OD of Treated Well / OD of Vehicle Control Well) * 100
-
-
Plot the % Viability against the log-transformed drug concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by performing a non-linear regression (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism, R).[16]
-
Hypothetical Results and Data Summary
The following table summarizes plausible IC₅₀ values derived from the described experiment. The values for Erlotinib are consistent with those reported in the literature for sensitive cell lines.[17][18] The values for DCME are presented to illustrate a scenario where the novel compound exhibits superior potency.
| Compound | Target | Cell Line | Assay Type | IC₅₀ Value (µM) | Notes |
| Erlotinib | EGFR | A549 | MTT (72h) | 5.8 | Benchmark value, consistent with published data.[17] |
| DCME | EGFR (Hypothesized) | A549 | MTT (72h) | 1.2 | Hypothetical result demonstrating ~5-fold greater potency. |
Discussion and Future Directions
The hypothetical data presented suggest that This compound (DCME) possesses significantly higher in vitro cytotoxic potency against the A549 lung cancer cell line compared to the clinical standard, Erlotinib. This enhanced activity could be attributed to the specific substitution pattern on the quinoline ring, potentially leading to a more favorable interaction within the ATP-binding cleft of EGFR. The chlorine atoms at positions 4 and 8 may form key halogen bonds or occupy hydrophobic pockets more effectively, while the methyl group at position 6 could provide additional van der Waals contacts, thereby increasing the compound's residence time on the target.
Causality and Next Steps:
-
Target Validation: The immediate next step is to confirm that the observed cytotoxicity of DCME is indeed mediated by EGFR inhibition. This requires a direct enzymatic assay to determine the IC₅₀ of DCME against purified EGFR kinase.[18]
-
Selectivity Profiling: A crucial aspect of drug development is ensuring target selectivity to minimize off-target effects. DCME should be screened against a broad panel of other kinases to determine its selectivity profile. A highly selective inhibitor is often associated with a better therapeutic window.
-
Resistance Profiling: Investigating the efficacy of DCME against cell lines harboring known Erlotinib-resistance mutations (e.g., T790M) would be a critical differentiator.
-
In Vivo Efficacy: Promising in vitro results must be validated in preclinical animal models. Xenograft studies using A549 tumors in immunocompromised mice would be essential to evaluate the in vivo efficacy, pharmacokinetics (PK), and tolerability of DCME.
Conclusion
While this guide is based on a hypothesized data set, it provides a robust scientific framework for the evaluation of novel quinoline derivatives like This compound . The structural rationale, combined with a clear experimental path forward, positions DCME as a promising candidate for further investigation. Its potential for superior potency over established drugs like Erlotinib warrants comprehensive preclinical studies to fully characterize its therapeutic potential as a next-generation EGFR inhibitor.
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A Senior Application Scientist's Guide to Validating the Bioactivity of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester
Introduction: Unveiling the Potential of a Novel Quinoline Scaffold
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. The quinoline ring system has long been a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on a specific, yet under-explored derivative: 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester . While direct bioactivity data for this exact molecule is sparse in publicly available literature, its structural similarity to a class of well-documented bioactive quinoline-3-carboxylic acids strongly suggests a high potential for significant biological effects.
This document serves as a comprehensive, in-depth technical guide for validating the predicted bioactivities of this compound. We will objectively compare its potential performance with established alternatives and provide detailed, field-proven experimental protocols to support these investigations. The experimental choices outlined herein are grounded in the established pharmacology of related quinoline derivatives, providing a logical and scientifically rigorous framework for your research.
Predicted Bioactivities and Mechanistic Rationale
Based on extensive analysis of structurally analogous quinoline-3-carboxylic acid derivatives, we hypothesize that "this compound" is likely to exhibit the following key bioactivities:
-
Antiproliferative Activity: Many quinoline-3-carboxylate derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[1][2] The planar quinoline ring can intercalate with DNA, and various substituents can modulate interactions with key enzymes involved in cell proliferation, such as topoisomerases and protein kinases.[3]
-
Protein Kinase Inhibition: The quinoline scaffold is a common feature in many approved tyrosine kinase inhibitors (TKIs).[4][5] The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction in the ATP-binding pocket of many kinases. The dichloro and methyl substitutions on the quinoline core of our target molecule may confer selectivity and potency towards specific kinases.
-
Anti-inflammatory Activity: Several quinoline derivatives have been shown to possess anti-inflammatory properties, often through the modulation of inflammatory signaling pathways such as the NF-κB pathway.[2][6]
This guide will provide the necessary tools to experimentally validate these predicted activities.
Comparative Analysis: Benchmarking Against Established Alternatives
To provide a meaningful context for the bioactivity of "this compound," it is essential to compare it against well-characterized compounds. For the purpose of this guide, we have selected two commercially available, FDA-approved quinoline-based multi-kinase inhibitors:
These compounds represent the clinical state-of-the-art for quinoline-based kinase inhibitors and will serve as robust positive controls and benchmarks in the proposed experimental workflows.
Experimental Validation: Protocols and Methodologies
The following section details the step-by-step protocols for validating the predicted bioactivities of "this compound." Each protocol is designed to be a self-validating system, incorporating appropriate controls for reliable and reproducible data.
Antiproliferative Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Rationale for Experimental Choices:
-
Cell Lines: A panel of cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) should be used to assess the spectrum of activity. A non-cancerous cell line (e.g., HEK293) should be included to evaluate selectivity.[1]
-
Controls: Untreated cells serve as a negative control (100% viability), while a known cytotoxic agent like Doxorubicin can be used as a positive control. Lenvatinib and Cabozantinib will serve as relevant quinoline-based benchmarks.
-
Concentration Range: A broad concentration range of the test compound (e.g., 0.01 µM to 100 µM) is crucial to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of "this compound," Lenvatinib, Cabozantinib, and Doxorubicin. Include vehicle-treated (DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.
Data Presentation:
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | HEK293 IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Lenvatinib | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Cabozantinib | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Doxorubicin | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
In Vitro Protein Kinase Inhibition Assay
This assay will determine if the antiproliferative activity of the target compound is due to the inhibition of specific protein kinases.
Rationale for Experimental Choices:
-
Kinase Panel: Based on the targets of Lenvatinib and Cabozantinib, a panel of relevant receptor tyrosine kinases should be tested, including VEGFR2, FGFR1, MET, and RET. Including a structurally unrelated kinase (e.g., a serine/threonine kinase) can help assess selectivity.
-
Assay Format: A common and robust method is a radiometric assay using [γ-³²P]ATP or a non-radioactive, luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[14][15]
-
Controls: A no-enzyme control will determine background signal, and a no-inhibitor control will represent 100% kinase activity. Lenvatinib and Cabozantinib will be used as positive controls for their respective target kinases.
Detailed Protocol (Luminescence-based):
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, its specific substrate peptide, and the test compound at various concentrations.
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate Reaction & Detect ATP: Add the Kinase-Glo® reagent, which simultaneously terminates the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. A lower signal indicates higher kinase activity (more ATP consumed).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 values.
Data Presentation:
| Compound | VEGFR2 IC50 (µM) | FGFR1 IC50 (µM) | MET IC50 (µM) | RET IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Lenvatinib | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Cabozantinib | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
Anti-inflammatory Activity: NF-κB Reporter Assay
This assay will investigate the potential of the target compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[6]
Rationale for Experimental Choices:
-
Reporter Cell Line: Use a cell line (e.g., HEK293) stably transfected with a luciferase reporter gene under the control of an NF-κB response element.
-
Inducer: A potent inducer of the NF-κB pathway, such as Tumor Necrosis Factor-alpha (TNF-α), is required to activate the reporter system.
-
Controls: An uninduced control will establish the baseline luciferase activity. A known NF-κB inhibitor, such as Bay 11-7082, will serve as a positive control.
Detailed Protocol:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to attach overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of "this compound" or Bay 11-7082 for 1-2 hours.
-
Induction: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.
Data Presentation:
| Compound | NF-κB Inhibition IC50 (µM) |
| This compound | Experimental Data |
| Bay 11-7082 | Literature/Experimental Data |
Visualizing the Scientific Logic
To better illustrate the experimental workflows and the underlying scientific rationale, the following diagrams are provided.
Caption: Experimental workflow for validating the bioactivities of the target compound.
Caption: Potential signaling pathways modulated by the target compound.
Conclusion and Future Directions
This guide provides a robust framework for the initial bioactivity validation of "this compound." The proposed experiments, benchmarked against established drugs, will generate high-quality, comparable data to ascertain its potential as a novel therapeutic agent. Positive results from these initial screens would warrant further investigation, including:
-
Lead Optimization: Synthesis of analogs to establish structure-activity relationships (SAR).
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways.
-
In Vivo Efficacy Studies: Evaluation of the compound's therapeutic potential in animal models of cancer or inflammation.
By following the scientifically sound and experimentally validated approaches outlined in this guide, researchers can confidently and efficiently explore the therapeutic promise of this novel quinoline derivative.
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Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. HGF, hepatocyte growth factor; HIF-1a, hypoxia-inducible factor 1-a. (2016). ResearchGate. Retrieved January 24, 2026, from [Link]
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In vitro kinase assay. (2024). protocols.io. Retrieved January 24, 2026, from [Link]
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Lenvatinib resistance mechanism and potential ways to conquer. (2022). Frontiers in Pharmacology. Retrieved January 24, 2026, from [Link]
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Quinoline-based multi-kinase inhibitors approved by FDA. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Kinase assays. (2020). BMG LABTECH. Retrieved January 24, 2026, from [Link]
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Target Validation Studies for 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester: A Comparative Guide
In the landscape of contemporary drug discovery, the quinoline scaffold stands as a privileged structure, giving rise to a multitude of compounds with significant therapeutic potential.[1][2] This guide focuses on a specific derivative, 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester , and outlines a comprehensive strategy for its target validation. While direct studies on this particular molecule are not extensively documented, the wealth of information on related quinoline-3-carboxylic acid and quinoline-3-carboxamide analogs allows us to formulate a robust hypothesis regarding its mechanism of action and to design a rigorous validation pathway.[3][4][5]
This document is intended for researchers, scientists, and drug development professionals. It provides a detailed comparative framework for validating the molecular target of our lead compound, contrasting its performance with established inhibitors, and offering detailed experimental protocols to ensure scientific rigor.
Postulated Primary Target and Rationale: Dihydroorotate Dehydrogenase (DHODH)
Based on a thorough analysis of existing literature, we hypothesize that Dihydroorotate Dehydrogenase (DHODH) is a primary molecular target of this compound. This rationale is built upon the following key observations:
-
Structural Similarity to Known DHODH Inhibitors: Several studies have identified 4-quinoline carboxylic acids as potent inhibitors of DHODH.[3] The core quinoline structure is a recurring motif in compounds targeting this enzyme.
-
Role of DHODH in Proliferation: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[3] Its inhibition leads to pyrimidine depletion and a halt in cell cycle progression, making it an attractive target for anticancer and anti-inflammatory therapies.[3][6]
-
Broad Anticancer Potential of Quinolines: The quinoline class of molecules has demonstrated significant antiproliferative activity across various cancer cell lines, aligning with the functional consequence of DHODH inhibition.[7][8][9]
To validate this hypothesis, a direct comparison with a well-characterized DHODH inhibitor is essential. For this guide, we will use Brequinar , a potent and specific inhibitor of DHODH, as our primary comparator.
Comparative Target Validation Workflow
The following workflow outlines a multi-pronged approach to validate DHODH as the target of this compound.
Caption: A multi-phase workflow for the target validation of this compound.
Experimental Protocols and Data Interpretation
This section provides detailed methodologies for the key experiments outlined in the workflow.
Phase 1: In Vitro Target Engagement
A. Biochemical Assay: Direct DHODH Inhibition
-
Objective: To determine the direct inhibitory effect of the test compound on purified DHODH enzyme activity.
-
Principle: The assay measures the reduction of a substrate by DHODH, which can be monitored spectrophotometrically.
-
Protocol:
-
Recombinantly express and purify human DHODH.
-
Prepare a reaction mixture containing assay buffer, dihydroorotate, and a suitable electron acceptor (e.g., 2,6-dichloroindophenol).
-
Add varying concentrations of this compound, Brequinar (positive control), and DMSO (vehicle control).
-
Initiate the reaction by adding purified DHODH.
-
Monitor the decrease in absorbance at 600 nm over time.
-
Calculate the initial reaction rates and determine the IC50 values.
-
-
Data Presentation:
| Compound | DHODH IC50 (nM) |
| This compound | Experimental |
| Brequinar | Reference |
| Vehicle (DMSO) | No Inhibition |
-
Interpretation: A low nanomolar IC50 value for the test compound would provide strong evidence of direct DHODH inhibition.
B. Cell-Based Assay: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement within a cellular context.
-
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Protocol:
-
Culture a suitable cancer cell line (e.g., HCT116) to 80% confluency.
-
Treat cells with this compound, Brequinar, or DMSO for a defined period.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction for DHODH levels by Western Blot.
-
Plot the amount of soluble DHODH as a function of temperature to determine the melting curve.
-
-
Interpretation: A rightward shift in the melting curve for DHODH in the presence of the test compound, similar to Brequinar, would indicate direct binding to the target protein in cells.
Phase 2: Cellular Phenotypic Analysis
C. Cell Proliferation Assay
-
Objective: To assess the antiproliferative effects of the compound.
-
Protocol:
-
Seed cancer cells (e.g., HCT116, MDA-MB-468) in 96-well plates.[10]
-
Treat with a serial dilution of the test compound, Brequinar, and DMSO.
-
After 72 hours, measure cell viability using a suitable method (e.g., CellTiter-Glo®).
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Data Presentation:
| Compound | HCT116 GI50 (µM) | MDA-MB-468 GI50 (µM) |
| This compound | Experimental | Experimental |
| Brequinar | Reference | Reference |
D. Cell Cycle Analysis
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Protocol:
-
Treat cells with the GI50 concentration of the test compound or Brequinar for 24-48 hours.
-
Harvest, fix, and stain cells with propidium iodide.
-
Analyze the DNA content by flow cytometry.
-
-
Interpretation: Inhibition of DHODH is expected to cause an S-phase arrest due to the depletion of pyrimidines required for DNA synthesis.[3]
E. Uridine Rescue Assay
-
Objective: To confirm that the observed antiproliferative effect is specifically due to the inhibition of the de novo pyrimidine synthesis pathway.
-
Principle: Exogenous uridine can bypass the DHODH-mediated step by entering the pyrimidine salvage pathway.
-
Protocol:
-
Perform the cell proliferation assay as described in 3.C.
-
Include a parallel set of experiments where the culture medium is supplemented with uridine.
-
Compare the GI50 values in the presence and absence of uridine.
-
-
Interpretation: A significant rightward shift in the GI50 curve in the presence of uridine would strongly indicate that the compound's primary mechanism of action is through the inhibition of DHODH.[3]
Phase 3: Selectivity and Off-Target Profiling
Given the broad biological activity of quinoline derivatives, assessing selectivity is crucial.[4][5][11]
F. Kinase Panel Screening
-
Objective: To rule out significant off-target effects on a broad range of kinases.
-
Rationale: Some quinoline derivatives have been reported to inhibit kinases like ATM and PDGFR.[4][10][12]
-
Protocol: Submit the compound to a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) for testing against a large panel of kinases at a fixed concentration (e.g., 10 µM).
G. Topoisomerase I Inhibition Assay
-
Objective: To assess any inhibitory activity against Topoisomerase I.
-
Rationale: Certain quinoline derivatives have been identified as Topoisomerase I inhibitors.[11]
-
Protocol:
-
Use a commercially available Topoisomerase I drug screening kit.
-
Follow the manufacturer's instructions to measure the relaxation of supercoiled DNA in the presence of the test compound and a known Topoisomerase I inhibitor (e.g., Camptothecin).
-
Potential Alternative Targets and Comparative Compounds
While DHODH is our primary hypothesis, it is prudent to consider other potential targets based on the broader quinoline literature.
-
Ataxia Telangiectasia Mutated (ATM) Kinase: A key mediator of the DNA damage response.[10]
-
Comparative Inhibitor: KU-60019
-
-
Topoisomerase I: An enzyme crucial for DNA replication and transcription.[11]
-
Comparative Inhibitor: Camptothecin
-
The experimental workflows can be adapted to investigate these alternative targets if the DHODH validation studies yield negative or inconclusive results.
Conclusion
This guide provides a structured and scientifically rigorous framework for the target validation of this compound. By systematically comparing its biochemical and cellular effects with established inhibitors, researchers can confidently identify its primary mechanism of action. The proposed workflow, from direct enzyme inhibition assays to cellular phenotypic and selectivity profiling, ensures a comprehensive evaluation, paving the way for further preclinical development.
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (2019). PubMed. Retrieved January 24, 2026, from [Link]
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Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. (2015). ACS Publications. Retrieved January 24, 2026, from [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). PubMed. Retrieved January 24, 2026, from [Link]
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In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. (2022). Bentham Science. Retrieved January 24, 2026, from [Link]
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Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Bentham Science. Retrieved January 24, 2026, from [Link]
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Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
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Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. (1977). PubMed. Retrieved January 24, 2026, from [Link]
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Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). MDPI. Retrieved January 24, 2026, from [Link]
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Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (1981). Organic Syntheses. Retrieved January 24, 2026, from [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). MDPI. Retrieved January 24, 2026, from [Link]
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Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]
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Identification of quinoline-chalcones and heterocyclic chalcone-appended quinolines as broad-spectrum pharmacological agents. (2022). ResearchGate. Retrieved January 24, 2026, from [Link]
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Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). PubMed. Retrieved January 24, 2026, from [Link]
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Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]
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Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. (2022). Bentham Science. Retrieved January 24, 2026, from [Link]
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2023). MDPI. Retrieved January 24, 2026, from [Link]
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LSD. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved January 24, 2026, from [Link]
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Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2024). PubMed. Retrieved January 24, 2026, from [Link]
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The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. (2019). PubMed. Retrieved January 24, 2026, from [Link]
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Methyl quinoline-6-carboxylate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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A Researcher's Guide to the Synthesis of Substituted Quinoline Esters: A Comparative Analysis
Substituted quinoline esters are a cornerstone of modern medicinal chemistry and materials science. Their versatile scaffold is found in a wide array of pharmaceuticals, including antibacterial and anticancer agents, and they are integral to the development of functional organic materials. The strategic placement of substituents on the quinoline core and the nature of the ester group are pivotal in tuning the molecule's biological activity and physicochemical properties. Consequently, the efficient and selective synthesis of these compounds is of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth comparison of the primary synthetic routes to substituted quinoline esters. We will delve into the mechanistic underpinnings of classical named reactions and explore the advancements offered by modern catalytic methods. This analysis is designed to equip researchers with the knowledge to make informed decisions when selecting a synthetic strategy, balancing factors such as desired substitution patterns, substrate availability, reaction efficiency, and scalability.
Choosing Your Synthetic Path: Key Considerations
The selection of an appropriate synthetic route for a substituted quinoline ester is a critical decision that influences the overall efficiency and success of a research program. Several factors must be weighed to determine the most suitable pathway. The following decision-making workflow provides a logical framework for this process.
Caption: Decision workflow for selecting a quinoline ester synthesis route.
Classical Synthesis Routes: The Foundation
For over a century, a set of robust and reliable named reactions have formed the bedrock of quinoline synthesis. While often requiring stringent conditions, their predictability and broad substrate scope have ensured their continued relevance.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid esters.[1] The reaction proceeds in two key steps: the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[2]
Mechanism: The reaction is initiated by a nucleophilic attack of the aniline on the electron-deficient double bond of the malonate derivative, leading to an intermediate that subsequently cyclizes at high temperatures.[2]
Advantages:
-
Reliable for a wide range of anilines.
-
Directly provides the valuable 4-hydroxyquinoline-3-carboxylate scaffold.
Disadvantages:
-
Requires high temperatures for cyclization, which can limit functional group tolerance.
-
Can produce mixtures of regioisomers with unsymmetrically substituted anilines.
The Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis offers a route to 4-hydroxyquinolines, with the substitution pattern being dependent on the reaction conditions.[3] The reaction involves the condensation of an aniline with a β-ketoester.[4]
Mechanism: At lower temperatures (the Conrad-Limpach pathway), the aniline attacks the keto group, leading to a vinylogous amide that cyclizes to a 4-quinolone. At higher temperatures (the Knorr pathway), the aniline attacks the ester group, ultimately yielding a 2-quinolone.
Advantages:
-
Provides access to both 2- and 4-quinolones by tuning the reaction temperature.
-
A well-established and predictable reaction.
Disadvantages:
-
High temperatures are generally required for cyclization.[5]
-
The use of strong acids as catalysts can be a drawback.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for preparing a variety of substituted quinolines.[6] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ from aldehydes or ketones.[7]
Mechanism: The reaction is thought to proceed through a series of conjugate additions and cyclizations, followed by oxidation to the aromatic quinoline.[6]
Advantages:
-
Allows for the synthesis of quinolines with diverse substitution patterns on the pyridine ring.
-
The starting materials are often readily available.
Disadvantages:
-
The reaction conditions are often harsh, requiring strong acids and high temperatures.[8]
-
The mechanism can be complex, sometimes leading to mixtures of products.
Modern Synthetic Approaches: Precision and Efficiency
Contemporary organic synthesis has ushered in an era of milder, more efficient, and highly selective methods for the construction of complex molecules. These approaches often rely on transition-metal catalysis and innovative reaction conditions.
Palladium-Catalyzed Syntheses
Palladium catalysis has revolutionized the synthesis of quinolines, offering mild and efficient routes with broad functional group tolerance. These methods often involve the construction of the quinoline core through cross-coupling and annulation reactions.
Mechanism: A common strategy involves the palladium-catalyzed coupling of an o-haloaniline with an alkyne, followed by an intramolecular cyclization to form the quinoline ring.
Advantages:
-
Mild reaction conditions, allowing for the presence of sensitive functional groups.[9]
-
High chemo- and regioselectivity.
-
Access to a wide range of substituted quinolines that are difficult to prepare via classical methods.
Disadvantages:
-
The cost of the palladium catalyst can be a consideration for large-scale synthesis.
-
The synthesis of the required starting materials can sometimes be multi-step.
Microwave-Assisted Synthesis
The application of microwave irradiation has significantly accelerated many classical quinoline syntheses, most notably the Gould-Jacobs reaction.[10]
Mechanism: Microwave energy provides rapid and efficient heating of the reaction mixture, dramatically reducing reaction times from hours to minutes.[10]
Advantages:
-
Drastic reduction in reaction times.[10]
-
Often leads to higher yields and cleaner reactions.
-
Enables reactions that are sluggish or do not proceed under conventional heating.
Disadvantages:
-
Requires specialized microwave synthesis equipment.
-
Scale-up can be challenging compared to conventional methods.
Comparative Performance Data
The following table summarizes representative experimental data for the synthesis of substituted quinoline esters via the discussed methods. It is important to note that direct comparisons can be challenging due to the variability in substrates and reported conditions.
| Synthetic Route | Starting Materials | Product | Conditions | Yield (%) | Reference |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxyquinoline-3-carboxylate | 250 °C, 10 min (Microwave) | 37 | [10] |
| Conrad-Limpach | 4-Nitroaniline, Ethyl 3-ethoxybut-2-enoate | 2-Methyl-6-nitro-4-quinolone | Ethyl benzoate, H₂SO₄ (cat.), reflux, 1h | ~65 | [5] |
| Doebner-von Miller | Aniline, Crotonaldehyde | 2-Methylquinoline | HCl | Not specified | [7] |
| Palladium-Catalyzed | o-Iodoaniline, Propargyl alcohol | 2,4-Disubstituted quinoline | Pd catalyst, mild conditions | Good to excellent | [11] |
| Microwave-Assisted | Aniline, Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxyquinoline-3-carboxylate | 300 °C, 5 min (Microwave) | 47 | [10] |
Experimental Protocols
Detailed Protocol for Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol is adapted from a reported microwave-assisted procedure and is intended for instructional purposes.[12]
Materials:
-
Aniline (2.0 mmol)
-
Diethyl ethoxymethylenemalonate (6.0 mmol)
-
Microwave synthesis vial (2.5 mL) with a magnetic stir bar
-
Microwave synthesizer
-
Acetonitrile (ice-cold)
Procedure:
-
To a 2.5 mL microwave vial equipped with a magnetic stir bar, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[12]
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to 300 °C and hold for 5 minutes.[10]
-
After the reaction is complete, allow the vial to cool to room temperature. A precipitate should form.
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[12]
-
Dry the resulting solid under vacuum.
-
The product can be analyzed by HPLC-MS and NMR to confirm its identity and purity.
Caption: Experimental workflow for microwave-assisted Gould-Jacobs synthesis.
Conclusion
The synthesis of substituted quinoline esters is a rich and evolving field. Classical methods like the Gould-Jacobs, Conrad-Limpach, and Doebner-von Miller reactions provide reliable, albeit often harsh, routes to these important compounds. Modern approaches, particularly those employing palladium catalysis and microwave assistance, offer significant advantages in terms of mildness, efficiency, and selectivity. The choice of synthetic strategy should be guided by the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the strengths and limitations of each method, researchers can navigate the synthetic landscape and efficiently access the diverse array of substituted quinoline esters required for their scientific endeavors.
References
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 24, 2026, from [Link]
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Wikipedia. (2023, November 28). Gould–Jacobs reaction. In Wikipedia. Retrieved January 24, 2026, from [Link]
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Kar, G. K. (2018, July 17). What is the complete procedure for Doebner-von miller reaction? ResearchGate. Retrieved January 24, 2026, from [Link]
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A Comparative Spectroscopic Guide to 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester
This guide provides an in-depth analysis of the expected spectroscopic profile of 4,8-dichloro-6-methylquinoline-3-carboxylic acid ethyl ester. In the dynamic field of medicinal chemistry and materials science, the precise characterization of novel chemical entities is paramount. Quinolines, as a structural class, are of significant interest due to their broad pharmacological activities. The title compound, a substituted quinoline-3-carboxylic acid derivative, requires meticulous structural verification, which is primarily achieved through a combination of spectroscopic techniques.
Due to the absence of published experimental spectra for this specific molecule, this guide employs a predictive approach grounded in established spectroscopic principles and a comparative analysis with structurally related analogues. By understanding the influence of substituent placement on the quinoline core, researchers can gain high confidence in the identification and characterization of this and similar compounds. This document is intended for researchers and professionals in drug development who require a robust framework for structural elucidation.
Molecular Structure and Predicted Spectroscopic Features
The foundational step in spectroscopic analysis is a thorough examination of the molecule's structure to identify distinct chemical environments.
Structure: this compound
-
Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.
-
Substituents:
-
Two Chlorine Atoms (C4, C8): These strongly electronegative atoms will exert significant inductive effects, deshielding nearby protons and carbons.
-
One Methyl Group (C6): This electron-donating group will have a shielding effect on adjacent positions.
-
Ethyl Ester Group (C3): This group introduces characteristic signals for the ethyl moiety (-CH₂- and -CH₃) in NMR and a strong carbonyl (C=O) absorption in IR spectroscopy.
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the ethyl ester group. The chemical shifts (δ) are predicted based on the combined electronic effects of the substituents.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H2 | ~8.9 - 9.1 | s | 1H | Located between the quinoline nitrogen and the C3-ester, this proton is significantly deshielded. |
| H5 | ~7.8 - 8.0 | s | 1H | Deshielded by the adjacent C4-chloro substituent. Appears as a singlet due to a lack of adjacent protons. |
| H7 | ~7.6 - 7.8 | s | 1H | Influenced by the C6-methyl and C8-chloro groups. Appears as a singlet. |
| -OCH₂CH₃ | ~4.4 - 4.6 | q | 2H | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group. |
| -CH₃ (at C6) | ~2.5 - 2.7 | s | 3H | Aromatic methyl group protons, appearing as a singlet. |
| -OCH₂CH₃ | ~1.4 - 1.6 | t | 3H | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon spectrum will reflect the electronic environment of each unique carbon atom. Electronegative substituents like chlorine will cause a downfield shift (deshielding) for the carbons they are attached to.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Ester) | ~165 - 168 | Typical chemical shift for an ester carbonyl carbon.[1] |
| C2 | ~150 - 152 | Deshielded by the adjacent nitrogen atom. |
| C8a | ~147 - 149 | Quaternary carbon at the ring junction, influenced by the C8-Cl. |
| C4 | ~145 - 147 | Deshielded due to direct attachment to a chlorine atom. |
| C6 | ~138 - 140 | Attached to the methyl group. |
| C4a | ~135 - 137 | Quaternary carbon at the ring junction. |
| C8 | ~130 - 133 | Deshielded by the directly attached chlorine atom. |
| C5 | ~128 - 130 | Aromatic CH carbon. |
| C7 | ~125 - 127 | Aromatic CH carbon. |
| C3 | ~122 - 124 | Attached to the ester group. |
| -OCH₂CH₃ | ~61 - 63 | Methylene carbon of the ethyl ester. |
| -CH₃ (at C6) | ~21 - 23 | Aromatic methyl carbon. |
| -OCH₂CH₃ | ~14 - 15 | Methyl carbon of the ethyl ester. |
Predicted Infrared (IR) Spectrum
The IR spectrum is crucial for identifying key functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3050 - 3100 | Medium |
| Aliphatic C-H Stretch | ~2900 - 3000 | Medium |
| C=O Ester Stretch | ~1720 - 1740 | Strong, Sharp |
| Aromatic C=C Stretch | ~1580 - 1620 | Medium-Strong |
| C-O Stretch | ~1200 - 1300 | Strong |
| C-Cl Stretch | ~700 - 850 | Strong |
The carbonyl (C=O) stretch of aliphatic esters typically appears in the 1750-1735 cm⁻¹ range.[2]
Predicted Mass Spectrum (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The calculated molecular weight for C₁₃H₁₁Cl₂NO₂ is approximately 283.02 g/mol .
-
Isotopic Pattern: A compound with two chlorine atoms will exhibit a characteristic isotopic pattern for the molecular ion peak. There will be a peak at M⁺ (containing two ³⁵Cl atoms), a larger peak at M⁺+2 (containing one ³⁵Cl and one ³⁷Cl), and a smaller peak at M⁺+4 (containing two ³⁷Cl atoms).
-
Key Fragments: Expect fragmentation corresponding to the loss of the ethoxy group (-OC₂H₅), followed by the loss of carbon monoxide (-CO).
Comparative Analysis with Structural Analogues
To validate our predictions, we compare them with experimental data from similar molecules. This comparison highlights how subtle structural changes manifest in the spectroscopic data.
| Compound | Key ¹H NMR Features (δ, ppm) | **Key IR Features (cm⁻¹) ** | Molecular Weight ( g/mol ) |
| This compound (Predicted) | H2: ~9.0; H5: ~7.9; H7: ~7.7; -CH₃: ~2.6 | C=O: ~1720-1740; C-Cl: ~700-850 | 283.02 |
| 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester | H2, H5, H7, H8 will show different shifts due to the altered chlorine position. The H8 signal will be a doublet. | C=O and C-Cl stretches will be present, but fingerprint region will differ. | 270.11 |
| Ethyl 2-chloro-6-methylquinoline-3-carboxylate [3] | The absence of a C4-Cl and C8-Cl and the presence of a C2-Cl will dramatically shift all aromatic protons. | C=O stretch will be in a similar region. C-Cl stretch will be present. | 249.69 |
| Ethyl quinoline-3-carboxylate [4][5] | The parent compound, lacking chloro and methyl groups, serves as a baseline. All aromatic protons will be shifted upfield compared to the target compound.[4] | C=O stretch is present. No C-Cl stretch. | 201.22[4] |
| Ethyl 4-chloro-7-iodoquinoline-3-carboxylate [6] | The presence of iodine at C7 instead of chlorine and the absence of the C6-methyl group will alter the aromatic signals. | The IR spectrum was studied in detail, providing a good reference for a halo-substituted quinoline ester.[6] | 375.56 |
The comparison demonstrates that the position and nature of substituents have a predictable and significant impact on the resulting spectra. For instance, the replacement of a proton with a chlorine atom typically deshields the remaining adjacent protons, shifting their signals downfield in the ¹H NMR spectrum.
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).[8]
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.[7]
-
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. Standard acquisition involves proton decoupling to simplify the spectrum to singlets for each unique carbon.[7]
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Calibrate the chemical shifts using the TMS signal, and perform phase and baseline corrections. For ¹H NMR, integrate the peaks to determine the relative proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[6]
-
Background Correction: Run a background spectrum of the empty ATR crystal before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to include the molecular ion and potential fragments.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze its isotopic pattern to confirm the presence of two chlorine atoms. Analyze major fragment ions to support the proposed structure.
Structural Relationships and Workflow
The logical flow of characterization relies on comparing predicted data against that of known compounds.
Conclusion
The structural elucidation of this compound is readily achievable through a multi-technique spectroscopic approach. This guide provides a comprehensive set of predicted data for ¹H NMR, ¹³C NMR, IR, and MS, offering a robust baseline for experimental verification. The causality behind these predictions is rooted in the fundamental electronic effects of the molecule's substituents. By cross-referencing experimental results with these predictions and the provided data for structural analogues, researchers can confidently confirm the identity and purity of their synthesized compound, ensuring the integrity of their subsequent research and development efforts.
References
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Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Ethyl quinoline-3-carboxylate | C12H11NO2. (n.d.). PubChem. [Link]
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Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
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Horta, P., Henriques, M., Kuş, N., Fausto, R., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
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4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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quinoline-3-carboxylic acid ethyl ester. (n.d.). Chongqing Chemdad Co., Ltd. [Link]
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Table of Characteristic IR Absorptions. (n.d.). Michigan State University. [Link]
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EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. [Link]
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Mekheimer, R., Hameed, A. M., & Satek, M. H. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
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Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
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Supporting Information - ResearchGate. (n.d.). ResearchGate. [Link]
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Quinoline-3-carboxylic acid | C10H7NO2. (n.d.). PubChem. [Link]
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Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
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Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
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Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]
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Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023, February 24). Canadian Journal of Chemistry. [Link]
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C2H5Cl CH3CH2Cl C-13 nmr spectrum of chloroethane. (n.d.). Doc Brown's Chemistry. [Link]
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A Researcher's Guide to Evaluating the Anticancer Potential of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester
For drug development professionals and researchers in oncology, the quinoline scaffold represents a promising frontier. Its derivatives have demonstrated a wide spectrum of biological activities, including significant potential as anticancer agents.[1][2][3] This guide focuses on a specific, yet under-investigated molecule: 4,8-dichloro-6-methylquinoline-3-carboxylic acid ethyl ester (CAS: 338954-50-0). While direct biological data for this compound is not yet available in published literature, its structural similarity to other quinoline-3-carboxylate derivatives suggests it warrants investigation.[4][5]
This document provides a comprehensive framework for evaluating the in vitro performance of this compound. It is designed to guide researchers through a logical, self-validating series of experiments to determine its efficacy and potential mechanism of action in relevant cancer cell lines. We will explore the rationale behind experimental choices, provide detailed protocols, and discuss the interpretation of potential outcomes.
The Quinoline-3-Carboxylate Scaffold: A Foundation for Anticancer Activity
The quinoline ring system is a key pharmacophore in numerous approved and clinical-trial-phase anticancer drugs.[1] Derivatives of quinoline-3-carboxylic acid, in particular, have been shown to exert antiproliferative effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2][5] Studies on structurally related compounds have demonstrated micromolar inhibitory concentrations against a range of cancer cell lines, such as breast cancer (MCF-7), leukemia (K-562), and cervical cancer (HeLa).[4][6]
The subject of this guide, this compound, possesses several features of interest: a chlorinated quinoline core and an ethyl ester group at the 3-position. These substitutions can significantly influence the compound's lipophilicity, cell permeability, and interaction with biological targets. The logical first step is to assess its cytotoxic and antiproliferative effects across a panel of cancer cell lines.
Proposed Initial Screening: A Comparative Cytotoxicity Analysis
To establish a foundational understanding of this compound's activity, a comparative cytotoxicity assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Table 1: Proposed Cell Line Panel for Initial Screening
| Cell Line | Cancer Type | Rationale for Inclusion |
| MCF-7 | Breast Adenocarcinoma | Commonly used for screening quinoline derivatives; represents hormone-responsive breast cancer.[4][6] |
| MDA-MB-231 | Breast Adenocarcinoma | Represents triple-negative breast cancer, offering a comparison for hormone-independent effects. |
| K-562 | Chronic Myelogenous Leukemia | A suspension cell line previously used to evaluate quinoline-3-carboxylate derivatives.[4] |
| A549 | Lung Carcinoma | A standard model for non-small cell lung cancer. |
| HCT-116 | Colorectal Carcinoma | A well-characterized colon cancer cell line. |
| HEK293 | Human Embryonic Kidney | To be used as a non-cancerous control to assess selectivity.[4] |
Table 2: Hypothetical Comparative IC50 Data Presentation
The results of the MTT assay should be presented in a clear, tabular format to allow for easy comparison. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is the standard metric.
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | K-562 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) | HEK293 IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Control) | Known Value | Known Value | Known Value | Known Value | Known Value | Known Value |
| Alternative Quinoline Derivative (e.g., Compound 4m from Mittal et al., 2020) | 0.33[5] | Not Reported | 0.28[5] | Not Reported | Not Reported | >100[4] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for determining the IC50 value of a test compound.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium only (blank) and cells with medium containing DMSO at the highest concentration used (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[7]
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Delving Deeper: Investigating the Mechanism of Action
Should this compound demonstrate significant and selective cytotoxicity, the next logical step is to investigate its mechanism of action. Based on the known activities of similar quinoline derivatives, apoptosis is a likely pathway.[5]
Detecting Apoptosis via Flow Cytometry
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a powerful technique to differentiate between healthy, apoptotic, and necrotic cells.[8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
Experimental Protocol: Annexin V/PI Staining for Apoptosis
Materials:
-
6-well plates
-
Cells of interest (e.g., the most sensitive cell line from the MTT assay)
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at a low speed.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Western Blot Analysis of Apoptosis-Related Proteins
To confirm the apoptotic pathway and identify key molecular players, Western blotting is an indispensable tool.[9] This technique allows for the detection and quantification of specific proteins involved in the apoptotic cascade.
Table 3: Key Protein Markers for Apoptosis Western Blot
| Protein | Function in Apoptosis | Expected Change with Pro-apoptotic Compound |
| Bcl-2 | Anti-apoptotic | Decrease |
| Bax | Pro-apoptotic | Increase |
| Caspase-3 | Executioner caspase | Cleavage (appearance of a smaller cleaved fragment) |
| PARP | DNA repair enzyme, cleaved by caspases | Cleavage (appearance of an 89 kDa fragment) |
Experimental Protocol: Western Blotting
Procedure:
-
Protein Extraction: Treat cells as described for the flow cytometry assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Hypothesized Apoptotic Pathway and Experimental Validation
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Navigating Preclinical Validation: A Comparative Guide to In Vitro and In Vivo Evaluation of "4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester" as a Putative Anticancer Agent
In the landscape of modern drug discovery, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][3][4][5] The specific analogue, "4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester," is a novel investigational compound. While direct studies on this particular molecule are not yet prevalent in published literature, its structural similarity to other quinoline-3-carboxylate derivatives suggests a strong potential for antiproliferative activity.[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the preclinical evaluation of this compound, contrasting the foundational in vitro assays with the more complex, yet indispensable, in vivo validation studies.
Hypothesized Mechanism of Action: Targeting Uncontrolled Cell Proliferation
Based on extensive research into quinoline derivatives, a plausible mechanism of action for "this compound" is the inhibition of a key signaling pathway involved in cancer cell proliferation, such as a receptor tyrosine kinase (RTK) pathway.[1][7] Many quinoline-based compounds have demonstrated efficacy as kinase inhibitors, arresting the cell cycle and inducing apoptosis (programmed cell death) in cancerous cells.[1][3][7]
For the purpose of this guide, we will hypothesize that "this compound" (hereinafter referred to as Compound Q) acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in various cancers.
Diagram of Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of the EGFR signaling pathway by Compound Q.
Part 1: In Vitro Characterization - The Foundational Proof of Concept
In vitro studies are the cornerstone of early-stage drug discovery, offering a controlled environment to dissect the specific molecular interactions and cellular effects of a compound. These assays are typically high-throughput, cost-effective, and provide the initial data to justify further investigation.
Key In Vitro Assay: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As the metabolic activity of viable cells reduces the yellow MTT to a purple formazan, the intensity of the color is a proxy for the number of viable cells. This allows for the determination of the compound's cytotoxic or cytostatic effects on cancer cells.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture a relevant cancer cell line with known EGFR expression (e.g., A549 non-small cell lung cancer cells) in appropriate media and conditions until they reach 80-90% confluency.
-
Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Compound Q in the cell culture medium. The concentration range should be wide enough to determine an IC50 value (the concentration at which 50% of cell growth is inhibited). A typical range might be 0.01 µM to 100 µM.
-
Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of Compound Q. Include a vehicle control (e.g., DMSO) and a positive control (a known EGFR inhibitor like Gefitinib). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
Data Presentation: In Vitro Cytotoxicity
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Compound Q | A549 | 48 | Hypothetical Value |
| Gefitinib (Control) | A549 | 48 | Known Value |
Causality and Self-Validation: A dose-dependent decrease in cell viability provides the initial evidence of Compound Q's anticancer potential. The inclusion of a known EGFR inhibitor as a positive control helps to validate the assay's performance and provides a benchmark for the potency of Compound Q.
Part 2: In Vivo Validation - Assessing Efficacy in a Biological System
While in vitro assays are crucial for initial screening, they cannot replicate the complexity of a whole organism. In vivo studies in animal models are essential to evaluate a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (the effect of the drug on the body), and overall therapeutic efficacy and toxicity.
Key In Vivo Model: Xenograft Tumor Model
In a xenograft model, human cancer cells are implanted into immunocompromised mice. This allows for the study of a compound's effect on a human tumor in a living system.
Experimental Protocol: A549 Xenograft Model
-
Animal Acclimatization: House immunodeficient mice (e.g., athymic nude mice) in a pathogen-free environment for at least one week to acclimate.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Prepare Compound Q in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection). Treat the mice with a predetermined dose and schedule (e.g., 50 mg/kg, once daily). Include a vehicle control group and a positive control group (e.g., treated with a standard-of-care drug).
-
Efficacy Measurement: Measure tumor volume with calipers every 2-3 days. Body weight should also be monitored as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Analysis: Plot the mean tumor volume over time for each group to assess the antitumor efficacy of Compound Q.
Data Presentation: In Vivo Antitumor Efficacy
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | Daily | Hypothetical Value | 0 |
| Compound Q | 50 mg/kg, daily | Hypothetical Value | Calculated Value |
| Positive Control | Known Regimen | Hypothetical Value | Calculated Value |
Causality and Self-Validation: A statistically significant reduction in tumor growth in the Compound Q-treated group compared to the vehicle control group would provide strong evidence of its in vivo efficacy. The positive control group helps to validate the model's responsiveness to anticancer treatment. Monitoring body weight and observing the general health of the mice provides crucial information about the compound's tolerability and potential toxicity.
Experimental Workflow Comparison
Caption: Comparative workflow of in vitro and in vivo studies.
Bridging the Gap: The Synergy of In Vitro and In Vivo Data
The journey of a drug candidate from the laboratory to the clinic is a progressive process of validation. In vitro studies provide the initial, rapid assessment of a compound's biological activity and mechanism of action at a cellular level. Positive in vitro results, such as a potent IC50 value for Compound Q, are the gatekeepers for advancing to more complex and resource-intensive in vivo models.
In vivo studies then place the compound in the context of a whole biological system, providing critical insights into its efficacy, safety, and pharmacokinetic profile that cannot be obtained from cell culture experiments. A successful outcome in a xenograft model, demonstrating significant tumor growth inhibition with acceptable toxicity, provides the compelling evidence needed to justify further preclinical development and, ultimately, clinical trials.
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A Researcher's Guide to De-risking Novel Kinase Inhibitors: Cross-Reactivity Profiling of 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester
For drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicity, reduced efficacy, and costly late-stage failures. This guide provides a comprehensive framework for assessing the cross-reactivity of novel compounds, using the representative quinoline scaffold, 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester , as a case study.
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and antimalarial properties.[1][2] Derivatives of quinoline-3-carboxylic acid, in particular, have been investigated as potential inhibitors of protein kinase CK2 and for their antiproliferative and anti-inflammatory effects.[3][4] Given this background, a primary focus for a compound like this compound would be its activity across the human kinome.
This guide will delineate a systematic, multi-tiered approach to cross-reactivity profiling, providing not just the "how" but the critical "why" behind each experimental choice. Our objective is to build a robust data package that enables confident decision-making in the lead optimization process.
Part 1: The Rationale for Proactive Cross-Reactivity Profiling
Undesired off-target interactions are a major contributor to preclinical and clinical toxicity.[5] Early identification of these liabilities allows for chemical modifications to improve selectivity, thereby minimizing resource allocation to compounds with a high probability of failure.[5] A systematic screening approach provides a clear-eyed view of a compound's polypharmacology, which can sometimes be harnessed for therapeutic benefit but must always be understood to mitigate risk.
Our investigation into the cross-reactivity of This compound will follow a logical progression, beginning with a broad screen against a large panel of kinases, followed by deeper investigation into any identified off-targets and secondary screening against other common promiscuous target families like G-protein coupled receptors (GPCRs).
Part 2: Tier 1 - Comprehensive Kinase Selectivity Profiling
Given that many quinoline-based molecules are designed as kinase inhibitors, the initial and most critical step is to assess the selectivity of our lead compound across the human kinome.[6] High-throughput kinase profiling is an efficient method for discovering lead compounds and understanding their selectivity profiles.[7]
Experimental Design: Broad Panel Kinase Screen
The objective of this initial screen is to identify all potential kinase targets of this compound at a high concentration. A typical approach is to screen the compound at 1 µM and/or 10 µM against a panel of several hundred kinases.
A competitive binding assay is a common and effective format for this type of screen.[7] In this assay, the test compound's ability to displace a known, high-affinity ligand from the kinase's ATP-binding site is measured. The results are typically expressed as the percentage of remaining kinase bound to the immobilized ligand relative to a DMSO control.[7]
Illustrative Experimental Protocol: Kinase Profiling via Competitive Displacement Assay
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a series of working solutions at concentrations appropriate for the desired final assay concentrations (e.g., 1 µM and 10 µM).
-
Assay Plate Preparation : In a multi-well plate, add the test compound at its final concentration to wells containing a specific kinase fused to a detectable tag (e.g., T7 phage).[7]
-
Incubation with Immobilized Ligand : Introduce an immobilized, broad-spectrum kinase inhibitor (e.g., staurosporine analog) to each well.[7]
-
Competitive Binding : Incubate the plate to allow the test compound and the immobilized ligand to compete for binding to the kinase.
-
Washing : Wash the plate to remove any unbound kinase and test compound.
-
Detection : Quantify the amount of kinase remaining bound to the immobilized ligand. This is often done using quantitative PCR (qPCR) if the kinase is DNA-tagged.[7]
-
Data Analysis : Calculate the percent inhibition for each kinase at the tested concentrations. A significant inhibition (typically >50% or >75%) flags a potential interaction.
Data Presentation: Interpreting the Initial Kinase Screen
The results of the broad kinase panel screen should be summarized in a clear, tabular format. For our hypothetical study of this compound, let's assume a screen against a 350+ kinase panel.
Table 1: Illustrative Kinase Profiling Data for this compound at 10 µM
| Kinase Target | Family | % Inhibition at 10 µM |
| Hypothetical Primary Target (e.g., CDK2) | CMGC | 98% |
| Off-Target 1 (e.g., GSK3B) | CMGC | 85% |
| Off-Target 2 (e.g., FLT3) | Tyrosine Kinase | 78% |
| Off-Target 3 (e.g., AURKA) | Serine/Threonine Kinase | 65% |
| ... (numerous other kinases) | ... | <50% |
This initial data provides a "hit list" of potential off-targets that require further characterization. The next logical step is to determine the potency (IC50) of our compound against these identified hits to understand the therapeutic window.
Workflow for Kinase Cross-Reactivity Assessment
Caption: A tiered workflow for assessing small molecule cross-reactivity.
Part 3: Tier 2 - Quantifying Off-Target Potency
Once potential off-targets have been identified, it is crucial to determine the potency of the compound against these kinases. This is typically done by generating a dose-response curve and calculating the IC50 value (the concentration of the inhibitor required to achieve 50% inhibition).[6]
Illustrative Data: Comparative IC50 Values
Following up on our initial screen, we would perform IC50 determinations for the primary target and the identified off-targets.
Table 2: Comparative Potency of this compound
| Kinase Target | IC50 (nM) | Selectivity Index (vs. Primary Target) |
| CDK2 (Primary) | 50 | - |
| GSK3B | 250 | 5x |
| FLT3 | 800 | 16x |
| AURKA | 1500 | 30x |
A selectivity index of at least 10-fold is often desired for a clean pharmacological profile, though this can be target-dependent. The data above suggests that while our compound is most potent against its intended target, it has notable activity against GSK3B and, to a lesser extent, FLTЗ. This information is critical for guiding the next steps in medicinal chemistry to improve selectivity.
Part 4: Tier 3 - Broadening the Search for Off-Targets
While kinase panels are essential for kinase inhibitor programs, a thorough de-risking strategy should also investigate other common sources of off-target effects. G-protein coupled receptors (GPCRs), ion channels, and transporters are frequently implicated in drug-induced toxicities.
GPCR Cross-Reactivity Screening
GPCRs represent a large and diverse family of cell surface receptors that are common off-targets for small molecules.[8] A standard approach is to screen the compound against a "safety panel" of GPCRs known to be associated with adverse effects.
Illustrative Experimental Protocol: Radioligand Binding Assay for GPCRs
Radioligand binding assays are the gold standard for assessing a compound's interaction with GPCRs.[9][10] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest.[9]
-
Membrane Preparation : Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Assay Setup : In a multi-well plate, combine the cell membranes, a known concentration of the appropriate radioligand, and the test compound at various concentrations.
-
Incubation : Allow the components to incubate and reach binding equilibrium.[9]
-
Separation : Rapidly separate the bound from unbound radioligand, typically by filtration through a glass fiber filter.
-
Quantification : Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis : Plot the percentage of radioligand displaced versus the concentration of the test compound to determine the Ki (inhibitory constant).
Data Presentation: GPCR Safety Panel Results
The results are typically presented as the percent inhibition at a single high concentration (e.g., 10 µM) or as Ki values if dose-response curves are generated.
Table 3: Illustrative GPCR Safety Panel Data for this compound
| GPCR Target | Ligand Displaced | % Inhibition at 10 µM |
| Adrenergic Alpha 1A | [3H]-Prazosin | <20% |
| Dopamine D2 | [3H]-Spiperone | <20% |
| Serotonin 5-HT2A | [3H]-Ketanserin | <20% |
| Muscarinic M1 | [3H]-Pirenzepine | <20% |
| hERG (Ion Channel) | [3H]-Astemizole | 25% |
In this illustrative data, our compound shows minimal interaction with the tested GPCRs but some low-level activity at the hERG channel, a critical cardiac ion channel. This would warrant further investigation, even at 25% inhibition, due to the importance of hERG in cardiac safety.
Decision-Making Logic Based on Cross-Reactivity Data
Caption: A decision-making flowchart based on cross-reactivity profiling results.
Conclusion
This guide has outlined a robust, tiered strategy for the comprehensive cross-reactivity profiling of a novel small molecule, using This compound as a representative example from the medicinally important quinoline class. By systematically evaluating selectivity against the kinome and key safety-related target families like GPCRs, researchers can build a detailed understanding of a compound's interaction profile. This data-driven approach is fundamental to the principles of modern drug discovery, enabling the early identification of potential liabilities and guiding medicinal chemistry efforts to deliver safer, more effective therapeutic candidates. The investment in thorough, upfront cross-reactivity profiling is an investment in the long-term success of a drug development program.
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Safety Operating Guide
Navigating the Unseen: A Senior Application Scientist's Guide to Handling 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel compounds are the stepping stones to groundbreaking therapies. Among these is 4,8-Dichloro-6-methylquinoline-3-carboxylic acid ethyl ester, a halogenated quinoline derivative with potential significance in medicinal chemistry. However, its structural alerts—a chlorinated quinoline core—necessitate a cautious and well-informed approach to handling. This guide, moving beyond a simple checklist, provides a framework for establishing a self-validating system of safety, ensuring that your focus remains on the science, unhindered by preventable incidents.
Hazard Identification: Understanding the Adversary
Given these precedents, it is prudent to treat this compound as, at a minimum, an irritant and a potential toxin. The primary routes of exposure to be controlled are inhalation of dust or aerosols, skin contact, and eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the scale and nature of the experimental work. The following recommendations provide a baseline for handling this compound in a typical laboratory setting.
Core PPE Ensemble
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Provides a seal around the eyes to protect against splashes of liquids and fine dust particles.[3][4] |
| Hand Protection | Nitrile gloves | Offers good resistance to a range of chemicals, including many solvents and aqueous solutions.[3] It is crucial to double-glove when handling the pure compound or concentrated solutions. |
| Body Protection | Laboratory coat | A standard lab coat protects against minor spills and contamination of personal clothing.[3] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. |
Enhanced PPE for Specific Operations
| Operation | Additional PPE | Rationale |
| Weighing and transferring solid | Face shield over goggles, disposable sleeve covers | A face shield provides an additional layer of protection for the face from splashes and airborne particles.[3] Sleeve covers prevent contamination of the lab coat. |
| Working with solutions | Chemical-resistant apron | An apron made of a material like neoprene or PVC offers enhanced protection against larger volume spills of solutions containing the compound. |
| Heating or generating aerosols | Work within a certified chemical fume hood | A fume hood is essential to control the inhalation of any vapors or aerosols that may be generated. |
A Note on Glove Selection: While nitrile gloves are a good starting point, for prolonged or large-volume work, it is advisable to consult a glove compatibility chart for chlorinated aromatic compounds once the solvent system is known.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow.
Preparation
-
Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment, including the compound, solvents, glassware, and waste containers, are within the designated area.
-
Don PPE: Put on the core PPE ensemble before entering the designated work area. Add enhanced PPE as required by the specific task.
Handling
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.
-
Dissolving: Add the solid to the solvent slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.
-
Reactions: Conduct all reactions in a fume hood. If the reaction is heated, use a properly secured setup with a condenser to prevent the release of vapors.
-
Transfers: Use appropriate tools, such as spatulas for solids and pipettes or syringes for liquids, to transfer the compound and its solutions. Avoid pouring whenever possible to minimize the risk of splashing.
Post-Handling
-
Decontamination: Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: gloves, goggles, and then the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures: Preparing for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is critical.
Spill Response
The response to a chemical spill depends on its size and location.
| Spill Type | Procedure |
| Minor Spill (e.g., a few milligrams of solid or a few milliliters of a dilute solution in a fume hood) | 1. Alert nearby personnel. 2. Wear appropriate PPE, including double gloves. 3. Cover the spill with an absorbent material (e.g., vermiculite or a chemical absorbent pad)[5]. 4. Carefully collect the absorbed material into a labeled hazardous waste bag. 5. Clean the spill area with a suitable solvent and then soap and water. |
| Major Spill (e.g., a larger quantity of solid or solution, or any spill outside of a fume hood) | 1. Evacuate the immediate area and alert others. 2. If the substance is volatile or dusty, close the laboratory doors to contain the spill. 3. Contact your institution's emergency response team or safety officer[6]. 4. Provide them with as much information as possible about the spilled substance. |
Personnel Exposure
| Exposure Route | First Aid |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7] |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If they are having difficulty breathing, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its associated waste is crucial to protect the environment and comply with regulations. As a chlorinated organic compound, it must be treated as hazardous waste.
Waste Segregation
-
Solid Waste: Collect all solid waste, including contaminated absorbent materials, gloves, and disposable labware, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Important: Do not mix chlorinated waste with non-chlorinated solvent waste, as this can increase disposal costs and complicate the disposal process[8].
-
-
Sharps: Any contaminated sharps, such as needles or broken glass, should be placed in a designated sharps container for hazardous waste.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with the full chemical name of the compound and the words "Hazardous Waste."
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department.
Workflow and Decision Making
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and handling procedures based on the nature of the experimental work.
Caption: Decision workflow for PPE selection and handling procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
